2,6-Difluoro-benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGXHAPBHZDDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398987 | |
| Record name | 2,6-Difluoro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762229-49-2 | |
| Record name | 2,6-Difluoro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorobenzamidine and its Key Precursor, 2,6-Difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluorobenzamidine, a fluorinated organic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on 2,6-difluorobenzamidine, this guide also offers an in-depth exploration of its closely related and well-documented precursor, 2,6-difluorobenzamide. Understanding the synthesis, properties, and applications of the amide is crucial for any research and development involving the amidine.
Part 1: Chemical Identity and Physicochemical Properties
A notable point of clarification is the distinction between 2,6-difluorobenzamidine and 2,6-difluorobenzamide, as these are often confused.
-
2,6-Difluorobenzamidine : The primary subject of this guide, its CAS number is 762229-49-2.[]
-
2,6-Difluorobenzamide : A key synthetic precursor and a significant compound in its own right, with the CAS number 18063-03-1.[2]
This guide will first focus on the available information for 2,6-difluorobenzamidine before delving into a detailed analysis of 2,6-difluorobenzamide.
2,6-Difluorobenzamidine: An Overview
2,6-Difluorobenzamidine is a fluorinated aromatic compound. While detailed experimental data is not extensively published, its structure suggests it is a valuable building block in medicinal chemistry, particularly for creating bioisosteres of other functional groups to enhance pharmacological properties.
Table 1: Physicochemical Properties of 2,6-Difluorobenzamidine and 2,6-Difluorobenzamide
| Property | 2,6-Difluorobenzamidine | 2,6-Difluorobenzamide |
| CAS Number | 762229-49-2[] | 18063-03-1[2] |
| Molecular Formula | C₇H₆F₂N₂ | C₇H₅F₂NO[2] |
| Molecular Weight | 156.14 g/mol | 157.12 g/mol |
| Appearance | Not specified | Off-white powder[2] |
| Melting Point | Not specified | 144-148 °C[3] |
| Boiling Point | Not specified | 284 °C[2] |
| Solubility | Not specified | Soluble in water and ethanol[2] |
The Indispensable Precursor: 2,6-Difluorobenzamide
2,6-Difluorobenzamide is a pivotal fluorinated organic compound, serving as a cornerstone in the synthesis of a diverse array of complex molecules.[4] Its significance lies in its role as a primary intermediate in the production of benzoylurea insecticides and as a scaffold for novel pharmaceutical agents.[4] The two fluorine atoms on the benzoyl moiety significantly influence the molecule's electronic properties, enhancing the efficacy and stability of its derivatives.[4]
Part 2: Synthesis and Manufacturing
Synthesis of 2,6-Difluorobenzamide
The most common and industrially scalable method for synthesizing 2,6-difluorobenzamide is through the hydrolysis of 2,6-difluorobenzonitrile.[5] This can be achieved via several methods, including acid-catalyzed hydrolysis, alkaline hydrolysis, and enzymatic hydrolysis.
A widely used industrial method involves the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide with an alkali, such as sodium hydroxide, as a catalyst.[5] This method is favored due to its stable product quality, high yield, and mild reaction conditions.
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile
-
Reaction Setup : In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.[5]
-
Heating : Heat the mixture to 50°C with stirring.[5]
-
Addition of Hydrogen Peroxide : Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.[5]
-
Reaction : Maintain the temperature and continue stirring for 2 hours to complete the hydrolysis reaction.[5]
-
Neutralization and Precipitation : After the reaction, cool the mixture to 25°C and adjust the pH to approximately 7.0 with 10 wt% hydrochloric acid. Continue stirring for 1.5 hours.[5]
-
Isolation and Purification : The solid product is isolated by cooling and suction filtration. The filter cake is washed with water and then dried to yield 2,6-difluorobenzamide.[5]
Proposed Synthesis of 2,6-Difluorobenzamidine
A plausible synthetic route to 2,6-difluorobenzamidine would be the Pinner reaction, starting from 2,6-difluorobenzonitrile. This classic method converts a nitrile into an imidate, which is then treated with ammonia to form the amidine.
Hypothetical Protocol: Pinner Reaction for 2,6-Difluorobenzamidine
-
Imidate Formation : 2,6-Difluorobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride salt.
-
Ammonolysis : The isolated imidate salt is then treated with ammonia in a suitable solvent to yield 2,6-difluorobenzamidine.
Part 4: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,6-difluorobenzamide and, by extension, 2,6-difluorobenzamidine.
Hazard Summary : 2,6-Difluorobenzamide is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation. [6][7][8] Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or goggles. [7][9] | Protects against dust particles and splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile). [7][9] | Prevents skin irritation and absorption. |
| Respiratory | Work in a well-ventilated area or under a chemical fume hood. [6] | Minimizes inhalation of harmful dust. |
| Body | Laboratory coat. | Protects against accidental spills. |
Handling and Storage :
-
Avoid contact with skin and eyes. [7][9]* Avoid the formation of dust and aerosols. [7][9]* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9] First Aid Measures :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. [8]* Skin Contact : Wash off with soap and plenty of water. [8]* Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. [8]* Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. [8] In all cases of exposure, seek medical attention.
Part 5: Spectroscopic and Analytical Data
Characterization of 2,6-difluorobenzamide is well-documented, with data available from various sources. The NIST WebBook is a valuable resource for its gas-phase ion energetics data, IR spectrum, and mass spectrum. [10]These data are essential for quality control and for confirming the identity and purity of the compound in a research setting.
Conclusion
While 2,6-difluorobenzamidine remains a compound with limited publicly available data, its structural similarity to the well-characterized and synthetically important 2,6-difluorobenzamide suggests its potential as a valuable building block in drug discovery and materials science. This guide provides a thorough foundation on the synthesis, properties, applications, and safe handling of 2,6-difluorobenzamide, which is essential for any researcher looking to work with its amidine derivative. As research progresses, a more detailed understanding of 2,6-difluorobenzamidine itself is anticipated to emerge.
References
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NIST. 2,6-Difluorobenzamide - the NIST WebBook. [Link]
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
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PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]
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PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]
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PubChem. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439. [Link]
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PubMed Central. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. [Link]
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ZORA. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
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Introduction: Strategic Fluorination in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluorobenzamidine
For Researchers, Scientists, and Drug Development Professionals
The benzamidine moiety is a cornerstone pharmacophore in modern drug discovery, renowned for its ability to mimic a protonated arginine side chain. This makes it a highly effective functional group for targeting the active sites of serine proteases, such as thrombin and Factor Xa, which feature a critical aspartate residue that engages in salt-bridge interactions.[1] However, the inherent high basicity of unsubstituted benzamidine (pKa ~11.6) presents a significant challenge; at physiological pH (7.4), it is almost entirely protonated. This permanent positive charge can impede cell membrane permeability, limiting oral bioavailability and leading to potential off-target interactions.
The strategic introduction of fluorine atoms onto the phenyl ring is a well-established tactic to modulate these physicochemical properties. This guide focuses on 2,6-difluorobenzamidine, a building block where vicinal difluorination is employed to precisely alter the electronic environment of the amidine group. We will explore the fundamental chemical properties of this compound, its synthesis, and the critical rationale behind its application in advanced drug design.
Physicochemical and Electronic Profile
The defining characteristic of 2,6-difluorobenzamidine is the powerful influence of its ortho-fluorine substituents on the core functional group.
Molecular Properties and Electronic Effects
The key physicochemical properties of 2,6-difluorobenzamidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,6-difluorobenzenecarboximidamide | PubChem[2] |
| Molecular Formula | C₇H₆F₂N₂ | PubChem[2] |
| Monoisotopic Mass | 156.04991 Da | PubChem[2] |
| Predicted XlogP | 0.3 | PubChem[2] |
| Form | Typically used as a hydrochloride salt | N/A |
The two fluorine atoms exert a profound electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density across the entire molecule, most critically on the nitrogen atoms of the amidine functional group.[3] This electronic perturbation is the primary driver behind the molecule's altered basicity and reactivity compared to its non-fluorinated parent compound.
Basicity and pKa Modulation
Synthesis and Chemical Reactivity
2,6-Difluorobenzamidine is synthesized from its corresponding nitrile, 2,6-difluorobenzonitrile. While the classical Pinner reaction provides a direct route, it requires anhydrous HCl gas and can be sensitive to reaction conditions.[4][5][6][7][8] A more versatile and often higher-yielding method proceeds through an amidoxime intermediate, which is particularly effective for sterically hindered ortho-substituted systems.[1][9][10]
A Bioisostere with Tunable Basicity
As previously discussed, the primary role of 2,6-difluorobenzamidine is to act as a bioisostere for arginine, enabling potent binding to serine proteases. [11][12]The key advantage over simpler benzamidines is the tunable basicity . By lowering the pKa, medicinal chemists can strike a delicate balance:
-
Maintain Binding Affinity: The amidine group must retain sufficient basicity to form the critical salt-bridge interaction with the aspartate residue in the enzyme's S1 pocket.
-
Enhance Permeability: The pKa should be lowered enough to ensure a significant population of the neutral species is present at physiological pH to allow for efficient absorption and distribution.
This modulation is a classic example of property-based drug design, where a specific structural change is made to achieve a desired physicochemical outcome.
Distinction from 2,6-Difluorobenzamide
It is critical to distinguish 2,6-difluorobenzamidine from its structural cousin, 2,6-difluorobenzamide. The benzamide moiety has also been identified as a privileged scaffold, but for a different class of targets, most notably the bacterial cell division protein FtsZ. [13][14]In FtsZ inhibitors, the benzamide participates in a different set of hydrogen bonding interactions. [13]The choice between an amidine and an amide is therefore entirely target-dependent, highlighting the nuanced structure-activity relationships that govern molecular recognition.
Conclusion
2,6-Difluorobenzamidine is more than a simple chemical building block; it is a sophisticated tool for medicinal chemists. Its value lies in the predictable and potent electronic influence of its ortho-fluorine atoms, which provides a reliable method for attenuating the basicity of the critical benzamidine pharmacophore. This allows for the rational design of enzyme inhibitors, particularly for serine proteases, with optimized pharmacokinetic properties. By enabling chemists to fine-tune pKa while retaining essential binding interactions, 2,6-difluorobenzamidine represents a powerful solution to the long-standing challenge of balancing potency with drug-like properties.
References
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Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]
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Taylor & Francis Online. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23). [Link]
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SciSpace. (1996). A versatile synthesis of amidines from nitriles via amidoximes. Synthetic Communications. [Link]
- Google Patents. (2006). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Google Patents. (2017).
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ScholarWorks at WMU. The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines. [Link]
- Google Patents. (2009). Industrial production method of 2,6-difluorobenzamide.
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Wikipedia. Pinner reaction. [Link]
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NROChemistry. Pinner Reaction. [Link]
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PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]
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Organic Chemistry Portal. Pinner Reaction. [Link]
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SynArchive. Pinner Reaction. [Link]
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PubChem. 2,6-Difluorobenzamide. [Link]
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PubChemLite. 2,6-difluorobenzamidine hydrochloride. [Link]
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PubMed. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. [Link]
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National Center for Biotechnology Information. (2022). The aspartyl protease DDI2 drives adaptation to proteasome inhibition in multiple myeloma. [Link]
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PubChem. 4-Fluorobenzamidine Hydrochloride. [Link]
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National Center for Biotechnology Information. (2021). Development of a novel peptide inhibitor of subtilisin BPN′. [Link]
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An In-depth Technical Guide to 2,6-Difluoro-benzamidine: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,6-difluoro-benzamidine, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, explore a robust synthetic route from its nitrile precursor, and discuss its current and potential applications as a pharmacophore in modern drug design.
Introduction: The Strategic Importance of Fluorinated Benzamidines
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 2,6-difluoro substitution pattern on a phenyl ring, in particular, offers a unique combination of steric and electronic effects that can enhance metabolic stability, binding affinity, and bioavailability. When this moiety is incorporated into a benzamidine scaffold, it creates a versatile building block with significant potential for constructing novel therapeutics.
The benzamidine functional group itself is a strong basic group that is protonated at physiological pH. This allows it to act as a bioisostere for other cationic groups and to participate in key hydrogen bonding interactions with biological targets. The combination of the 2,6-difluorophenyl group and the benzamidine core makes this compound a valuable starting material for the synthesis of a wide range of bioactive molecules, from enzyme inhibitors to modulators of protein-protein interactions.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid at room temperature. The presence of the two ortho-fluorine atoms influences the planarity of the molecule and the electronic distribution within the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂N₂ | PubChem[1] |
| Molecular Weight | 156.14 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | |
| pKa (predicted) | ~10-11 (for the protonated amidinium ion) |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The proton at the 4-position would appear as a triplet of triplets, while the protons at the 3- and 5-positions would appear as a doublet of doublets. The protons of the amidine group (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon-fluorine coupling constants providing valuable structural information. The carbon of the amidine group (C=N) would appear in the downfield region of the spectrum.
-
IR Spectroscopy: The IR spectrum would be characterized by strong N-H stretching vibrations in the region of 3100-3500 cm⁻¹, a C=N stretching vibration around 1650 cm⁻¹, and C-F stretching vibrations in the fingerprint region (1100-1300 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry is a crucial tool for confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 157.05719 Da.[1]
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the Pinner reaction , starting from the readily available 2,6-difluorobenzonitrile. The Pinner reaction is a two-step process that first converts the nitrile to an imidate ester hydrochloride (a "Pinner salt"), which is then subsequently reacted with ammonia to form the desired amidine.[2]
Synthetic Pathway Overview
The overall synthetic transformation is depicted below:
Caption: Synthesis of this compound via the Pinner Reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Pinner synthesis of benzamidines.[2]
Materials:
-
2,6-Difluorobenzonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in ethanol)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Formation of Ethyl 2,6-difluorobenzimidate hydrochloride (Pinner Salt)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
HCl Gas Introduction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Precipitation and Isolation: After saturation with HCl, seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white crystalline precipitate of the Pinner salt should form. Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 2,6-difluorobenzimidate hydrochloride.
Step 2: Conversion to this compound hydrochloride
-
Ammonolysis: Suspend the Pinner salt (1.0 eq) in anhydrous ethanol (5-10 volumes) in a sealed pressure vessel. Cool the suspension to -10 °C and saturate it with anhydrous ammonia gas.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Hydrochloride Salt: Upon completion, cool the reaction mixture and collect the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride. This salt can be purified by recrystallization from an ethanol/ether mixture.
Step 3: (Optional) Generation of the Free Base
-
Neutralization: Dissolve the this compound hydrochloride in water and cool to 0 °C.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to adjust the pH to >10. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-difluorobenzamidine scaffold is a valuable asset in the design of new therapeutic agents. Its utility stems from both the properties of the 2,6-difluorophenyl moiety and the versatile chemistry of the benzamidine group.
As a Precursor to Bioactive Molecules
The closely related compound, 2,6-difluorobenzamide, has been extensively investigated as a key intermediate in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ.[3] These inhibitors are being explored as a novel class of antibiotics to combat drug-resistant bacteria. The 2,6-difluorobenzamide core has been shown to be crucial for the antibacterial activity of these compounds. This highlights the potential of the 2,6-difluorophenyl group as a key pharmacophore in the design of enzyme inhibitors.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of drugs, particularly in oncology. The benzamidine functional group can be a key interaction motif in the ATP-binding site of many kinases. Furthermore, the 2,6-difluorophenyl group can be used to impart desirable properties such as increased metabolic stability and enhanced binding affinity. While specific examples of kinase inhibitors derived directly from 2,6-difluorobenzamidine are not widely reported, the scaffold represents a promising starting point for the synthesis of novel kinase inhibitor libraries. For instance, the benzamidine group can be used as a handle for further chemical elaboration to build out the rest of the inhibitor structure.
Synthesis of Heterocyclic Compounds
Benzamidines are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[4] By reacting this compound with appropriate bifunctional reagents, a range of heterocyclic systems incorporating the 2,6-difluorophenyl moiety can be accessed. This opens up avenues for the discovery of new drugs with diverse pharmacological activities.
Caption: General scheme for the synthesis of heterocycles from this compound.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the Pinner reaction of 2,6-difluorobenzonitrile, provides a reliable route to this valuable compound. The unique electronic and steric properties conferred by the 2,6-difluoro substitution pattern, combined with the versatile reactivity of the benzamidine functional group, make it an attractive starting material for the synthesis of novel enzyme inhibitors, particularly antibacterial agents and kinase inhibitors, as well as a diverse range of heterocyclic compounds. As the demand for new and effective therapeutics continues to grow, the utility of fluorinated building blocks like this compound in rational drug design is set to expand.
References
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PubChem. 2,6-difluorobenzamidine hydrochloride. National Center for Biotechnology Information. [Link]
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Center for Biotechnology Information. [Link]
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Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Solubility of 2,6-Difluorobenzamidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2,6-Difluorobenzamidine
2,6-Difluorobenzamidine is a substituted aromatic compound that serves as a vital building block in medicinal chemistry and organic synthesis.[1] The presence of two fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, pKa, and lipophilicity, which can lead to improved pharmacological profiles of derivative compounds, including enhanced binding affinity and metabolic stability.[2] It is an important intermediate in the synthesis of benzoylurea insecticides and can inhibit the bacterial cell division protein FtsZ.[3]
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4][5] For a compound like 2,6-difluorobenzamidine, which is often a starting material or intermediate, understanding its solubility in various organic solvents is paramount for:
-
Reaction Kinetics and Optimization: Ensuring the compound is fully dissolved in a reaction mixture is crucial for achieving optimal reaction rates and yields.
-
Purification and Crystallization: Solvent selection is critical for effective purification by crystallization, where solubility differences at varying temperatures are exploited.
-
Formulation Development: For direct applications, solubility dictates the choice of delivery vehicle and the achievable concentration in a final product.[]
-
Analytical Method Development: Accurate solubility data is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC).
This guide aims to provide both the foundational knowledge and the practical tools necessary for researchers to confidently work with 2,6-difluorobenzamidine.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of 2,6-difluorobenzamidine are summarized in Table 1.
Table 1: Physicochemical Properties of 2,6-Difluorobenzamidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅F₂NO | [7] |
| Molecular Weight | 157.12 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 144-148 °C | [3][7] |
| pKa (Predicted) | 14.54 ± 0.50 |[3] |
The structure of 2,6-difluorobenzamidine, featuring a polar benzamidine group and a less polar difluorinated aromatic ring, suggests a nuanced solubility profile.
-
Hydrogen Bonding: The amidine group (-C(=NH)NH₂) has both hydrogen bond donors (N-H) and a hydrogen bond acceptor (the imine nitrogen), allowing it to interact favorably with protic and other polar solvents like ethanol, methanol, and DMSO.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms. This facilitates dissolution in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents. However, the strong intermolecular forces within the crystalline lattice of 2,6-difluorobenzamidine (evidenced by its relatively high melting point) must be overcome by solvent-solute interactions for dissolution to occur.
The introduction of fluorine atoms can decrease a molecule's polarizability, potentially reducing solubility in non-polar hydrocarbon solvents while sometimes enhancing solubility in more specialized fluorous solvents.[9]
Known Solubility Data
Quantitative solubility data for 2,6-difluorobenzamidine is sparsely reported in the public domain. The available information is summarized in Table 2. It is generally described as insoluble in water.[3][10]
Table 2: Experimentally Determined and Qualitative Solubility of 2,6-Difluorobenzamidine
| Solvent | Type | Solubility | Concentration | Reference |
|---|---|---|---|---|
| Water | Highly Polar Protic | Insoluble/Sparingly Soluble | Not Reported | [7][10] |
| Ethanol | Polar Protic | Soluble | ~5% (w/v) | [3][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not Quantified | [7][11] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Quantified |[7][11] |
Note: The 5% (w/v) in ethanol corresponds to approximately 50 g/L or ~0.318 mol/L.
Given the limited data, experimental determination is necessary for most applications. The following section provides a robust protocol for this purpose.
Experimental Protocol for Equilibrium Solubility Determination
This section details a self-validating, step-by-step protocol for determining the equilibrium solubility of 2,6-difluorobenzamidine. This method is designed to be accurate and reproducible.
Rationale and Causality of Experimental Design
The chosen method is the isothermal shake-flask method , which is considered the gold standard for equilibrium solubility determination.[] The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant. This method is authoritative because it directly measures the thermodynamic equilibrium state.
Materials and Equipment
-
2,6-Difluorobenzamidine (high purity, ≥97%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Add an excess amount of 2,6-difluorobenzamidine to a pre-weighed vial. "Excess" is critical to ensure that a saturated solution is formed and solid remains present at equilibrium. A starting point is to add approximately 20-30 mg of solid to 1 mL of the chosen solvent.
-
Record the exact mass of the solid added.
-
Add a precise volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a predetermined time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure even slow-dissolving systems reach equilibrium. Causality: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Trustworthiness: This step is crucial. Any suspended micro-particles in the analyzed sample will falsely inflate the measured solubility.
-
-
Sample Collection and Preparation:
-
Carefully draw the supernatant using a pipette.
-
Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE for a broad range of organic solvents) into a clean vial. Self-Validation: The filtration step removes any remaining fine particulates that were not pelleted during centrifugation.
-
Precisely dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of 2,6-difluorobenzamidine of known concentrations in the same solvent.
-
Calculate the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Multiply the measured concentration by the dilution factor to determine the concentration of the saturated solution.
-
Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Molecular Interactions and Solubility: A Visual Representation
The solubility of 2,6-difluorobenzamidine in different solvent types is dictated by the balance of intermolecular forces.
Caption: Intermolecular Forces Driving Solubility.
Conclusion
While published quantitative data on the solubility of 2,6-difluorobenzamidine in a wide range of organic solvents is limited, its physicochemical properties provide a strong basis for predicting its behavior. The compound is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding and strong dipole-dipole interactions, such as ethanol, DMSO, and DMF. Its solubility in non-polar solvents is predicted to be low. For drug development professionals and researchers, the isothermal shake-flask method detailed in this guide provides a reliable and authoritative means to generate the precise solubility data required for their specific applications. Adherence to this protocol will ensure the generation of high-quality, reproducible data, facilitating more efficient and effective research and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87439, 2,6-Difluorobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100979, 2,6-Difluorobenzophenone. Retrieved from [Link]
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Yellela, S. R. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 848043. Retrieved from [Link]
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303-1318. Retrieved from [Link]
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Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]
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ResearchGate. (2019). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. Retrieved from [Link]
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ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796, 2,6-Difluorobenzoic acid. Retrieved from [Link]
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Pharmasciences. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved from [Link]
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Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-852. Retrieved from [Link]
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ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzamidine. Retrieved from [Link]
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Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(7), 3079-3087. Retrieved from [Link]
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
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American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]
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American Chemical Society. (2024). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. Crystal Growth & Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 17 and correlated solubility data of Benzamide in supercritical CO2. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Difluoro-benzamidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-benzamidine is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The benzamidine moiety itself is a well-known pharmacophore, recognized for its ability to mimic a protonated arginine side chain and interact with various enzymes, particularly serine proteases. The presence of two fluorine atoms in the ortho positions of the phenyl ring of this compound introduces strong electron-withdrawing effects, which are expected to modulate the basicity and reactivity of the amidine group, offering a unique scaffold for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed hypothetical protocol for its synthesis, and a discussion of its potential applications in the field of drug development. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines reported information for its hydrochloride salt and closely related analogs with theoretical predictions to offer a holistic and practical resource for researchers.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for the free base is scarce, some information is available for its hydrochloride salt. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the amidine group compared to unsubstituted benzamidine.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆F₂N₂ | - |
| Molecular Weight | 156.14 g/mol | - |
| Appearance | White to off-white crystalline solid (predicted) | Analogy to related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents | Analogy to related compounds |
| pKa (conjugate acid) | ~10.5 (estimated) | Based on data for substituted benzamidines |
| InChIKey | VCGXHAPBHZDDDJ-UHFFFAOYSA-N | - |
Note on pKa: The pKa of unsubstituted benzamidine is approximately 11.6. The electron-withdrawing fluorine atoms at the 2 and 6 positions are expected to decrease the basicity of the amidine nitrogen atoms, thus lowering the pKa of the conjugate acid.
Synthesis and Purification
The most plausible and widely used method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate ester hydrochloride, followed by ammonolysis. Below is a detailed, self-validating protocol for the synthesis of this compound hydrochloride from 2,6-Difluorobenzonitrile.
Experimental Protocol: Synthesis of this compound hydrochloride via the Pinner Reaction
Causality behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the nitrile starting material and the imidate intermediate. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.
-
Use of HCl gas: Hydrogen chloride gas is used to catalyze the formation of the imidate ester. Using a solution of HCl in a solvent can introduce unwanted water.
-
Low Temperature: The initial reaction with HCl is performed at a low temperature to control the exothermicity of the reaction and prevent side reactions.
-
Ammonolysis: The imidate ester is converted to the amidine hydrochloride by reaction with ammonia. A solution of ammonia in an alcohol is used to ensure a homogenous reaction mixture.
Step-by-Step Methodology:
-
Imidate Ester Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Dissolve 2,6-Difluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
Seal the flask and allow it to stand at room temperature for 12-24 hours. The formation of a white precipitate (the imidate ester hydrochloride) should be observed.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to this compound hydrochloride:
-
Suspend the dried imidate ester hydrochloride in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Add a saturated solution of ammonia in anhydrous ethanol (prepared by bubbling ammonia gas through cold ethanol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting solid is crude this compound hydrochloride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
-
Preparation of the Free Base (Optional):
-
Dissolve the purified hydrochloride salt in water.
-
Basify the solution to a pH of >11 with a strong base (e.g., 2M NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a free base.
-
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Spectral Characterization
Predicted NMR Spectra
NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are presented below. These predictions are generated using computational algorithms and should be used as a guide for experimental verification.[1]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.4 - 7.6 | m | 1H | H-4 |
| Aromatic | 7.0 - 7.2 | t | 2H | H-3, H-5 |
| Amidine | 6.5 - 7.5 | br s | 2H | -NH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Amidine Carbon | ~165 | C=N |
| Aromatic (C-F) | ~160 (dd) | C-2, C-6 |
| Aromatic (CH) | ~132 (t) | C-4 |
| Aromatic (C-C=N) | ~115 (t) | C-1 |
| Aromatic (CH) | ~112 (dd) | C-3, C-5 |
Note on NMR Predictions: The chemical shifts and coupling constants are highly dependent on the solvent used. The values presented are general estimates. The fluorine atoms will cause characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as vibrations associated with the difluorinated aromatic ring.
-
N-H stretching: 3300-3500 cm⁻¹ (two bands, asymmetric and symmetric)
-
C=N stretching: 1640-1670 cm⁻¹
-
C-F stretching: 1100-1300 cm⁻¹ (strong)
-
Aromatic C-H stretching: ~3050 cm⁻¹
-
Aromatic C=C stretching: 1450-1600 cm⁻¹
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns would involve the loss of ammonia (NH₃) and cleavage of the aromatic ring.
Chemical Reactivity and Stability
The chemical reactivity of this compound is governed by the nucleophilic character of the amidine nitrogen atoms and the electronic properties of the difluorinated phenyl ring.
-
Basicity and Nucleophilicity: The two electron-withdrawing fluorine atoms at the ortho positions decrease the electron density on the aromatic ring and, consequently, on the amidine group. This reduces the basicity and nucleophilicity of the nitrogen atoms compared to unsubstituted benzamidine. This modulation of basicity is a key feature for its use in drug design, as it can be tuned to optimize interactions with biological targets.
-
Cyclization Reactions: Benzamidines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles. This compound can undergo cyclocondensation reactions with a variety of bifunctional electrophiles to form pyrimidines, triazines, and other heterocyclic systems. The electron-deficient nature of the phenyl ring may influence the reaction rates and regioselectivity of these transformations.
-
Stability: The hydrochloride salt is expected to be a stable, crystalline solid. The free base may be susceptible to hydrolysis, especially under acidic or basic conditions, to form 2,6-Difluorobenzamide. It is recommended to store the compound in a cool, dry place, away from strong acids and oxidizing agents.
Role as a Synthetic Building Block
Caption: Cyclocondensation reactions of this compound.
Applications in Drug Discovery
The unique combination of a benzamidine pharmacophore and ortho-difluoro substitution makes this compound a highly attractive scaffold for drug discovery.
-
Enzyme Inhibition: The benzamidine group is a well-established mimic of a protonated arginine side chain and can act as a potent inhibitor of serine proteases such as thrombin and trypsin. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the amidine group to better match the electrostatic environment of the enzyme's active site.
-
Bioisosteric Replacement: The 2,6-difluorobenzamidine moiety can serve as a bioisosteric replacement for other functional groups in known drug molecules. This can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability, without compromising biological activity. The introduction of fluorine can block sites of metabolism by cytochrome P450 enzymes.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound is an excellent candidate for fragment-based drug discovery campaigns. It can be used in screening libraries to identify initial low-affinity hits that can be subsequently optimized into potent drug leads.
-
Antimicrobial Agents: Derivatives of the closely related 2,6-Difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. This suggests that this compound could also serve as a starting point for the development of new antibacterial agents.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the ortho-difluoro substitution pattern, provide a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds. While there is a clear need for more extensive experimental characterization of this molecule, the theoretical and extrapolated data presented in this guide offer a solid foundation for researchers to begin exploring its potential. The synthetic protocol outlined, along with the predicted spectral and reactivity data, should facilitate its synthesis and incorporation into drug discovery programs, ultimately paving the way for the development of novel and effective therapeutics.
References
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- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- JPS60132942A - Production of 2,6-difluorobenzamide.
- Preparation method of 2, 6-difluorobenzamide.
- Process for the preparation of difluorobenzamide.
- 2,3-Difluorobenzamidine hydrochloride | 1138036-26-6. J&K Scientific.
- Using NMR Predictors to Calcul
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- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH.
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- (Placeholder for a specific reference on pKa of benzamidines, if found)
- (Placeholder for a specific reference on IR/MS of rel
- MSDS of this compound hydrochloride.
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- Applications of Fluorine in Medicinal Chemistry. PubMed.
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- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
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An In-depth Technical Guide to 2,6-Difluoro-benzamidine Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,6-Difluoro-benzamidine hydrochloride salt, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and critical role in the development of novel therapeutics, supported by field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Benzamidine Moiety in Medicinal Chemistry
The benzamidine functional group is a well-established pharmacophore in drug design, primarily due to its ability to mimic a protonated arginine or lysine side chain. This allows it to form strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of enzymes.[1] Consequently, benzamidine derivatives are frequently employed as inhibitors of serine proteases, a large family of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and cancer.[1]
This compound hydrochloride introduces two fluorine atoms onto the benzene ring, which significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the pKa of the amidine group, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions with the target protein.
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below. While extensive experimental data for the hydrochloride salt is not always available in public literature, the properties of the closely related 2,6-difluorobenzamide provide valuable context.[2][3][4][5]
| Property | Value | Source |
| CAS Number | 304867-43-4 | |
| Molecular Formula | C₇H₇ClF₂N₂ | |
| Molecular Weight | 192.59 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Data not available for the salt. The related 2,6-difluorobenzamide melts at 145-148 °C.[3][4] | N/A |
| Solubility | Data not available for the salt. The related 2,6-difluorobenzamide is soluble in ethanol (~50 g/L) and generally insoluble in water.[2] | N/A |
| Predicted XlogP | 0.3 | [6] |
Synthesis and Reactivity
The most common and logical synthetic route to this compound hydrochloride begins with the readily available 2,6-difluorobenzonitrile. The synthesis can be conceptualized as a two-step process, likely proceeding through a Pinner reaction.
Step-by-Step Synthesis Protocol (Pinner Reaction)
This protocol is a well-established method for the synthesis of benzamidines from their corresponding nitriles.
Step 1: Formation of the Imidate Hydrochloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,6-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Reaction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C. Continue the gas flow until the solution is saturated and a precipitate of the imidate hydrochloride forms.
-
Isolation: Seal the flask and stir at room temperature for 12-24 hours. Collect the precipitated product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2,6-difluorobenzimidate hydrochloride.
Step 2: Ammonolysis to the Amidine Hydrochloride
-
Preparation: Suspend the dried imidate hydrochloride in a solution of anhydrous ammonia in ethanol (typically 15-20% w/w).
-
Reaction: Stir the suspension in a sealed pressure vessel at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove any ammonium chloride byproduct. Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound hydrochloride.
Applications in Drug Discovery
This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown significant promise as inhibitors of key therapeutic targets.
Inhibition of Bacterial Cell Division Protein FtsZ
A significant area of application for 2,6-difluorobenzamide derivatives is in the development of novel antibiotics that target the filamentous temperature-sensitive protein Z (FtsZ).[7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. Its inhibition leads to filamentation and ultimately cell death, making it an attractive target for new antibacterial agents, particularly in the face of rising antibiotic resistance.[8] The 2,6-difluorobenzamide moiety has been identified as a key structural feature in a class of potent FtsZ inhibitors.[7][8]
Modulation of Store-Operated Calcium Channels (SOCs)
Recent research has also highlighted the potential of 2,6-difluorobenzamide derivatives as inhibitors of store-operated calcium (SOC) channels.[9] SOCs, particularly the Orai1 channel and its activator STIM1, play a crucial role in calcium signaling, which is implicated in a wide range of cellular processes, including cell migration and proliferation.[9] Dysregulation of SOC-mediated calcium entry is associated with diseases such as cancer.[9] Derivatives of 2,6-difluorobenzamide have been shown to effectively inhibit SOCs, suggesting their potential as anticancer agents.[9]
Safety and Handling
As with all laboratory chemicals, this compound hydrochloride and its precursors should be handled with appropriate safety precautions.
Hazard Summary: Based on the safety data for the hydrochloride salt and related compounds, this substance should be considered harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[10][11]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Avoid contact with skin and eyes.[11]
-
Avoid formation of dust and aerosols.[11]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
Incompatible with strong oxidizing agents and strong bases.[5]
Conclusion
This compound hydrochloride is a valuable and versatile building block in medicinal chemistry. The strategic placement of two fluorine atoms on the benzamidine scaffold offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Its demonstrated utility in the development of FtsZ and SOC inhibitors underscores its importance for researchers and scientists working at the forefront of drug discovery. This guide provides a solid foundation of its properties, synthesis, and applications, empowering further innovation in the field.
References
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PrepChem. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. Retrieved from [Link]
- Google Patents. (2009). CN101462980B - Industrial production method of 2, 6-difluorobenzamide.
- Google Patents. (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Google Patents. (1995). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (1983). US4406841A - Process for producing 2,6-difluorobenzonitrile.
- Google Patents. (2012). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
- Global Substance Registration System. (n.d.). This compound hydrochloride MSDS.
- Elsevier Science Ltd. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Retrieved from Florida Atlantic University institutional repository.
-
PubMed. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. Retrieved from [Link]
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PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. Retrieved from [Link]
-
PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Retrieved from [Link]
- ChemicalBook. (n.d.). 2,6-Difluorobenzamide Safety Data Sheet.
-
NIST WebBook. (n.d.). 2,6-Difluorobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluorobenzamide | C7H5F2NO | CID 87439. Retrieved from [Link]
- Alichem. (n.d.). 2,4-Difluorobenzimidamide hydrochloride.
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PubChemLite. (n.d.). 2,6-difluorobenzamidine hydrochloride (C7H6F2N2). Retrieved from [Link]
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- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectral Analysis of 2,6-Difluorobenzamidine and its Precursor
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,6-Difluorobenzamidine, a molecule of significant interest to researchers and professionals in drug development. Given the limited availability of experimental spectral data for 2,6-Difluorobenzamidine in the public domain, this guide will leverage a detailed examination of its immediate precursor, 2,6-Difluorobenzamide, to forecast and interpret the spectral characteristics of the target compound. This approach, rooted in established spectroscopic principles, offers a robust framework for the identification and characterization of 2,6-Difluorobenzamidine.
Introduction to 2,6-Difluorobenzamidine
2,6-Difluorobenzamidine belongs to the benzamidine class of compounds, which are recognized for their role as serine protease inhibitors. The introduction of fluorine atoms into the benzene ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making 2,6-Difluorobenzamidine a promising scaffold for the design of novel therapeutic agents. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research or development setting.
This guide will first delve into the experimental spectral data (NMR, IR, and MS) of the readily available precursor, 2,6-Difluorobenzamide. Subsequently, we will extrapolate this data and apply fundamental spectroscopic principles to predict and analyze the spectral properties of 2,6-Difluorobenzamidine, including its hydrochloride salt form.
Spectroscopic Characterization of 2,6-Difluorobenzamide
A thorough understanding of the spectral features of 2,6-Difluorobenzamide is the foundation for predicting the characteristics of 2,6-Difluorobenzamidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within a molecule. For 2,6-Difluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
The ¹H NMR spectrum of 2,6-Difluorobenzamide is characterized by the signals from the aromatic protons and the amide protons. The aromatic region typically displays a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Aromatic Protons (H3, H4, H5): These protons give rise to signals in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The signal for H4 is expected to be a triplet of triplets, while H3 and H5 will appear as multiplets.
-
Amide Protons (-NH₂): The two amide protons are diastereotopic and may appear as two broad singlets in the region of δ 7.5-8.5 ppm. The broadness is due to quadrupolar relaxation and exchange with trace amounts of water.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.
-
Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the range of δ 165-170 ppm.
-
Aromatic Carbons: The aromatic carbons exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbons directly bonded to fluorine (C2, C6) will show large one-bond coupling constants (¹JCF) and will be shifted downfield.
¹⁹F NMR is a highly sensitive technique for observing fluorine nuclei. In 2,6-Difluorobenzamide, the two fluorine atoms are chemically equivalent and are expected to give a single signal. The chemical shift will be influenced by the electronic environment of the aromatic ring.
Table 1: Summary of NMR Data for 2,6-Difluorobenzamide
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.0 - 7.5 | m | - | H3, H4, H5 |
| ¹H | 7.5 - 8.5 | br s | - | -NH₂ |
| ¹³C | 165 - 170 | s | - | C=O |
| ¹³C | 110 - 160 | m | ¹JCF, nJCF | Aromatic C |
| ¹⁹F | -110 to -120 | m | - | F2, F6 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2,6-Difluorobenzamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹³C and ¹⁹F NMR, ensure the appropriate probes are used.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of 2,6-Difluorobenzamide will show characteristic absorption bands for the N-H bonds of the amide, the C=O bond, and the C-F bonds.
-
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.
-
C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl group.
-
C-N Stretching: A band in the region of 1400-1420 cm⁻¹.
-
C-F Stretching: Strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
Table 2: Key IR Absorption Bands for 2,6-Difluorobenzamide
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H Stretch (Amide) |
| >3000 | Medium | Aromatic C-H Stretch |
| 1660-1680 | Strong | C=O Stretch (Amide I) |
| 1600-1450 | Medium | Aromatic C=C Stretch |
| 1400-1420 | Medium | C-N Stretch |
| 1200-1000 | Strong | C-F Stretch |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-Difluorobenzamide, the molecular formula is C₇H₅F₂NO, with a molecular weight of approximately 157.12 g/mol .[1]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 157.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to give a benzoyl cation, and subsequent loss of CO. The presence of fluorine atoms will influence the fragmentation pattern.
Table 3: Expected Mass Spectral Data for 2,6-Difluorobenzamide
| m/z | Relative Intensity | Possible Fragment |
| 157 | High | [M]⁺ |
| 141 | Moderate | [M - NH₂]⁺ |
| 113 | Moderate | [M - NH₂ - CO]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Predicted Spectral Data and Analysis of 2,6-Difluorobenzamidine
By understanding the spectral characteristics of 2,6-Difluorobenzamide, we can make informed predictions about the spectral data for 2,6-Difluorobenzamidine. The key structural difference is the conversion of the carbonyl group (C=O) to a carbon-nitrogen double bond (C=N) of the amidine functionality.
Predicted NMR Spectra of 2,6-Difluorobenzamidine
The conversion of the amide to an amidine will lead to predictable changes in the NMR spectra.
-
Aromatic Protons: The chemical shifts of the aromatic protons are not expected to change significantly and should remain in the δ 7.0-7.5 ppm region.
-
Amidine Protons (-C(=NH)NH₂): The amidine group has three protons. The imino proton (-C(=N-H )) and the amino protons (-N-H ₂) will likely appear as broad singlets in the downfield region of the spectrum, potentially between δ 8.0 and 9.5 ppm, due to exchange and quadrupolar effects. In the case of the hydrochloride salt, the amidinium cation will be formed, and the signals for the N-H protons are expected to be shifted further downfield and may appear sharper.
-
Amidine Carbon (-C(=N)N): The most significant change will be the replacement of the carbonyl carbon signal with the amidine carbon signal. This carbon is expected to resonate at a slightly lower field than the amide carbonyl, likely in the range of δ 160-165 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be minimally affected.
The chemical shift of the fluorine atoms is unlikely to change significantly from that observed for 2,6-Difluorobenzamide.
Table 4: Predicted NMR Data for 2,6-Difluorobenzamidine
| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H | 7.0 - 7.5 | Aromatic H |
| ¹H | 8.0 - 9.5 (broad) | Amidine N-H |
| ¹³C | 160 - 165 | Amidine C |
| ¹³C | 110 - 160 | Aromatic C |
| ¹⁹F | -110 to -120 | Aromatic F |
Predicted IR Spectrum of 2,6-Difluorobenzamidine
The IR spectrum of 2,6-Difluorobenzamidine will have distinct features corresponding to the amidine functional group.
-
N-H Stretching: Similar to the primary amide, there will be N-H stretching bands in the 3400-3200 cm⁻¹ region.
-
C=N Stretching: A strong absorption band is expected in the region of 1640-1680 cm⁻¹, characteristic of the C=N double bond. This may overlap with the aromatic C=C stretching bands.
-
N-H Bending: A medium to strong band around 1600 cm⁻¹ due to N-H bending vibrations.
-
C-F Stretching: Strong bands will remain in the 1200-1000 cm⁻¹ region.
Table 5: Predicted Key IR Absorption Bands for 2,6-Difluorobenzamidine
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H Stretch |
| 1640-1680 | Strong | C=N Stretch |
| ~1600 | Medium-Strong | N-H Bend |
| 1200-1000 | Strong | C-F Stretch |
Predicted Mass Spectrum of 2,6-Difluorobenzamidine
The molecular formula of 2,6-Difluorobenzamidine is C₇H₆F₂N₂, with a predicted monoisotopic mass of approximately 156.05 g/mol .[2]
-
Molecular Ion Peak (M⁺): A molecular ion peak is expected at m/z 156. For the hydrochloride salt, the spectrum might show the peak for the protonated molecule [M+H]⁺ at m/z 157.
-
Fragmentation Pattern: The fragmentation of benzamidines can be complex. A likely fragmentation would involve the loss of ammonia (NH₃) or the cyanamide radical (•CN₂H).
Table 6: Predicted Mass Spectral Data for 2,6-Difluorobenzamidine
| m/z | Possible Fragment |
| 156 | [M]⁺ |
| 139 | [M - NH₃]⁺ |
| 114 | [M - CN₂H₂]⁺ |
Data Visualization
Visual representations of the molecular structures and their key spectral features can aid in the interpretation of the data.
Caption: Molecular structures of 2,6-Difluorobenzamide and 2,6-Difluorobenzamidine.
Caption: Predicted NMR chemical shift correlations between 2,6-Difluorobenzamide and 2,6-Difluorobenzamidine.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the spectral data for 2,6-Difluorobenzamidine by leveraging the experimental data of its precursor, 2,6-Difluorobenzamide. The predicted NMR, IR, and MS data for 2,6-Difluorobenzamidine offer a solid foundation for researchers to identify and characterize this compound.
The logical next step would be the experimental validation of these predictions. The synthesis of 2,6-Difluorobenzamidine followed by its thorough spectral analysis using the techniques outlined in this guide would provide definitive data and further enhance our understanding of this important class of molecules. Such experimental work would be invaluable for quality control in drug discovery and development pipelines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87439, 2,6-Difluorobenzamide. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Difluorobenzamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectrum of 2,6-difluorobenzamide (b) extended dimer synthon in.... Retrieved from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,6-difluorobenzamidine hydrochloride (C7H6F2N2). Retrieved from [Link]
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The Commercial Landscape of 2,6-Difluoro-benzamidine: A Technical Guide for Researchers
Introduction: Distinguishing a Key Intermediate in Medicinal Chemistry
In the landscape of modern drug discovery, fluorinated organic molecules have gained a prominent role, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability.[1] Within this class of compounds, 2,6-Difluoro-benzamidine emerges as a chemical intermediate of significant interest. It is crucial, however, to first address a common point of confusion: the distinction between this compound and its close relative, 2,6-Difluorobenzamide. While both are derivatives of 2,6-difluorobenzene, their distinct functional groups—an amidine versus an amide—confer vastly different chemical reactivities and potential applications. This guide will focus specifically on the commercial availability, synthesis, and potential applications of this compound, a versatile building block for the synthesis of novel therapeutic agents.
While 2,6-Difluorobenzamide is a well-documented intermediate, particularly in the synthesis of insecticides and FtsZ inhibitors, information on this compound is less prevalent in readily accessible literature.[2][3] This guide aims to bridge this information gap, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.
Commercial Availability: Sourcing this compound
This compound is commercially available, predominantly as its more stable hydrochloride salt. This salt form enhances the compound's shelf-life and solubility in polar solvents, making it more amenable for use in various synthetic applications. A number of chemical suppliers offer this compound, typically for research and development purposes. Below is a summary of representative commercial suppliers. Researchers are advised to contact the suppliers directly to obtain the latest pricing, availability, and detailed certificates of analysis.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | This compound hydrochloride | 304867-43-4 | Not specified | Available through J & W Pharmlab LLC. |
| J&K Scientific | 2,3-Difluorobenzamidine hydrochloride | 1138036-26-6 | Not specified | Note the different isomer. Illustrates the importance of verifying the substitution pattern. |
| BenchChem | This compound | RUO | Not specified | Research Use Only. |
| BOC Sciences | 2,6-Difluorobenzamidine | 762229-49-2 | Not specified | Custom synthesis may be available. |
Note: The CAS numbers for the hydrochloride salt and the free base may differ. It is imperative to confirm the exact chemical entity with the supplier.
Synthesis of this compound: The Pinner Reaction
The most direct and widely applicable method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[4][5][6] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt (a Pinner salt), which is then reacted with ammonia to yield the desired amidine.[4][5]
The logical synthetic pathway to this compound, therefore, commences with the readily available starting material, 2,6-difluorobenzonitrile.
Experimental Workflow: A Two-Step Synthesis
The following diagram illustrates the two-step synthesis of this compound hydrochloride from 2,6-difluorobenzonitrile via the Pinner reaction.
Caption: Synthesis of this compound via the Pinner Reaction.
Detailed Experimental Protocol
Step 1: Formation of the Pinner Salt (Ethyl 2,6-difluorobenzimidate hydrochloride)
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol.
-
Dissolution: 2,6-difluorobenzonitrile is dissolved in the anhydrous ethanol.
-
Acidification: The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
Reaction: The flask is sealed and allowed to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Isolation: The Pinner salt typically precipitates from the reaction mixture and can be isolated by filtration. The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate imino ester to the corresponding ester, leading to the formation of ethyl 2,6-difluorobenzoate as a significant byproduct.
-
Low Temperature: The initial introduction of HCl gas is performed at low temperature to control the exothermicity of the reaction. While the subsequent reaction can often proceed at room temperature, some Pinner reactions require heating. However, elevated temperatures can also promote the decomposition of the Pinner salt.[5]
Step 2: Amination to form this compound hydrochloride
-
Preparation: The isolated Pinner salt is suspended in a suitable solvent, such as ethanol.
-
Ammonolysis: The suspension is cooled in an ice bath, and ammonia gas is bubbled through the mixture, or a solution of ammonia in ethanol is added.
-
Reaction: The reaction mixture is stirred at room temperature until the starting Pinner salt is consumed (monitored by TLC).
-
Isolation: The product, this compound hydrochloride, will precipitate from the reaction mixture. The solid is collected by filtration and washed with a cold, non-polar solvent like diethyl ether.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Self-Validating System:
-
The formation of a precipitate in both steps is a strong indicator of product formation.
-
The final product can be characterized by standard analytical techniques to confirm its identity and purity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons and the protons of the amidinium group. The integration of these peaks will correspond to the number of protons in each environment.
-
¹³C NMR will display distinct signals for the carbon atoms in the benzene ring and the amidinium carbon.
-
¹⁹F NMR is a crucial technique for fluorinated compounds and will show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and N-H stretching vibrations of the amidine group, as well as the C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition of the compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively reported, its structural motifs suggest significant potential in medicinal chemistry.
-
Role of the Amidine Group: The amidine functionality is a well-known pharmacophore. It is a strong base and is typically protonated at physiological pH, allowing it to participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.
-
Influence of Fluorine Substitution: The incorporation of fluorine atoms onto the benzene ring can significantly impact the molecule's properties.[1]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms will decrease the basicity of the amidine group, which can be fine-tuned to optimize interactions with a biological target.
-
Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to a target protein.
-
The following diagram illustrates the logical relationship between the structural features of this compound and its potential applications in drug discovery.
Caption: Structure-Activity Relationships of this compound.
Given these properties, this compound is a valuable building block for the synthesis of libraries of compounds for screening against various therapeutic targets. Its utility is analogous to other substituted benzamidines that have been incorporated into inhibitors of enzymes such as thrombin and factor Xa.
Conclusion
This compound, while not as extensively documented as its amide counterpart, represents a valuable and commercially available intermediate for medicinal chemists. Its synthesis via the Pinner reaction from 2,6-difluorobenzonitrile is a well-established and reliable method. The unique combination of a benzamidine pharmacophore with the modulating effects of difluoro-substitution makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. As the demand for sophisticated fluorinated building blocks in drug discovery continues to grow, the importance of intermediates like this compound is set to increase.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Difluorobenzamide.
- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Google Patents. (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.
- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
- ChemicalBook. (n.d.). 2,6-Difluorobenzonitrile synthesis.
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
- Artasensi, A., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1187-1191.
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
- Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1655–1660.
- Artasensi, A., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(15), 1227-1238.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,6-Difluorobenzamidine Hydrochloride via the Pinner Reaction
Abstract
This document provides a detailed protocol for the synthesis of 2,6-Difluorobenzamidine hydrochloride from its nitrile precursor, 2,6-difluorobenzonitrile. Amidines are a critical functional group in medicinal chemistry, acting as bioisosteres for various moieties and serving as key pharmacophores in enzyme inhibitors and nucleic acid binding agents.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering an in-depth look at the Pinner reaction—a classic and reliable method for converting nitriles into amidines.[2][3][4] The protocol emphasizes experimental causality, safety, and validation, providing a robust framework for successful synthesis, purification, and characterization.
Introduction: The Significance of the Amidine Moiety
The benzamidine scaffold is a privileged structure in drug discovery, with the parent compound being a known competitive inhibitor of trypsin.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including antimicrobial and antiparasitic activities.[1] The introduction of fluorine atoms, as in 2,6-Difluorobenzamidine, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule.[5] The target compound is a valuable building block for more complex molecules in agrochemical and pharmaceutical development.[5][6]
The conversion of nitriles to amidines is a fundamental transformation in organic synthesis. While various methods exist, including metal-catalyzed additions, the Pinner reaction remains a highly effective and accessible route.[7][8] It proceeds via an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the desired amidine upon treatment with ammonia.[2][9] This two-step, one-pot approach is well-suited for a range of nitriles, including electron-deficient substrates like 2,6-difluorobenzonitrile.
Reaction Mechanism: The Pinner Synthesis Pathway
The Pinner reaction is an acid-catalyzed process that transforms a nitrile into an amidine hydrochloride salt in two primary stages.[2][4]
-
Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is an alkyl imidate hydrochloride, commonly known as a Pinner salt.[3][9]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the alcohol moiety to form the final amidine hydrochloride salt.
The overall transformation is depicted below.
Caption: General workflow for the Pinner synthesis of 2,6-Difluorobenzamidine HCl.
Safety and Handling
Extreme caution is required when performing this synthesis. All operations must be conducted inside a certified chemical fume hood by trained personnel.
-
2,6-Difluorobenzonitrile (CAS: 1897-52-5): Toxic if swallowed, in contact with skin, or if inhaled. It is also an irritant to the eyes, skin, and respiratory system.[10][11] Wear nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Anhydrous Hydrogen Chloride (HCl): Extremely corrosive and toxic. Can cause severe burns upon contact and respiratory damage upon inhalation. Must be handled in a well-ventilated fume hood with appropriate acid-gas scrubbing or traps. The use of a gas cylinder requires specific training.
-
Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable. Keep away from all sources of ignition.[10] Grounding of metal containers is essential to prevent static discharge.
-
Ammonia: Corrosive and toxic. Can cause severe respiratory irritation.
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves are mandatory.[10][11]
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,6-Difluorobenzamidine hydrochloride. The key is to maintain strictly anhydrous (water-free) conditions until the final workup stages.[2][3]
Materials and Equipment
| Reagent/Material | CAS Number | Grade | Supplier |
| 2,6-Difluorobenzonitrile | 1897-52-5 | >99% | TCI, Sigma-Aldrich, etc. |
| Anhydrous Ethanol | 64-17-5 | >99.5% | Various |
| Anhydrous Diethyl Ether | 60-29-7 | >99% | Various |
| Hydrogen Chloride | 7647-01-0 | Gas, >99.9% | Various |
| Ammonia | 7664-41-7 | Gas or 7N in Methanol | Various |
| Equipment | |||
| Three-neck round-bottom flask | Flame-dried | ||
| Magnetic stirrer and stir bar | |||
| Gas dispersion tube (fritted) | |||
| Drying tube (CaCl₂ or Drierite) | |||
| Low-temperature thermometer | |||
| Ice-salt bath | |||
| Schlenk line or inert gas setup | |||
| Büchner funnel and filter flask |
Step-by-Step Synthesis
Sources
- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Amidine synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
Synthesis of 2,6-Difluorobenzamidine Hydrochloride: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzamidine and its derivatives are of significant interest in medicinal chemistry and drug development. The benzamidine moiety is a common structural feature in various biologically active compounds, often serving as a key pharmacophore for interacting with enzymes such as serine proteases. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a detailed laboratory protocol for the synthesis of 2,6-difluorobenzamidine hydrochloride, a valuable building block for the synthesis of novel therapeutic agents. The described method is based on the well-established Pinner reaction, a reliable and widely used method for the preparation of amidines from nitriles.[1]
Reaction Overview: The Pinner Synthesis of Amidines
The Pinner reaction is a classic and versatile method for the conversion of nitriles to various functional groups, including amidines.[2][3] The reaction proceeds in two main stages. First, the nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester hydrochloride, commonly known as a Pinner salt.[2][4] In the second stage, the Pinner salt is treated with ammonia or an amine to yield the corresponding amidine.[2] The overall transformation for the synthesis of 2,6-difluorobenzamidine hydrochloride is depicted below:
Scheme 1: Synthesis of 2,6-Difluorobenzamidine Hydrochloride via the Pinner Reaction

Caption: The two-step synthesis of 2,6-difluorobenzamidine hydrochloride from 2,6-difluorobenzonitrile.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of benzamidine hydrochloride and has been modified for the preparation of the 2,6-difluoro analog.[5] Researchers should be aware that optimization of reaction times and temperatures may be necessary to achieve the best results.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,6-Difluorobenzonitrile | ≥98% | Commercially Available |
| Anhydrous Ethanol | ≥99.5% | Commercially Available |
| Hydrogen Chloride Gas | Anhydrous | Commercially Available |
| Anhydrous Diethyl Ether | Reagent Grade | Commercially Available |
| Ammonia Gas | Anhydrous | Commercially Available |
| Round-bottom flasks | - | Standard laboratory supplier |
| Magnetic stirrer and stir bars | - | Standard laboratory supplier |
| Gas dispersion tube | - | Standard laboratory supplier |
| Ice bath | - | - |
| Drying tube (e.g., with CaCl2) | - | - |
| Filtration apparatus (Büchner funnel, filter flask) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
Part 1: Formation of the Pinner Salt (Ethyl 2,6-difluorobenzimidate hydrochloride)
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube.
-
Reagent Addition: To the flask, add 2,6-difluorobenzonitrile (e.g., 0.1 mol, 13.9 g) and anhydrous ethanol (e.g., 0.11 mol, 6.4 mL).
-
Acidification: Cool the mixture in an ice bath and begin stirring. Slowly bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Reaction: Seal the flask and allow it to stand at room temperature for 24-48 hours. During this time, the Pinner salt will precipitate as a white solid.
-
Isolation of Pinner Salt (Optional but Recommended): The intermediate Pinner salt can be isolated by filtration under anhydrous conditions. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under a stream of dry nitrogen. The Pinner salt is hygroscopic and should be used immediately in the next step.[5]
Part 2: Ammonolysis to 2,6-Difluorobenzamidine Hydrochloride
-
Reaction Setup: Transfer the crude Pinner salt to a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Ammonolysis: Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol. Slowly add the ethanolic ammonia solution to the Pinner salt with stirring at 0 °C. A significant amount of ammonium chloride will precipitate.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: a. Remove the precipitated ammonium chloride by filtration. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: a. Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. b. Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,6-difluorobenzamidine hydrochloride.
Mechanistic Insights
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfer and rearrangement lead to the formation of the stable imino ester hydrochloride (Pinner salt).
In the second step, ammonia, being a stronger nucleophile than the alcohol, attacks the imino ester carbon. This is followed by the elimination of a molecule of alcohol to yield the protonated amidine, which is isolated as the hydrochloride salt. The presence of anhydrous conditions is crucial throughout the reaction to prevent the hydrolysis of the Pinner salt to the corresponding ester, which would be a significant side product.[5][6]
Safety and Handling
2,6-Difluorobenzamidine
-
CAS Number: 762229-49-2
-
Hazards: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautions: Avoid breathing dust, mist, gas, or vapors. Avoid contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
2,6-Difluorobenzonitrile
-
CAS Number: 1897-52-5
-
Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Precautions: Handle with care, avoiding contact with skin and eyes. Use in a fume hood.
Anhydrous Hydrogen Chloride and Ammonia Gases
-
Hazards: These gases are corrosive and toxic.
-
Precautions: Handle only in a well-ventilated fume hood. Use appropriate gas handling equipment and take precautions to prevent leaks.
General Laboratory Safety
-
Standard laboratory safety practices should be followed at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Product Characterization
The final product, 2,6-difluorobenzamidine hydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: Determination of the melting point and comparison with literature values (if available).
-
NMR Spectroscopy:
-
¹H NMR: To confirm the presence of the aromatic and amine protons.
-
¹³C NMR: To identify the carbon skeleton, including the characteristic amidine carbon signal.[7]
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=N stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
References
- Organic Syntheses, Coll. Vol. 1, p.75 (1941); Vol. 2, p.28 (1922).
- Pinner, A. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1897.
- J&K Scientific. Pinner Reaction. (Accessed Jan 17, 2026).
- Wikipedia. Pinner reaction. (Accessed Jan 17, 2026).
- ChemicalBook.
- ChemicalBook. 2,6-Difluorobenzonitrile synthesis. (Accessed Jan 17, 2026).
- Benchchem. Side reactions to avoid in 2,6-Difluorobenzamide synthesis. (Accessed Jan 17, 2026).
- Benchchem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. (Accessed Jan 17, 2026).
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (Accessed Jan 17, 2026).
- NROChemistry. Pinner Reaction. (Accessed Jan 17, 2026).
- Organic Syntheses, Coll. Vol. 3, p.385 (1955); Vol. 29, p.42 (1949).
- Wikipedia. Pinner reaction. (Accessed Jan 17, 2026).
- Guidechem. What is the synthesis and application of Benzamidine hydrochloride?. (Accessed Jan 17, 2026).
- Organic Chemistry Portal. Pinner Reaction. (Accessed Jan 17, 2026).
- Beilstein Journals. A Lewis acid-promoted Pinner reaction. (Accessed Jan 17, 2026).
- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (Accessed Jan 17, 2026).
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Oregon State University. 13C NMR Chemical Shift. (Accessed Jan 17, 2026).
- Thieme. 4. 13C NMR Spectroscopy. (Accessed Jan 17, 2026).
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Harnessing 2,6-Difluorobenzamidine for the Development of Novel FtsZ Inhibitors: A Technical Guide
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic targets and innovative chemical scaffolds.[1] Among the most promising avenues is the inhibition of the bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ).[1][2] This essential and highly conserved prokaryotic homolog of eukaryotic tubulin plays a pivotal role in the formation of the Z-ring, a structure critical for bacterial cytokinesis.[1][3] Its disruption leads to filamentation and ultimately, bacterial cell death, making it an attractive target for new antibiotics.[2] This guide provides an in-depth technical overview of the use of 2,6-difluorobenzamidine as a key precursor for the synthesis of potent FtsZ inhibitors, detailing synthetic protocols, bioanalytical evaluation methods, and mechanistic insights.
The Strategic Importance of the 2,6-Difluorobenzamide Scaffold
The 2,6-difluorobenzamide motif has emerged as a privileged scaffold in the design of FtsZ inhibitors.[4] The presence of the fluorine atoms at the 2 and 6 positions of the benzamide ring is crucial for enhanced biological activity. This substitution pattern induces a non-planar conformation between the carboxamide and the aromatic ring, which is believed to promote favorable interactions within the allosteric binding site of the FtsZ protein.[4] This guide will focus on derivatives synthesized from a 2,6-difluorobenzamidine precursor, a closely related chemical entity to the widely studied 2,6-difluorobenzamide, with the understanding that the core principles of inhibitor design and evaluation remain consistent.
Synthesis of Tripartite FtsZ Inhibitors from a 2,6-Difluorobenzamidine Precursor
The synthesis of potent FtsZ inhibitors often involves a modular approach, creating tripartite molecules that can be optimized for activity against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The general structure typically consists of the 2,6-difluorobenzamide core linked via a methylenoxy bridge to a substituted heterocyclic moiety.[5]
Synthetic Workflow Overview
The following diagram illustrates a generalized synthetic pathway for the preparation of 2,6-difluorobenzamide-based FtsZ inhibitors. This can be adapted for starting materials like 2,6-difluoro-3-hydroxybenzamide, a likely intermediate derived from 2,6-difluorobenzamidine.
Caption: Generalized synthetic workflow for tripartite FtsZ inhibitors.
Detailed Synthetic Protocol: Preparation of a Benzoxazole Derivative
This protocol outlines the synthesis of a representative FtsZ inhibitor, adapting known procedures for benzamide derivatives.[6]
Step 1: Synthesis of the Heterocyclic Alcohol (if not commercially available)
-
React a suitable substituted aminophenol with a carboxylic acid or its derivative under cyclizing conditions to form the benzoxazole ring.
-
Reduce the resulting ester or aldehyde functionality on the benzoxazole to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.
Step 2: Coupling of 2,6-Difluoro-3-hydroxybenzamide with the Heterocyclic Alcohol
-
Dissolve 2,6-difluoro-3-hydroxybenzamide (1 equivalent) and the synthesized heterocyclic alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent.
Step 4: Structural Characterization
-
Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
In Vitro Evaluation of FtsZ Inhibitors
A series of in vitro assays are essential to characterize the biological activity of the synthesized compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Protocol:
-
Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus, B. subtilis) in a suitable broth, such as Mueller-Hinton Broth (MHB).
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include positive (bacteria without inhibitor) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
Table 1: Representative Antibacterial Activity (MIC in µg/mL) of 2,6-Difluorobenzamide Derivatives [3][7]
| Compound | R Group | Bacillus subtilis ATCC 9372 | Staphylococcus aureus ATCC 29213 (MSSA) | Staphylococcus aureus ATCC 43300 (MRSA) |
| 7 | 3-chloroalkoxy | 0.25 | 4 | 8 |
| 12 | 3-bromoalkoxy | 1 | 8 | 8 |
| 17 | 3-alkyloxy | 0.5 | 4 | 4 |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
FtsZ Polymerization Assay
This assay monitors the ability of the inhibitors to interfere with the GTP-induced polymerization of FtsZ into protofilaments.[2]
Protocol:
-
Use purified FtsZ protein in a polymerization buffer (e.g., MES buffer with KCl and MgCl₂).
-
Add the test compound at various concentrations to the FtsZ solution and incubate.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering at 350 nm over time using a spectrophotometer or fluorometer. A decrease in the rate or extent of light scattering in the presence of the compound indicates inhibition of polymerization.
FtsZ GTPase Activity Assay
FtsZ possesses GTPase activity that is coupled to its polymerization dynamics.[3] This assay measures the rate of GTP hydrolysis.
Protocol:
-
Set up a reaction mixture containing purified FtsZ, the test compound, and a reaction buffer.
-
Initiate the reaction by adding GTP.
-
Measure the amount of inorganic phosphate released from GTP hydrolysis over time. A common method is the malachite green assay, where the formation of a colored complex with phosphate is quantified spectrophotometrically.[2][3]
-
Calculate the rate of GTP hydrolysis and determine the IC₅₀ value (the concentration of inhibitor required to reduce GTPase activity by 50%).
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of FtsZ inhibitors.
Mechanism of Action of 2,6-Difluorobenzamide-Based FtsZ Inhibitors
These inhibitors act by binding to an allosteric site in the interdomain cleft of FtsZ, a site distinct from the GTP binding pocket.[4][8] This binding event stabilizes a conformation of FtsZ that is incompatible with proper protofilament assembly, thereby disrupting the formation and function of the Z-ring.[2][3]
Visualizing the Inhibitory Mechanism
Caption: Mechanism of action of 2,6-difluorobenzamide analogs on FtsZ.
Conclusion and Future Directions
The 2,6-difluorobenzamidine scaffold represents a highly promising starting point for the development of novel antibacterial agents targeting FtsZ. The synthetic accessibility and the potential for chemical modification allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. Further research should focus on expanding the chemical diversity of these inhibitors, exploring their efficacy against a broader range of pathogenic bacteria, and advancing the most promising candidates into preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to combating the global threat of antibiotic resistance.
References
- BenchChem. Comparative Analysis of 2,6-Difluorobenzamide and its Analogs as FtsZ Inhibitors.
-
Straniero, V., Zanotto, C., Straniero, L., Casiraghi, A., Duga, S., Radaelli, A., De Giuli Morghen, C., & Valoti, E. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303–1318. [Link]
-
Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1148. [Link]
- BenchChem. The Impact of FtsZ Inhibitors on Bacterial Cell Division and Morphology: A Technical Guide.
-
Artola, M., et al. (2019). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 24(15), 2723. [Link]
-
Kaur, H., et al. (2021). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences, 8, 645555. [Link]
-
Straniero, V., et al. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12(16). [Link]
-
Chan, W. L., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Molecular Systems Design & Engineering, 6(8), 636-648. [Link]
-
Artola, M., et al. (2017). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. ACS Chemical Biology, 12(10), 2602–2611. [Link]
-
Stokes, N. R., et al. (2013). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy, 57(1), 317–325. [Link]
-
Soret, M., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Synthesis of Carboxamide Bioisosteres. Molecules, 28(5), 2133. [Link]
-
Straniero, V., et al. (2021). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases, 7(5), 1269–1282. [Link]
-
Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]
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- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
Application Notes and Protocols for 2,6-Difluorobenzamidine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Integration of Fluorine and the Amidine Pharmacophore
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. The strategic incorporation of fluorine into drug candidates has become a cornerstone of this process, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] When these advantages are combined with established pharmacophores, the potential for creating superior therapeutics increases significantly.
This guide focuses on 2,6-difluorobenzamidine , a molecule that marries the well-established biological importance of the benzamidine scaffold with the advantageous properties of a 2,6-difluorophenyl group. The benzamidine moiety is a known pharmacophore present in various biologically active compounds, including serine protease inhibitors like dabigatran.[5] The 2,6-difluoro substitution is anticipated to enhance metabolic stability and modulate the pKa of the amidine group, potentially leading to improved oral bioavailability and target engagement.[6]
While 2,6-difluorobenzamidine itself is a relatively underexplored entity in publicly available literature, its constituent parts suggest significant potential in drug discovery. These application notes provide a comprehensive guide for its synthesis, characterization, and evaluation in medicinal chemistry workflows, based on established principles for related compounds.
Part 1: Physicochemical Properties and Design Rationale
The introduction of two fluorine atoms ortho to the amidine group in 2,6-difluorobenzamidine is predicted to have several key effects on its molecular properties.
Predicted Physicochemical Impact of 2,6-Difluoro Substitution
| Property | Expected Impact of 2,6-Difluoro Substitution | Rationale |
| pKa | Decrease (less basic) | The strong electron-withdrawing nature of the two fluorine atoms will decrease the electron density on the aromatic ring and the amidine group, thus reducing the basicity of the amidine.[2] |
| Lipophilicity (LogP) | Increase | Fluorine is more lipophilic than hydrogen, and the addition of two fluorine atoms is expected to increase the overall lipophilicity of the molecule.[1][3] |
| Metabolic Stability | Increase | The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][4] |
| Conformational Preference | Restricted Rotation | The ortho-fluorine atoms will sterically hinder the rotation of the amidine group relative to the phenyl ring, locking it into a more defined conformation. This can be advantageous for binding to a specific protein target.[1] |
| Hydrogen Bonding | Altered Interactions | The fluorine atoms can act as weak hydrogen bond acceptors, potentially introducing new interactions with a protein target. The altered pKa of the amidine will also influence its hydrogen bonding capacity.[4] |
Design Rationale in a Drug Discovery Context
The unique combination of properties imparted by the 2,6-difluoro substitution makes 2,6-difluorobenzamidine an attractive scaffold for several therapeutic areas:
-
Enzyme Inhibition: The benzamidine core is a classic inhibitor of serine proteases such as trypsin and thrombin.[5] The conformational rigidity and altered basicity of the 2,6-difluoro derivative could lead to enhanced potency and selectivity.
-
Receptor Antagonism: The ability to fine-tune pKa and lipophilicity can be crucial for optimizing receptor binding and achieving desired pharmacokinetic profiles for G-protein coupled receptors (GPCRs) or other receptor families.
-
Antibacterial Agents: Derivatives of 2,6-difluorobenzamide have shown promise as inhibitors of the bacterial cell division protein FtsZ.[6] This suggests that 2,6-difluorobenzamidine could be a valuable starting point for developing novel antibiotics.
Part 2: Synthesis and Characterization Protocols
The synthesis of 2,6-difluorobenzamidine can be approached through several established methods for amidine synthesis. The choice of method will depend on the available starting materials and desired scale.
Protocol 1: Synthesis of 2,6-Difluorobenzamidine Hydrochloride via the Pinner Reaction
This classic method involves the reaction of a nitrile with an alcohol in the presence of anhydrous HCl to form an imidate ester, which is then treated with an amine to yield the amidine.
Caption: Workflow for the Pinner synthesis of 2,6-Difluorobenzamidine HCl.
Step-by-Step Methodology:
-
Imidate Formation:
-
Dissolve 2,6-difluorobenzonitrile (1 eq.) in anhydrous ethanol (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the solution for 2-4 hours, ensuring the reaction remains at 0°C.
-
Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.
-
The product, ethyl 2,6-difluorobenzimidate hydrochloride, will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Suspend the dried ethyl 2,6-difluorobenzimidate hydrochloride (1 eq.) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension for 1-2 hours.
-
Seal the vessel and stir at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be recrystallized from ethanol/diethyl ether to yield pure 2,6-difluorobenzamidine hydrochloride.
-
Characterization: The final product should be characterized by:
-
¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the difluorophenyl group.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Protocol 2: Copper-Catalyzed Synthesis of N-Substituted 2,6-Difluorobenzamidines
For creating a library of derivatives, a more modern approach using a copper-catalyzed reaction between 2,6-difluorobenzonitrile and a primary or secondary amine can be employed.[7]
Caption: General workflow for copper-catalyzed synthesis of N-substituted 2,6-difluorobenzamidines.
Step-by-Step Methodology:
-
To a reaction vial, add 2,6-difluorobenzonitrile (1 eq.), the desired amine (1.2 eq.), CuCl (0.1 eq.), Cs₂CO₃ (1.5 eq.), and 2,2'-bipyridine (0.1 eq.).
-
Add 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Seal the vial and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Application in Biological Assays
The following protocols are designed to evaluate the biological activity of 2,6-difluorobenzamidine and its derivatives.
Protocol 3: Serine Protease Inhibition Assay (e.g., Trypsin)
This protocol outlines a general method to assess the inhibitory potential of 2,6-difluorobenzamidine against a model serine protease, trypsin.
Caption: Workflow for a typical serine protease inhibition assay.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,6-difluorobenzamidine hydrochloride in DMSO. Create a serial dilution in the assay buffer.
-
Prepare a stock solution of trypsin in the assay buffer.
-
Prepare a stock solution of BAPNA in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions (or DMSO for control) to the respective wells.
-
Add 20 µL of the trypsin solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the BAPNA solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
2,6-Difluorobenzamidine represents a promising, albeit underexplored, scaffold for medicinal chemistry. The strategic placement of two fluorine atoms on the benzamidine core offers a compelling rationale for its investigation as a modulator of various biological targets. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives. By leveraging these established methodologies, researchers can effectively probe the potential of 2,6-difluorobenzamidine in the ongoing quest for novel and improved therapeutics.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- Taylor, R. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- Drug Design Org. Bioisosterism.
- Wikipedia. Benzamidine.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- MDPI.
- BenchChem.
- Organic Chemistry Portal. Synthesis of amidines.
- ResearchGate.
- PubMed.
- Wang, H., et al. (2025).
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- PubMed.
- PubMed. Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA.
- Application of Bioisosteres in Drug Design. (2012, May 7).
- Bioisosteres of Common Functional Groups.
- Stone, C. A., et al. (1978). Chemical and Pharmacological Properties of Diflunisal. British Journal of Clinical Pharmacology, 5(Suppl 1), 19S-29S.
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- PubMed Central.
- Shen, T. Y., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 5S-13S.
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National Center for Biotechnology Information. (n.d.). Diflunisal. In PubChem. Retrieved from [Link]
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- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 2,6-Difluoro-benzamidine as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2,6-difluoro-benzamidine as a potential serine protease inhibitor. While the parent compound, benzamidine, is a well-established reversible, competitive inhibitor of trypsin-like serine proteases, the specific inhibitory properties of its fluorinated derivative have not been extensively characterized.[1][2][3] This guide offers a scientifically grounded framework for its synthesis, in vitro characterization, and cellular evaluation. We present detailed protocols for enzyme inhibition assays, determination of inhibition constants (Kᵢ), and cell-based functional assessments. The underlying scientific principles for each experimental step are elucidated to empower researchers to not only execute the protocols but also to interpret the results critically and troubleshoot effectively.
Introduction and Rationale
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[4] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a cornerstone of modern drug discovery.[5]
Benzamidine is a classic, reversible competitive inhibitor that interacts with the active site of trypsin-like serine proteases.[3] Its positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 specificity pocket, mimicking the side chains of arginine and lysine substrates.[3] The aromatic ring of benzamidine further engages in hydrophobic interactions within the S1 pocket.[3]
The introduction of fluorine atoms into small molecule drug candidates can profoundly influence their physicochemical and pharmacological properties. The high electronegativity of fluorine can alter the electronic properties of the benzamidine core, potentially modulating its pKa and interaction with the target enzyme. Furthermore, fluorine substitutions can enhance metabolic stability and membrane permeability. This application note, therefore, outlines a systematic approach to explore the hypothesis that the addition of two fluorine atoms at the 2 and 6 positions of the benzamidine scaffold could lead to a novel inhibitor with altered potency, selectivity, or pharmacokinetic properties compared to its non-fluorinated counterpart.
Synthesis of this compound Hydrochloride (Proposed Method)
Principle: The synthesis involves the conversion of the nitrile group of 2,6-difluorobenzonitrile to an amidine. A common method for this transformation is the Pinner reaction, which proceeds via an imidate intermediate.
Protocol:
-
Step 1: Formation of the Imidate Hydrochloride.
-
Dissolve 2,6-difluorobenzonitrile in a 2:1 mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 2-3 hours, ensuring the reaction remains at 0°C.
-
Seal the flask and allow it to stand at 4°C for 24-48 hours. The product, ethyl 2,6-difluorobenzimidate hydrochloride, is expected to precipitate as a white solid.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Step 2: Ammonolysis to form this compound Hydrochloride.
-
Suspend the dried imidate hydrochloride from Step 1 in anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia (NH₃) gas through the suspension with vigorous stirring for 2-4 hours.
-
Seal the flask and stir at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure. The crude product will be a mixture of this compound hydrochloride and ammonium chloride.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Characterization: Enzyme Inhibition Kinetics
The cornerstone of evaluating a new inhibitor is the determination of its inhibition constant (Kᵢ) and its mode of inhibition. A continuous fluorogenic assay is a sensitive and efficient method for this purpose.[4][9][10][11]
Principle: A fluorogenic substrate, which is non-fluorescent or has low fluorescence, is cleaved by the serine protease to release a highly fluorescent product. The rate of the reaction is monitored by the increase in fluorescence over time. In the presence of an inhibitor, this rate will decrease.
Materials and Reagents
-
Enzyme: Purified human serine protease (e.g., Trypsin, Thrombin, Plasmin).
-
Inhibitor: Stock solution of synthesized this compound hydrochloride in assay buffer.
-
Substrate: Fluorogenic substrate specific for the chosen protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Instrumentation: Fluorescence microplate reader.
-
Plate: Black, 96-well microplate.
Protocol for Determination of IC₅₀
The IC₅₀ is the concentration of inhibitor required to reduce the enzyme activity by 50% under specific assay conditions.
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or buffer for the uninhibited control)
-
Enzyme solution (at a fixed concentration)
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (at a concentration close to its Kₘ).
-
Immediately place the plate in the microplate reader and measure the fluorescence kinetically (e.g., every 30 seconds for 15-30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/480 nm for AMC).[11]
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol for Determination of Kᵢ and Mode of Inhibition
To determine the Kᵢ and the mode of inhibition, enzyme kinetics are measured at various substrate and inhibitor concentrations.[5][12][13]
-
Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration (typically ranging from 0.2 to 5 times the Kₘ of the substrate).
-
Add assay buffer, the fixed concentration of inhibitor, and the enzyme solution to the appropriate wells.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reactions by adding the varying concentrations of the substrate.
-
Measure the initial reaction velocities (V₀) as described in section 3.2.
-
Analyze the data using graphical methods:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. For a competitive inhibitor, Vₘₐₓ will remain unchanged, while the apparent Kₘ will increase with increasing inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vₘₐₓ).
-
-
Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[14] Alternatively, Kᵢ can be determined directly by non-linear regression fitting of the entire dataset to the appropriate inhibition model equation.[5][12]
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Cell-Based Assay for Serine Protease Inhibition
Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more physiologically relevant context, assessing factors like cell permeability and stability.[15][16]
Principle: A cell-permeant, non-toxic fluorescently labeled inhibitor of serine proteases (FLISP) is used.[15] This probe covalently binds to active intracellular serine proteases. Pre-incubation with a competitive inhibitor like this compound will block the active sites, leading to a reduction in the fluorescent signal from the FLISP probe.
Protocol
-
Culture cells known to express the target serine protease (e.g., a specific cancer cell line) in a 96-well plate until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours) in fresh culture medium.
-
Add the FLISP reagent directly to the cell culture medium and incubate according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the cells with the provided wash buffer to remove any unbound probe.
-
(Optional) Stain the cells with a nuclear counterstain like Hoechst 33342.
-
Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the intracellular fluorescence. A reduction in fluorescence in the cells pre-treated with this compound compared to the control indicates successful inhibition of the target protease.
Data Visualization and Workflows
Workflow for Kᵢ Determination
Caption: Workflow for determining the inhibition constant (Kᵢ).
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a serine protease.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors; Inconsistent mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure thorough mixing after each addition; Use a temperature-controlled plate reader. |
| No inhibition observed | Inhibitor is inactive or not potent enough; Incorrect assay conditions (pH, buffer); Inhibitor precipitated out of solution. | Verify inhibitor structure and purity; Test a wider and higher concentration range; Optimize assay buffer; Check solubility of the inhibitor in the assay buffer. |
| Non-linear reaction progress curves | Substrate depletion; Product inhibition; Enzyme instability. | Use lower enzyme concentration or monitor for a shorter time; Check literature for product inhibition; Assess enzyme stability under assay conditions. |
| High background in cell-based assay | Incomplete washing of FLISP probe; Cell autofluorescence. | Increase the number of wash steps; Include a "no-probe" control to measure background autofluorescence and subtract it from the signal. |
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of this compound as a novel serine protease inhibitor. By following the detailed protocols for chemical synthesis, in vitro kinetic analysis, and cell-based functional assays, researchers can thoroughly characterize its inhibitory potential. The insights gained from such studies will not only elucidate the structure-activity relationship of substituted benzamidines but may also pave the way for the development of new therapeutic agents targeting serine proteases.
References
-
PrepChem.com. (n.d.). Synthesis of 2,6-difluorobenzamide. Retrieved from [Link]
- dos Santos, A. P. A., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Revista de Ciências Agroveterinárias.
- Alves, T. L., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ACS Omega.
- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry.
- Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. Biochemical Journal.
- MDPI. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin.
- Google Patents. (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]
-
UA Campus Repository. (2013). Detecting Trypsin Activity using Fluorescent Assays. Retrieved from [Link]
-
RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
-
Frontiers. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Retrieved from [Link]
-
NIH. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Retrieved from [Link]
-
Frontiers. (2019). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Retrieved from [Link]
-
PubMed. (1997). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Retrieved from [Link]
-
Annual Reviews. (2014). Activity-Based Profiling of Proteases. Retrieved from [Link]
-
NIH. (1997). Serine Protease Inhibitors Block Invasion of Host Cells by Toxoplasma gondii. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
-
PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 8. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 12. cdn.graphpad.com [cdn.graphpad.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. Serine Protease Assay Kit (SR101-Phe-CMK) (ab270775) | Abcam [abcam.com]
- 16. Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782) | Abcam [abcam.com]
Application Note and Protocol for the N-Acylation of 2,6-Difluoro-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed experimental guide for the N-acylation of 2,6-difluorobenzamidine, a critical transformation for the synthesis of novel therapeutic agents and chemical probes. The protocols and insights presented herein are grounded in established principles of organic synthesis, with a specific focus on addressing the challenges associated with the reduced nucleophilicity of the substrate due to its electronic properties.
Introduction: The Significance of N-Acylated 2,6-Difluorobenzamidines
N-acylated benzamidines are privileged structural motifs in medicinal chemistry, frequently appearing in a wide array of biologically active molecules. The benzamidine core can act as a bioisostere for various functional groups, engaging in crucial hydrogen bonding interactions with biological targets. The incorporation of a 2,6-difluoro substitution pattern on the phenyl ring is a common strategy in modern drug design to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity through specific fluorine-protein interactions. The N-acylation of 2,6-difluorobenzamidine allows for the introduction of diverse side chains, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The primary challenge in the N-acylation of 2,6-difluorobenzamidine lies in the electron-withdrawing nature of the two fluorine atoms. This electronic effect decreases the electron density on the benzamidine moiety, rendering the nitrogen atoms less nucleophilic compared to their non-fluorinated counterparts.[1] Consequently, standard acylation protocols may require optimization to achieve efficient conversion. This guide presents two robust protocols to address this challenge: a modified Schotten-Baumann reaction and a coupling agent-mediated approach.
Reaction Mechanism and Strategic Considerations
The N-acylation of a benzamidine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[2][3] A tetrahedral intermediate is formed, which then collapses to expel a leaving group, resulting in the formation of the N-acylated product.
A critical consideration in the acylation of benzamidines is the potential for reaction at either the imino (=NH) or amino (-NH2) nitrogen. While the amino nitrogen is generally more nucleophilic, the regioselectivity can be influenced by the reaction conditions and the steric bulk of the reactants. For the purpose of this protocol, we will not be differentiating between the two possible N-acyl isomers in the general scheme, as their formation and separation would need to be determined empirically for each specific acylating agent.
Diagram of the General Reaction Mechanism:
Sources
- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Difluoro-benzamidine in Antibacterial Drug Discovery
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of 2,6-Difluoro-benzamidine
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents that act on unexploited bacterial targets. The 2,6-difluorobenzamide scaffold has recently emerged as a promising starting point for the development of potent inhibitors of the bacterial cell division protein FtsZ.[1][2][3] FtsZ, a bacterial homolog of tubulin, is essential for cytokinesis in most bacteria, making it an attractive target for new antibiotics.[4][5][6][7] This application note explores the potential of this compound, a close structural analog of the well-studied 2,6-difluorobenzamides, in antibacterial drug discovery. While direct studies on this compound are nascent, its structural features suggest a strong potential for antibacterial activity, likely through the inhibition of FtsZ.
The replacement of the amide in 2,6-difluorobenzamide with an amidine group in this compound introduces a basic moiety that could lead to altered pharmacokinetic properties and potentially new interactions with the target protein. Benzamidine-containing compounds are known to act as inhibitors of various enzymes, including bacterial proteases.[8][9] This suggests that this compound may possess a dual mechanism of action or a modified target engagement profile compared to its amide counterpart.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the antibacterial potential of this compound. We present detailed protocols for the initial screening of its antibacterial activity, characterization of its mode of action, and assessment of its safety profile.
Proposed Mechanism of Action: Targeting Bacterial Cell Division
By analogy with the extensively studied 2,6-difluorobenzamide derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of FtsZ polymerization.[1][2][4] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. Inhibition of this process leads to filamentation of the bacteria and ultimately cell death.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
A systematic evaluation of a novel antibacterial candidate involves a tiered approach, beginning with the determination of its minimum inhibitory concentration and progressing to more detailed mechanistic and safety studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method is a standardized and widely used technique for determining MIC values.
Materials:
-
This compound (stock solution of known concentration, typically in DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, ESKAPE pathogens)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile diluent (e.g., DMSO, saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Prepare a 2x working stock of this compound in CAMHB at the highest concentration to be tested.
-
Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x compound stock to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the compound to its final 1x concentration.
-
Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Diagram of the MIC Determination Workflow
Caption: Experimental workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate each aliquot onto a fresh agar plate (without the compound).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of a potential antibacterial agent against mammalian cells to ensure its selective toxicity.[11][12]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
Data Presentation
Quantitative data from the antibacterial and cytotoxicity assays should be summarized in clear, structured tables for easy comparison.
Table 1: Example of MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data | Data |
| Staphylococcus aureus (MRSA) | Data | Data |
| Bacillus subtilis ATCC 6633 | Data | Data |
| Escherichia coli ATCC 25922 | Data | Data |
| Pseudomonas aeruginosa ATCC 27853 | Data | Data |
Table 2: Example of Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| HEK293 | Data |
| HepG2 | Data |
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential in antibacterial drug discovery. Its structural similarity to known FtsZ inhibitors, coupled with the unique properties of the benzamidine moiety, makes it a compelling candidate for investigation. The protocols detailed in this application note provide a robust framework for the initial evaluation of its antibacterial efficacy and safety profile. Further studies should focus on confirming its mechanism of action through FtsZ polymerization and GTPase activity assays, as well as exploring its in vivo efficacy in animal models of infection. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and its derivatives as a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 925-930. Available at: [Link]
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Fuloria, N. K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. Available at: [Link]
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Mishra, R., et al. (2021). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules, 26(16), 4987. Available at: [Link]
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12(16), 1333-1344. Available at: [Link]
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Artola, M., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. European Journal of Medicinal Chemistry, 138, 1119-1133. Available at: [Link]
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Celano, R., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
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Fuloria, S., et al. (2022). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Asian Journal of Chemistry, 34(2), 333-338. Available at: [Link]
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Smiga, M., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Oral microbiology and immunology, 28(2), 126-134. Available at: [Link]
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Wikipedia. (n.d.). Benzamidine. Available at: [Link]
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Fuloria, N. K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PubMed. Available at: [Link]
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Application Notes and Protocols for the Investigation of 2,6-Difluoro-benzamidine Derivatives in Antimicrobial Research
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: A Renewed Focus on Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Among the promising new classes of antibacterial agents are derivatives of 2,6-difluoro-benzamidine. These compounds have garnered significant attention for their potent activity, particularly against multidrug-resistant Gram-positive pathogens.[1][2] Their primary mechanism of action involves the inhibition of a crucial bacterial cell division protein, FtsZ, which is an attractive and relatively underexploited target for antibiotic development.[3][4] This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives.
Mechanism of Action: Targeting Bacterial Cytokinesis
The primary antibacterial effect of this compound derivatives stems from their ability to inhibit the function of the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[4] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. The Z-ring then constricts, leading to the formation of a new septum and the division of the cell into two daughter cells.[5]
This compound derivatives bind to FtsZ and disrupt its normal polymerization dynamics.[5] This interference prevents the proper formation and function of the Z-ring, ultimately leading to a blockage of cell division.[3] The inability of the bacteria to divide results in cell filamentation and eventual cell death. The selectivity of these compounds for bacterial FtsZ over eukaryotic tubulin contributes to their favorable safety profile.[5]
Figure 1: Mechanism of action of this compound derivatives.
Antimicrobial Spectrum of Activity
Derivatives of this compound have demonstrated potent activity primarily against a range of Gram-positive bacteria, including clinically significant strains such as:
-
Staphylococcus aureus: Including methicillin-resistant S. aureus (MRSA).[1][5]
-
Bacillus subtilis .[2]
-
Enterococcus faecium: Including vancomycin-resistant strains (VRE).[5]
The activity against Gram-negative bacteria is generally limited, which may be attributed to factors such as efflux pumps that actively remove the compounds from the bacterial cell.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives can be achieved through the formation of an amide bond between 2,6-difluorobenzoic acid and a variety of amines. This can be accomplished via the activation of the carboxylic acid, for example, by converting it to an acyl chloride.
Step 1: Synthesis of 2,6-Difluorobenzoyl Chloride
-
Materials: 2,6-difluorobenzoic acid, thionyl chloride (SOCl₂), and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-difluorobenzoic acid in the anhydrous solvent.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-difluorobenzoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Materials: 2,6-difluorobenzoyl chloride, a desired primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a flask cooled in an ice bath.
-
Slowly add a solution of 2,6-difluorobenzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
-
Figure 2: General synthetic workflow for this compound derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.[6][7]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium, bacterial inoculum standardized to 0.5 McFarland, stock solutions of the test compounds in a suitable solvent (e.g., DMSO), and a positive control antibiotic.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the microtiter plate wells containing the growth medium.
-
Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound).[6]
-
Incubate the plates at 37°C for 16-20 hours.[6]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[7][8]
-
Materials: Mueller-Hinton agar (MHA) plates, standardized bacterial inoculum (0.5 McFarland), sterile swabs, sterile cork borer, and solutions of test compounds.
-
Procedure:
-
Inoculate the MHA plates by evenly streaking a sterile swab dipped in the standardized bacterial inoculum over the entire agar surface.
-
Create uniform wells in the agar using a sterile cork borer.[6]
-
Add a fixed volume of the test compound solution to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
Data Presentation
The results of the MIC assays should be tabulated for clear comparison of the antimicrobial efficacy of the different derivatives against a panel of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Control (µg/mL) |
| Derivative 1 | Staphylococcus aureus ATCC 29213 | Gram-positive | Data | Vancomycin | Data |
| Derivative 1 | Escherichia coli ATCC 25922 | Gram-negative | Data | Ciprofloxacin | Data |
| Derivative 2 | Staphylococcus aureus ATCC 29213 | Gram-positive | Data | Vancomycin | Data |
| Derivative 2 | Escherichia coli ATCC 25922 | Gram-negative | Data | Ciprofloxacin | Data |
| ... | ... | ... | ... | ... | ... |
Data to be populated with experimental findings.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibiotics targeting the essential cell division protein FtsZ. The protocols outlined in this document provide a framework for the synthesis and evaluation of new derivatives. Future research should focus on optimizing the structure-activity relationship to enhance the antimicrobial spectrum, improve pharmacokinetic properties, and overcome potential resistance mechanisms. In vivo efficacy studies in relevant animal models will be a critical next step in the preclinical development of lead candidates.[3]
References
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- BenchChem. (2025).
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MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. [Link]
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PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]
-
ResearchGate. (2025). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. [Link]
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NIH. (n.d.). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. [Link]
- BenchChem. (2025). Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
-
PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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- 5. Benzodioxane-benzamide FtsZ inhibitors: Synthesis of new derivatives and their biophysical and biochemical evaluation [air.unimi.it]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 2,6-Difluoro-benzamidine for Advanced Research Applications
An Application Guide by Senior Scientists
Abstract
2,6-Difluoro-benzamidine serves as a critical building block in the synthesis of novel therapeutic agents and functional materials. The presence of impurities, even in trace amounts, can significantly impede downstream applications, leading to reaction failures, undesirable side products, and compromised biological activity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and scalable techniques for the purification of synthesized this compound. We delve into the causality behind experimental choices for acid-base extraction, recrystallization, and column chromatography, offering detailed, field-proven protocols to achieve high-purity material consistently.
Introduction: The Challenge of Purity in Fluorinated Intermediates
The unique electronic properties imparted by fluorine atoms make this compound a valuable synthon in medicinal chemistry. However, its synthesis, commonly via the hydrolysis of 2,6-difluorobenzonitrile, often yields a crude product contaminated with unreacted starting materials and over-hydrolyzed side products.[1][2][3] The primary challenge lies in the similar polarities and chemical nature of the target compound and its main impurities, necessitating a multi-step and rationally designed purification strategy. This guide establishes a systematic approach to navigate these challenges effectively.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential contaminants. The most common synthetic route involves the controlled hydrolysis of 2,6-difluorobenzonitrile.[4] Deviations from optimal reaction conditions can lead to the formation of key impurities.[1]
Table 1: Common Impurities in Crude this compound Synthesis
| Impurity | Chemical Structure | Origin | Physicochemical Properties & Purification Challenge |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | Incomplete hydrolysis of the nitrile starting material.[1] | Neutral, relatively non-polar. Its removal is critical as it can interfere with subsequent coupling reactions. |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | Over-hydrolysis of the target benzamidine.[1] | Acidic. Can be easily removed with a basic wash, but its presence indicates suboptimal reaction control. |
| Urea Byproducts | Varies | Use of coupling agents (e.g., DCC, EDC) if synthesizing from 2,6-difluorobenzoic acid.[1] | Neutral, often with varying polarity. Can complicate chromatography and recrystallization efforts. |
Strategic Purification Workflow
The purification of this compound is best approached with a workflow that leverages the distinct chemical properties (acidic, basic, neutral) of the components in the crude mixture.
Figure 1: A strategic workflow for the purification of this compound.
Protocol 1: Acid-Base Extraction for Impurity Triage
Principle: This technique is the cornerstone for separating the crude mixture into acidic, basic, and neutral fractions. It exploits the ability of the basic benzamidine and acidic benzoic acid to form water-soluble salts, while the neutral benzonitrile remains in the organic phase.[5][6][7][8]
Figure 2: Workflow for isolating the basic product via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated to form its hydrochloride salt and partition into the aqueous layer.[7]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing the product salt.
-
Backwash (Optional but Recommended): To remove any trapped neutral or acidic impurities, wash the collected aqueous layer with a small portion of fresh organic solvent. Discard this organic wash.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution becomes basic (pH > 10). The this compound will deprotonate and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts, and then dry the product under vacuum.
Protocol 2: Recrystallization for High-Purity Crystalline Product
Principle: Recrystallization is a powerful technique for purifying solids. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[9]
Solvent Selection: The choice of solvent is critical. A screening process is recommended to identify the optimal solvent or solvent system.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Class | Boiling Point (°C) | Rationale |
| Isopropanol | Polar Protic | 82.6 | Often effective for moderately polar compounds like amides. |
| Acetonitrile | Polar Aprotic | 81.6 | Can yield high-quality crystals for amides and aromatic compounds.[9] |
| Toluene | Non-polar Aromatic | 110.6 | Good for dissolving aromatic compounds at high temperatures. |
| Ethyl Acetate/Hexane | Two-solvent system | Varies | A polar/non-polar mixture allows for fine-tuning of solubility. |
| Water | Polar Protic | 100 | May be effective, especially for the salt form (hydrochloride). |
Detailed Protocol:
-
Solvent Addition: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude or acid-base extracted this compound until it just dissolves.
-
Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inner wall of the flask with a glass rod can induce nucleation.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Protocol 3: High-Performance Purification via Column Chromatography
Principle: For achieving the highest level of purity (>99.5%), or for separating closely related impurities, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[11]
Key Consideration - Tailing: Basic compounds like benzamidines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.[12] To counteract this, a small amount of a basic modifier is often added to the mobile phase.
Detailed Protocol:
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) in the chosen mobile phase.
-
Mobile Phase (Eluent) Selection: A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane.
-
Crucial Tip: Add 0.1-1% triethylamine (Et₃N) to the mobile phase to suppress the interaction between the basic product and the acidic silica gel, resulting in sharper peaks and better recovery.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column under positive pressure (flash chromatography), collecting fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified this compound.
Purity Verification
The success of the purification must be validated by analytical methods.
-
¹H and ¹⁹F NMR Spectroscopy: Confirms the chemical structure and reveals the presence of proton- or fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity level.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
References
-
Gebauer, J., et al. (2007). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Lim, T. X., et al. (2020). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. Magnetic Resonance in Chemistry. Available at: [Link]
-
University of Colorado Boulder (n.d.). Acid-Base Extraction. Department of Chemistry & Biochemistry. Available at: [Link]
-
Bionity.com (n.d.). Acid-base extraction. Bionity. Available at: [Link]
-
Wikipedia (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]
-
ResearchGate (2020). Request PDF: Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. Available at: [Link]
-
ResearchGate (2020). What is the best technique for amide purification? Available at: [Link]
- Google Patents (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Google Patents (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.
-
Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Magritek (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]
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The Strategic Handling and Application of 2,6-Difluoro-benzamidine Hydrochloride: A Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of 2,6-Difluoro-benzamidine hydrochloride. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind these protocols, ensuring both safety and experimental integrity.
Introduction: The Significance of Fluorination in Benzamidine-Based Inhibitors
Benzamidine and its derivatives are well-established as competitive, reversible inhibitors of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[1][2] The core benzamidine structure mimics the side chain of arginine, allowing it to bind effectively in the S1 specificity pocket of trypsin-like serine proteases.[3]
The subject of this guide, this compound hydrochloride, incorporates two fluorine atoms on the phenyl ring. This is not a trivial substitution. In modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[4][5][6] Fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[5]
-
Modulate Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its overall pharmacokinetic profile.[1]
-
Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the target enzyme's active site, potentially increasing binding affinity and inhibitory potency.[4]
Therefore, the selection of this compound hydrochloride by a researcher is a deliberate choice, likely aimed at achieving improved potency, selectivity, or pharmacokinetic properties compared to its non-fluorinated counterpart.[4]
Physicochemical and Safety Data Summary
A thorough understanding of the compound's properties is foundational to its safe and effective use. The following table summarizes key data for this compound hydrochloride.
| Property | Value | Source / Comment |
| Chemical Formula | C₇H₇ClF₂N₂ | [MSDS] |
| Molecular Weight | 192.59 g/mol | [MSDS] |
| Appearance | Light brown to beige solid | [MSDS, Supplier Data] |
| Storage Temperature | 2-8°C, in a cool, dry place | [MSDS] |
| Solubility (Estimated) | Water: SolubleDMSO: SolubleEthanol: Soluble | Based on data for benzamidine HCl.[7] Quantitative data for the difluoro- derivative is not readily available. Always test solubility on a small scale first. |
| Stability | Stable under recommended storage conditions. Avoid moisture. | [MSDS] Likely hygroscopic and potentially light-sensitive, similar to related compounds. |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [MSDS] |
| Hazard Statements | May cause respiratory irritation. | [MSDS] The toxicological properties have not been thoroughly investigated. Handle with care. |
Core Protocols: From Receipt to Experimental Use
The following protocols are designed to ensure the integrity of this compound hydrochloride and the safety of the researcher.
Initial Receipt and Storage
Proper storage from the moment of receipt is critical to prevent degradation. The compound is likely hygroscopic, meaning it can absorb moisture from the air, which can affect its mass and potentially lead to hydrolysis.
Protocol 1: Initial Handling and Long-Term Storage
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or a broken seal.
-
Inert Atmosphere (Optional but Recommended): For long-term storage, especially after the container has been opened, consider transferring the compound to a desiccator containing a desiccant like silica gel. Alternatively, the headspace of the vial can be purged with an inert gas (e.g., argon or nitrogen) before sealing.
-
Refrigeration: Store the tightly sealed container at 2-8°C in a dark, dry location. [MSDS]
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any specific handling precautions (e.g., "Hygroscopic, Keep Tightly Sealed").
The logical flow for handling this compound from receipt to disposal is outlined below.
Caption: Workflow for this compound hydrochloride.
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is paramount for reproducible experimental results. Given the hygroscopic nature of the compound, special care must be taken.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Rationale: DMSO is a common solvent for enzyme inhibitors due to its high solvating power and compatibility with many biological assays at low final concentrations. Preparing a concentrated stock allows for minimal solvent introduction into the final assay.
Materials:
-
This compound hydrochloride (MW: 192.59 g/mol )
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Micropipettes and sterile, filtered tips
Procedure:
-
Equilibration: Allow the container of this compound hydrochloride to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a fume hood, carefully weigh out 1.93 mg of the compound. Perform this step as quickly as possible to minimize exposure to air.
-
Dissolution: Add the weighed compound to a clean, dry amber vial. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the aliquot tubes are tightly sealed. Stock solutions in DMSO are generally stable for several months when stored properly. [based on general inhibitor stability]
Application Note: Inhibition of Serine Proteases
This compound hydrochloride is expected to function as a competitive inhibitor of trypsin-like serine proteases. The following protocol provides a general framework for determining its inhibitory potency (IC₅₀ and Kᵢ) using a fluorogenic substrate.
The diagram below illustrates the principle of a competitive inhibition assay.
Caption: Competitive inhibition mechanism.
Protocol 3: Determination of IC₅₀ for Trypsin Inhibition
Rationale: This assay measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. It utilizes a fluorogenic substrate which, when cleaved by trypsin, releases a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Bovine Trypsin
-
Fluorogenic Trypsin Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagents:
-
Trypsin Working Solution: Dilute trypsin in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes (e.g., 10 nM).
-
Substrate Working Solution: Dilute the substrate in assay buffer to a concentration equal to its Kₘ value (if known) or a concentration that gives a robust signal (e.g., 50 µM).
-
Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM). Ensure the final DMSO concentration is the same in all wells (typically ≤1%).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control (10 µL of assay buffer with the same DMSO concentration).
-
Add 20 µL of the trypsin working solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Disposal
All materials contaminated with this compound hydrochloride, including unused solutions and contaminated labware, must be disposed of as chemical waste. [MSDS] Consult your institution's environmental health and safety guidelines for specific procedures. Do not discharge into drains or the environment.
Conclusion
This compound hydrochloride is a valuable tool for researchers studying serine proteases. Its fluorinated structure offers potential advantages in potency and metabolic stability. By adhering to the rigorous handling, storage, and experimental protocols outlined in this guide, researchers can ensure the integrity of their results and maintain a safe laboratory environment. The key to success with this and similar sensitive compounds lies in a proactive approach to preventing degradation from environmental factors such as moisture and light, and a thorough understanding of its chemical and toxicological properties.
References
-
Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- BOC Sciences. This compound HYDROCHLORIDE Material Safety Data Sheet. [A representative MSDS from a supplier, URL would be specific to the source]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Difluorobenzamidine
Welcome to the technical support center for the synthesis of 2,6-Difluorobenzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your product. This document moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Overview of the Primary Synthetic Challenge
2,6-Difluorobenzamidine is almost exclusively synthesized from its corresponding nitrile, 2,6-difluorobenzonitrile. The most reliable and widely used method is the Pinner reaction . This classical transformation involves a two-step sequence:
-
Step 1: Pinner Salt Formation. The nitrile reacts with an alcohol (commonly ethanol) under strictly anhydrous acidic conditions (typically gaseous hydrogen chloride) to form a stable intermediate, the ethyl 2,6-difluorobenzimidate hydrochloride salt (often called a "Pinner salt").
-
Step 2: Ammonolysis. The isolated Pinner salt is then treated with a source of ammonia to displace the ethoxy group, yielding the final 2,6-difluorobenzamidine, usually as its hydrochloride salt.[1][2]
The primary challenges in this synthesis stem from the nature of the starting material and the sensitivity of the intermediates. The electron-withdrawing fluorine atoms make the nitrile nitrogen less basic, which can slow the initial protonation step required for the reaction.[3] Furthermore, the intermediates are highly susceptible to hydrolysis, making the exclusion of water paramount to achieving high yields.
Visualized Workflow: The Pinner Reaction Pathway
The following diagram illustrates the critical stages of the synthesis, from the starting nitrile to the final amidine hydrochloride product.
Caption: General workflow for the Pinner synthesis of 2,6-Difluorobenzamidine HCl.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that directly address problems you may encounter during the synthesis.
Q1: My yield of the intermediate Pinner salt is very low, or the reaction stalls completely. What is going wrong?
Answer: This is the most critical step and low yields are almost always traced back to two factors: the presence of moisture and incomplete acid catalysis.
Causality: The Pinner reaction begins with the protonation of the nitrile nitrogen by HCl.[4][5] This makes the nitrile carbon highly electrophilic and susceptible to attack by the alcohol. If water is present, it can compete with the alcohol as a nucleophile, leading to unwanted hydrolysis. Furthermore, if the reaction medium is not fully saturated with dry HCl, the initial protonation equilibrium will not favor the activated nitrilium ion, effectively stalling the reaction.[3]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
All glassware must be rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Commercial anhydrous ethanol and diethyl ether are acceptable, but for best results, consider drying ethanol over activated molecular sieves (3Å) and distilling ether from sodium/benzophenone.
-
The hydrogen chloride gas must be dry. Pass it through a drying tube filled with concentrated sulfuric acid or Drierite before bubbling it into the reaction mixture.
-
-
Optimize HCl Addition:
-
Cool the reaction mixture (2,6-difluorobenzonitrile in anhydrous ethanol/ether) to 0°C in an ice bath before introducing HCl. This is crucial as the Pinner salt is thermodynamically unstable at higher temperatures and the reaction is exothermic.[1][2]
-
Bubble dry HCl gas through the stirred solution at a moderate rate. The reaction is often complete when the solution is fully saturated and a precipitate of the Pinner salt has formed. This can take anywhere from 1 to 4 hours.
-
After saturation, seal the flask and allow it to stir, often overnight in the cold (e.g., at 4°C), to ensure complete precipitation.
-
-
Monitor for Success: A successful reaction will typically result in the formation of a dense, white crystalline precipitate (the Pinner salt). If the solution remains clear or only slightly cloudy, it is a strong indicator of a failed reaction, likely due to moisture.
Q2: I've successfully isolated the Pinner salt, but the subsequent ammonolysis step gives a poor yield of the final amidine. Why?
Answer: Incomplete conversion during the ammonolysis step is often due to an insufficient amount of ammonia, competing side reactions, or suboptimal reaction conditions.
Causality: The conversion of the Pinner salt to the amidine is a nucleophilic substitution reaction. Ammonia attacks the electrophilic carbon of the imidate, displacing ethanol.[6] If the concentration of ammonia is too low, the reaction will be slow or incomplete. If the Pinner salt is exposed to water during workup or transfer, it will hydrolyze to the corresponding ester (ethyl 2,6-difluorobenzoate), which is a common and difficult-to-remove impurity.[1]
Troubleshooting Steps:
-
Use an Anhydrous Ammonia Source: Do not use aqueous ammonia (ammonium hydroxide), as this will guarantee hydrolysis. The best method is to use a saturated solution of anhydrous ammonia gas in a dry alcohol, such as ethanol or methanol.
-
Ensure Stoichiometric Excess of Ammonia: Use a significant molar excess of ammonia (typically 3-5 equivalents) to drive the reaction to completion.
-
Control the Reaction Conditions:
-
Add the Pinner salt portion-wise to the cold (0°C) ammonia/ethanol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours (4-24h). The progress can be monitored by TLC or LC-MS by observing the disappearance of the imidate intermediate.
-
-
Isolate the Product Promptly: Once the reaction is complete, the product, 2,6-difluorobenzamidine hydrochloride, often precipitates. It should be collected by filtration, washed with a cold, anhydrous solvent (like diethyl ether) to remove impurities, and dried under vacuum.
Q3: My final product is contaminated with a significant amount of ethyl 2,6-difluorobenzoate. How do I prevent this and how can I remove it?
Answer: This is a classic Pinner reaction problem caused by hydrolysis of the imidate intermediate. Prevention is far more effective than removal.
Causality: The Pinner salt is an activated carboxylic acid derivative. It is highly electrophilic and reacts readily with water, which is often a better nucleophile than ammonia, to form the stable ethyl ester.[4][5] This can happen if the Pinner salt is not handled under strictly anhydrous conditions or if the ammonia source contains water.
Prevention:
-
Follow all the anhydrous procedures detailed in Q1 and Q2.
-
After filtering the Pinner salt, wash it with anhydrous diethyl ether and dry it thoroughly under vacuum before proceeding to the ammonolysis step. Do not expose it to atmospheric moisture for extended periods.
Removal:
-
Recrystallization: If the ester impurity is present, purification can be attempted by recrystallization. A common solvent system for benzamidine hydrochlorides is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Cooling this mixture should preferentially crystallize the more polar amidine hydrochloride salt, leaving the less polar ester in the mother liquor.
-
Acid/Base Extraction (with caution): Amidine is a strong base and will be protonated and water-soluble at low pH. The ester is neutral. In theory, one could dissolve the mixture in an organic solvent, wash with dilute acid to extract the amidine into the aqueous layer, and then re-isolate. However, this risks hydrolysis of any remaining starting material and is often cumbersome. Recrystallization is the preferred method.
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a different alcohol, like methanol, for the Pinner reaction?
-
Yes, other anhydrous alcohols can be used. Methanol will form the methyl imidate, which is also a suitable intermediate for ammonolysis. The choice may depend on the desired solubility of the intermediate salt. Ethanol is most commonly cited.
-
-
FAQ 2: How should I store the final 2,6-Difluorobenzamidine hydrochloride?
-
FAQ 3: What is the best way to monitor the reaction progress?
-
For the ammonolysis step, Thin Layer Chromatography (TLC) is effective. Use a polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine to prevent streaking of the basic amidine). The amidine product will be significantly more polar (lower Rf) than the imidate intermediate or the ester byproduct. Staining with potassium permanganate can help visualize the spots. LC-MS is also an excellent tool for tracking the disappearance of starting material and the appearance of the product mass peak.
-
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on the principles of the Pinner reaction. Researchers should adapt it based on their specific lab conditions and scale.
Step 1: Synthesis of Ethyl 2,6-difluorobenzimidate hydrochloride
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube outlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagents: Add 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) to the flask, followed by anhydrous ethanol (4.2 mL, 71.9 mmol, 1.0 eq) and 100 mL of anhydrous diethyl ether.
-
Reaction: Cool the stirred solution to 0°C using an ice-salt bath. Bubble dry hydrogen chloride gas through the solution for 2 hours, ensuring the temperature does not rise above 5°C. A white precipitate will form.
-
Crystallization: Seal the flask and store it at 4°C for 16 hours to ensure complete precipitation.
-
Isolation: Collect the white solid by filtration under a nitrogen atmosphere. Wash the filter cake with two 50 mL portions of cold, anhydrous diethyl ether. Dry the solid under high vacuum for 4 hours to yield the Pinner salt.
Step 2: Synthesis of 2,6-Difluorobenzamidine hydrochloride
-
Setup: In a separate flame-dried 250 mL round-bottom flask, prepare a solution of ~15% (w/v) anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through 100 mL of cold (0°C) anhydrous ethanol.
-
Reaction: Cool the ammonia solution to 0°C. Add the previously prepared Pinner salt (assuming ~80% yield from step 1, ~13.5 g) portion-wise to the stirred ammonia solution over 20 minutes.
-
Stirring: Seal the flask and allow the mixture to warm to room temperature. Stir for 24 hours. A white precipitate of the product should form.
-
Isolation: Cool the reaction mixture back to 0°C and collect the precipitate by filtration.
-
Purification: Wash the filter cake with a small amount of cold anhydrous ethanol, followed by generous washing with anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the final product under high vacuum to a constant weight to yield 2,6-difluorobenzamidine hydrochloride as a white crystalline solid.
References
- This cit
- Google Patents. (n.d.). Synthetic method of substituted benzamidine compound.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
- Rithe, S.R., et al. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Schümperli, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1579.
-
Schümperli, M., et al. (2013). A Lewis acid-promoted Pinner reaction. National Center for Biotechnology Information. Retrieved from [Link]
- Chemistry - The Mystery of Molecules. (2019, November 18).
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinner Reaction [organic-chemistry.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. goldbio.com [goldbio.com]
Technical Support Center: Synthesis of 2,6-Difluoro-benzamidine
Welcome to the technical support guide for the synthesis of 2,6-difluoro-benzamidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common side reactions. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Section 1: The Primary Synthetic Route: The Pinner Reaction
The most established and reliable method for converting 2,6-difluorobenzonitrile into this compound is the Pinner reaction.[1][2] This classical method proceeds in two key stages:
-
Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol (commonly ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas. This forms a highly reactive intermediate known as an alkyl imidate hydrochloride, or a "Pinner salt".[3][4]
-
Amination: The isolated or in-situ generated Pinner salt is then reacted with ammonia or an amine to yield the desired amidine hydrochloride.[3][5]
While robust, the success of the Pinner reaction is critically dependent on controlling reaction conditions to prevent the formation of several key side products. The thermodynamic instability of the Pinner salt intermediate is the primary origin of these challenges.[2][3]
Caption: Figure 1: The Pinner Reaction Pathway
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequent issues encountered during the synthesis of this compound via the Pinner reaction.
Issue 1: Low yield of amidine with significant 2,6-difluorobenzamide as a byproduct.
Question: My final product is contaminated with a large amount of 2,6-difluorobenzamide, and the overall yield of the desired amidine is poor. What is causing this?
Answer: This is the most common side reaction and stems from the instability of the Pinner salt intermediate. The imidate hydrochloride can readily react with even trace amounts of water present in the reaction mixture, leading to hydrolysis. Alternatively, it can undergo thermal rearrangement to the more stable amide.[2][3]
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions:
-
Causality: Water is a competing nucleophile that attacks the Pinner salt to form the amide. The reaction must be protected from atmospheric moisture.
-
Action: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents. Ensure the alcohol and ammonia sources are completely dry.
-
-
Strict Temperature Control:
-
Causality: The Pinner salt is thermodynamically unstable.[2][3] Elevated temperatures accelerate its decomposition and rearrangement into the corresponding amide and alkyl chloride.
-
Action: Conduct the initial formation of the Pinner salt at low temperatures, typically 0°C or below. Maintain this low temperature throughout the addition of reagents and the initial reaction phase.
-
-
Prompt Conversion:
-
Causality: The longer the unstable Pinner salt is allowed to stand, the greater the opportunity for side reactions to occur.
-
Action: Ideally, the amination step should be performed immediately following the formation of the Pinner salt, often in the same reaction vessel (one-pot synthesis), to minimize decomposition.
-
Issue 2: Presence of an unexpected ester (e.g., Ethyl 2,6-difluorobenzoate) in the product mixture.
Question: My NMR analysis shows a significant peak corresponding to an ester, not the amide or amidine. Why did I form an ester?
Answer: The formation of an ester is a definitive sign of water contamination during the workup or reaction, leading to the hydrolysis of the Pinner salt intermediate.[3][5] While basic hydrolysis yields the imidate, hydrolysis at a low pH, which can occur during workup, leads directly to the carboxylic ester.[5]
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Causality: The HCl source is a common culprit. Using aqueous HCl instead of anhydrous HCl gas will introduce water directly, guaranteeing ester formation.
-
Action: Use a cylinder of anhydrous HCl gas or generate it in-situ from NaCl and concentrated H₂SO₄, passing it through a drying tube before introducing it to the reaction.
-
-
Control Workup Conditions:
-
Causality: Adding water or aqueous solutions to the reaction mixture before the amination step is complete will hydrolyze any remaining Pinner salt to the ester.
-
Action: Ensure the reaction with ammonia has gone to completion before initiating any aqueous workup procedures.
-
Issue 3: High recovery of unreacted 2,6-difluorobenzonitrile.
Question: The reaction is sluggish, and a large portion of my starting material is recovered unchanged. How can I improve conversion?
Answer: Incomplete conversion is typically due to insufficient activation of the nitrile. The electron-withdrawing fluorine atoms make the nitrile nitrogen less basic and harder to protonate, which is the first step in the Pinner reaction mechanism.[3][5]
Troubleshooting Steps:
-
Ensure Saturation with HCl:
-
Causality: A high concentration of HCl is required to drive the equilibrium towards the protonated nitrilium cation, which is the active electrophile attacked by the alcohol.[5]
-
Action: Bubble anhydrous HCl gas through the cold reaction mixture until the solution is fully saturated. A slight positive pressure of HCl can be maintained to ensure it remains in excess.
-
-
Increase Reaction Time (with caution):
-
Causality: The reaction may simply require more time to proceed to completion, especially at low temperatures.
-
Action: Monitor the reaction by TLC or a test quench with HPLC. If the reaction stalls, consider extending the reaction time at low temperature before proceeding to the amination step. Avoid increasing the temperature, as this will promote side reactions.
-
Section 3: Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical decision point for the Pinner salt intermediate, highlighting how reaction conditions dictate the final product distribution.
Caption: Figure 2: Competing Fates of the Pinner Salt Intermediate
Section 4: Validated Experimental Protocol
This protocol is designed to minimize side reactions. Each step includes the scientific rationale to ensure a self-validating system.
Objective: To synthesize this compound hydrochloride from 2,6-difluorobenzonitrile.
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Anhydrous Diethyl Ether (as solvent)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Protocol:
-
System Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube outlet. Dry all glassware in an oven at 150°C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Rationale: Establishes the critical anhydrous environment needed to prevent hydrolysis of the Pinner salt.[2]
-
-
Reagent Charging: Charge the flask with 2,6-difluorobenzonitrile and anhydrous diethyl ether. Cool the solution to 0°C in an ice-water bath. Add anhydrous ethanol (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Rationale: Low temperature is essential to prevent thermal decomposition of the Pinner salt once it begins to form.[3]
-
-
Pinner Salt Formation: While vigorously stirring at 0°C, bubble anhydrous HCl gas through the solution. The reaction is exothermic; monitor the temperature closely. Continue the HCl addition until the solution is saturated and a white precipitate (the Pinner salt) begins to form. Stir at 0°C for an additional 2-4 hours.
-
Rationale: A high concentration of HCl is required to activate the nitrile.[5] The formation of a precipitate is a visual indicator of reaction progress.
-
-
Removal of Excess HCl: Briefly purge the system with dry nitrogen gas to remove excess dissolved HCl from the headspace and solution.
-
Rationale: Prevents the formation of excess ammonium chloride in the next step, which can complicate purification.
-
-
Amination: While maintaining the temperature at 0°C, switch the gas inlet to anhydrous ammonia. Bubble ammonia gas through the stirred suspension. The reaction is typically complete within 2-3 hours.
-
Rationale: Ammonia acts as the nucleophile to convert the Pinner salt to the final amidine. Maintaining low temperature continues to protect the intermediate.
-
-
Product Isolation: Stop the ammonia flow and allow the mixture to warm to room temperature. Filter the resulting solid under vacuum. The solid contains the desired this compound hydrochloride and ammonium chloride.
-
Purification: Wash the crude solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted nitrile or organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Rationale: The amidine hydrochloride is a salt and is insoluble in non-polar solvents like diethyl ether, while the starting nitrile is soluble. This allows for simple purification by washing.
-
Section 5: Frequently Asked Questions (FAQs)
Q1: Why is gaseous HCl specified? Can I use a solution of HCl in an organic solvent? A1: Gaseous HCl is specified to ensure anhydrous conditions. Commercially available solutions of HCl in solvents like dioxane or ether can be used, but their water content must be verified to be extremely low. Using a solution with even a small amount of water will lead to the formation of 2,6-difluorobenzamide and/or the corresponding ester.[3][5]
Q2: My starting material is an electron-rich nitrile. Do the same concerns apply? A2: The principles are the same, but the reaction kinetics may differ. Electron-rich nitriles are more easily protonated and may react faster or at lower temperatures. Conversely, 2,6-difluorobenzonitrile is relatively electron-poor due to the inductive effect of the fluorine atoms, making it less reactive and requiring more stringent conditions to achieve full conversion.[3]
Q3: How can I monitor the reaction's progress? A3: Monitoring can be challenging due to the reactive nature of the intermediate. The most reliable method is to take a small aliquot of the reaction, carefully quench it with an amine (e.g., a drop of triethylamine in methanol) to form a stable derivative, and analyze by TLC or LC-MS to check for the disappearance of the starting nitrile.
Section 6: Key Compound Data Summary
The following table provides key physical properties of the starting material, desired product, and major side products to aid in characterization and purification strategy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | Starting Material |
| 2,6-Difluorobenzamidine | C₇H₆F₂N₂ | 156.13 | Desired Product |
| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | Side Product |
| Ethyl 2,6-difluorobenzoate | C₉H₈F₂O₂ | 186.16 | Side Product |
References
- Google Patents: CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (URL: )
- Google Patents: CN101462980B - Industrial production method of 2,6-difluorobenzamide. (URL: )
-
Wikipedia: Pinner reaction. (URL: [Link])
-
Organic Chemistry Portal: Pinner Reaction. (URL: [Link])
-
National Institutes of Health (NIH): A Lewis acid-promoted Pinner reaction. (URL: [Link])
Sources
Technical Support Center: Purification of 2,6-Difluoro-benzamidine
Welcome to the technical support guide for 2,6-Difluoro-benzamidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block in high purity. We will move beyond simple protocols to explore the chemical principles governing purification choices, helping you troubleshoot effectively and optimize your workflow.
Part 1: Foundational Understanding & Initial Analysis
This section addresses the fundamental properties of this compound that are crucial for designing a successful purification strategy.
Q1: I'm starting the purification of this compound. What is the single most important chemical property I need to consider?
The most critical property of this compound is its strong basicity . Unlike its corresponding amide (2,6-Difluorobenzamide), which is neutral, the benzamidine functional group is a strong base. Consequently, it is almost always synthesized, isolated, and stored as a hydrochloride (HCl) salt to improve stability and handling. This fundamental difference dictates the entire purification approach. While the amide can be purified using standard silica gel chromatography and recrystallization from common organic solvents, the benzamidine salt's high polarity and ionic nature require specialized methods.
Q2: My crude material is a sticky solid or oil. What are the likely culprits and how do I get a preliminary purity assessment?
A non-crystalline crude product often points to a mixture of impurities that inhibit lattice formation. The most common culprits are:
-
Unreacted Starting Material: Typically 2,6-Difluorobenzonitrile.
-
Hydrolysis Product: The neutral amide, 2,6-Difluorobenzamide, formed by the reaction of the amidine with water.[1][2]
-
Excess Acid: Residual HCl from salt formation or the synthesis process (e.g., Pinner reaction).
-
Solvent Residue: Trapped reaction or workup solvents.
Before attempting purification, a quick analytical assessment is vital. High-Performance Liquid Chromatography (HPLC) is the most robust method for this purpose.[3][4]
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Technique | Principle | Sensitivity & Throughput | Key Insights Provided |
| HPLC (UV-Vis) | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[5] | High sensitivity (ng-µg), high throughput.[3] | Excellent for quantifying the target compound and detecting non-volatile impurities like the starting nitrile and the hydrolyzed amide. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Very high sensitivity (pg-ng), provides mass information.[3] | Confirms the identity of the main peak and helps identify unknown impurity peaks by their mass-to-charge ratio. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Moderate sensitivity (µg-mg), lower throughput.[3] | Provides structural confirmation. Can detect residual solvents and certain impurities if their signals do not overlap with the product's. |
| GC-MS | Gas chromatography separation followed by mass spectrometry. | High sensitivity, but often requires derivatization for polar compounds like amidine salts.[4][6] | Best for detecting volatile impurities, such as unreacted 2,6-Difluorobenzonitrile. |
Part 2: Troubleshooting Common Purification Scenarios
This section provides direct answers and protocols for specific problems encountered during the purification of this compound hydrochloride.
Scenario 1: Issues with Recrystallization
Q3: I'm trying to recrystallize my crude this compound HCl, but it either oils out or crashes out as a fine, impure powder. What's going wrong?
This is a classic problem related to solvent selection and supersaturation control for a highly polar salt.
Causality: As a hydrochloride salt, your compound is highly soluble in polar protic solvents (like methanol, ethanol, water) and largely insoluble in non-polar aprotic solvents (like hexanes, diethyl ether, ethyl acetate). "Oiling out" occurs when the solution becomes supersaturated at a temperature where the compound's solubility limit is exceeded, but the temperature is still too high for crystal nucleation, causing it to separate as a liquid phase. "Crashing out" happens when supersaturation is achieved too rapidly (e.g., by adding anti-solvent too quickly), leading to rapid precipitation instead of slow crystal growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Step-by-Step Protocol: Recrystallization of this compound HCl
-
Solvent Selection: Begin with isopropanol or ethanol. If solubility is low, a small amount of water (e.g., 2-5% v/v) can be added to the hot alcohol.
-
Dissolution: In a flask, add the crude solid and a stir bar. Add a small portion of the chosen solvent system and heat to a gentle reflux with stirring. Continue adding the hot solvent in small portions until the solid is just fully dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep at reflux for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize yield.
-
Anti-Solvent Addition (If Necessary): If no crystals form upon cooling, you can induce crystallization by adding a non-polar "anti-solvent" like tert-Butyl methyl ether (TBME) or ethyl acetate dropwise to the cold, stirred solution until turbidity persists.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Scenario 2: Challenges with Chromatography
Q4: I tried to purify my compound on a standard silica gel column and my product either never came off or I got very poor recovery. Why?
Causality: Standard silica gel is acidic (pKa ~4-5) and acts as a strong cation exchanger. The strongly basic benzamidine (as a free base if you neutralized the salt) or the cationic benzamidinium hydrochloride will bind irreversibly to the acidic silanol groups on the silica surface. This is a common and predictable issue for purifying basic compounds.
Q5: What are my chromatographic options for purifying this polar, basic salt?
You have several viable options, each with its own advantages.
-
Reverse-Phase Chromatography (RPC): This is often the most effective method. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Critically, an additive is required to ensure good peak shape. 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase will protonate the amidine and any residual basic sites on the silica, preventing peak tailing.
-
-
Ion-Exchange Chromatography (IEX): Since your compound is a stable cation (benzamidinium), you can use a strong cation exchange (SCX) column. You load the material in a low-ionic-strength buffer, wash away neutral impurities (like the nitrile or amide), and then elute your product using a high-ionic-strength buffer or a buffer with a different pH.
-
Amine-Treated or Deactivated Silica: For normal-phase chromatography, you can use silica gel that has been pre-treated with a base like triethylamine. This deactivates the acidic sites. Alternatively, commercially available amino-propyl functionalized silica can be used.
Purification Strategy Selection Diagram:
Caption: Selecting the right chromatography method.
Part 3: Stability and Handling FAQs
Q6: How stable is this compound and what are its main degradation pathways?
The primary stability concern is hydrolysis . The amidine functional group can hydrolyze under aqueous conditions to form the corresponding amide, 2,6-Difluorobenzamide. This reaction is catalyzed by both acid and base, but is generally faster under basic conditions. The stability of amidines is significantly lower than that of their parent compounds.[8] Storing the compound as a dry hydrochloride salt at low temperature (0-5 °C) in a desiccator is the best practice to minimize degradation.
Q7: My final product shows a small peak in the HPLC that I suspect is the amide. How can I remove it?
If a small amount of the neutral 2,6-Difluorobenzamide impurity remains, you can use a liquid-liquid extraction.
-
Dissolve the impure HCl salt in water or dilute HCl (pH ~2).
-
Extract this aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
The basic benzamidinium HCl will remain in the aqueous layer, while the neutral amide impurity will be extracted into the organic layer.
-
Careful removal of the water from the aqueous layer (e.g., by lyophilization or azeotroping with toluene) will yield the purified salt.
References
- BenchChem. (n.d.). Solubility of 2,6-Difluorobenzamide: A Technical Guide for Researchers.
- BenchChem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- BenchChem. (n.d.). Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Difluorobenzamide.
- ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2,6-Difluorobenzamide.
- Zora.uzh.ch. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
- J&K Scientific. (n.d.). 2,3-Difluorobenzamidine hydrochloride.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of 5,6-Difluoropyridin-2-ol.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
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- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,6-Difluoro-benzamidine in solution
Welcome to the technical support guide for 2,6-Difluoro-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Stability Challenge
This compound is a valuable building block in medicinal chemistry, often utilized for its role as a serine protease inhibitor scaffold.[1] The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly modulates the electronic properties of the benzamidine moiety.[2] While these modifications can enhance binding affinity and metabolic stability, they also influence the compound's chemical stability in solution, a critical factor for experimental reproducibility.[3] This guide provides a comprehensive overview of these stability issues, focusing on practical solutions and troubleshooting.
The primary stability concern for benzamidine and its derivatives in aqueous solution is hydrolysis . This chemical breakdown can lead to a loss of active compound, potentially compromising experimental outcomes. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the composition of the solvent or buffer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound in solution.
Q1: My assay results are inconsistent when using a stock solution of this compound prepared in an aqueous buffer. What could be the cause?
A1: The most probable cause is the degradation of your compound via hydrolysis, especially if your buffer has a neutral to basic pH. The central carbon of the amidine group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the inactive 2,6-Difluorobenzamide and ammonia.
-
Scientific Rationale: For the parent compound, benzamidine, hydrolysis is significantly accelerated at higher pH. For instance, the half-life of unsubstituted benzamidine is approximately 300 days at pH 9, but this drops to just 6 days at pH 11 and 15 hours at pH 13 in aqueous solutions at room temperature.[4][5] The dominant degradation pathway involves the attack of a hydroxide ion (HO⁻) on the neutral benzamidine base.[4][5] Although the pKa of this compound is not readily published, the strong electron-withdrawing inductive effect (-I effect) of the two ortho-fluorine atoms is expected to decrease the basicity of the amidine group compared to unsubstituted benzamidine.[2] This means that at a given pH, a higher proportion of the more reactive neutral form may be present, potentially influencing the hydrolysis rate.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is accurately measured. For maximum stability, aqueous solutions should be acidic.
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of benzamidine derivatives fresh for each experiment.[6] Storing aqueous solutions, even for a single day, is not recommended.[7]
-
Use Aprotic Solvents for Stock Solutions: Prepare a concentrated stock solution in an anhydrous aprotic solvent like DMSO or DMF, where the compound is more stable. Aliquot and store at -20°C or -80°C.[7][8] Dilute into your aqueous buffer immediately before use.
-
Q2: What is the primary degradation product of this compound, and how can I detect it?
A2: The primary degradation product from hydrolysis is 2,6-Difluorobenzamide . You can detect and quantify both the parent compound and this degradant using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Detection Method: A reverse-phase HPLC system with UV detection is a standard and effective method.[9]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted to the acidic range) and an organic solvent like acetonitrile or methanol.
-
Detection: Monitor at a wavelength where both this compound and 2,6-Difluorobenzamide have significant absorbance (e.g., around 230 nm).
-
Analysis: The appearance of a new peak corresponding to the retention time of a 2,6-Difluorobenzamide standard, concurrent with a decrease in the peak area of this compound, confirms degradation.
-
Q3: How should I prepare and store my stock solutions of this compound?
A3: Proper preparation and storage are critical to maintaining the integrity of your compound.
| Solvent | Recommended Storage Temperature | Stability Notes |
| Anhydrous DMSO / DMF | -20°C or -80°C (aliquoted) | High stability. Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles.[7][8] |
| Ethanol | -20°C (aliquoted) | Moderate stability. Ensure use of anhydrous ethanol. |
| Aqueous Buffers (e.g., PBS) | Not Recommended for Storage | Low stability, especially at neutral or basic pH. Prepare fresh before each use.[6][7] |
-
Best Practices for Storage:
-
Solid Compound: Store the solid (powder) form of this compound hydrochloride in a cool, dry, and dark place.[10][11]
-
Aprotic Stock Solutions: For long-term storage, prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.[8] Dispense into single-use aliquots in tightly sealed vials to minimize water absorption and prevent degradation from multiple freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term (months to years) storage.[5][8]
-
Labeling: Always label your aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Q4: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a solubility issue. While this compound hydrochloride has some water solubility, high concentrations in certain buffers, especially if the final DMSO concentration is too high, can lead to precipitation.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit in the specific buffer you are using. The solubility of benzamidine HCl in PBS (pH 7.2) is approximately 3 mg/mL.[7]
-
Reduce Final DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible, typically below 1% (v/v), as organic solvents can affect biological assays.
-
Use Sonication: Gentle warming and sonication can sometimes help to dissolve the compound.[5]
-
pH Adjustment: The protonated (amidinium) form is generally more water-soluble. Ensuring your buffer is slightly acidic may improve solubility.
-
Visualizing the Degradation Pathway and Stability Workflow
Understanding the chemical transformation and the experimental process to monitor it is crucial.
Caption: Hydrolysis of this compound.
Caption: Workflow for an experimental stability study.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the recommended procedure for preparing a stock solution for long-term storage.
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound HCl container to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of the compound into a sterile tube. For a 20 mM stock solution, weigh 3.85 mg for every 1 mL of DMSO.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.[5]
-
Dispense the stock solution into single-use aliquots in tightly sealed, clearly labeled tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to understand the stability profile of this compound under various pH conditions. This is essential for developing a stability-indicating analytical method.[7][12]
-
Preparation of Stress Samples:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation:
-
Incubate all three solutions at 60°C.
-
Withdraw aliquots at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Immediately before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample).
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method.
-
Monitor for the decrease in the parent peak area and the increase in the peak area of any degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[13]
-
References
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]
- BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution of 2,6-Difluorobenzamide. Retrieved from a relevant BenchChem technical document.
- Sigma-Aldrich. (n.d.). Protease Inhibitor Panel (INHIB1).
- BenchChem. (2025). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Retrieved from a relevant BenchChem technical document.
- Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
- Roche. (n.d.). The Complete Guide for Protease Inhibition.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from a relevant BenchChem technical document.
- Thermo Fisher Scientific. (n.d.). Protease Inhibitor Cocktail, EDTA-Free.
- Cayman Chemical. (n.d.). Benzamidine (hydrochloride) Product Information.
-
Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
- Dolan, J. W. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Boström, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters, 9(1), 20-25. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks in Drug Discovery. Retrieved from a relevant BenchChem technical document.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
- Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999.
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
- University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines.
-
Environmental Health and Safety, University of Washington. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
- ResearchGate. (n.d.). Rate constants for hydrolysis amidinium species in 1% NH3(aq). [Image].
- ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from a relevant ScienceDaily news article.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from a relevant University of St Andrews safety document.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- ResearchGate. (n.d.). Fluorine in Medicinal Chemistry.
-
Beilstein Journals. (n.d.). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-difluorobenzamidine hydrochloride. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone. Retrieved from a relevant BenchChem technical document.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-44.
-
Clement, B. (1983). The N-oxidation of Benzamidines in Vitro. Xenobiotica, 13(8), 467-473. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2345-2358. [Link]
- BenchChem. (n.d.). This compound|RUO.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2,6-Difluoro-benzamidine
Welcome to the technical support center for the crystallization of 2,6-Difluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses common challenges encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Issue 1: Poor or No Crystal Formation, Amorphous Precipitate Observed
Question: I'm not getting any crystals. Instead, a fine, powder-like amorphous solid is crashing out of the solution. What's happening and how can I fix it?
Answer: The formation of an amorphous precipitate instead of crystals indicates that nucleation is happening too rapidly, not allowing for the ordered arrangement of molecules into a crystal lattice. This is often due to a very high level of supersaturation.
Underlying Causes and Solutions:
-
Excessive Supersaturation: The most common cause is that the solution is too supersaturated, leading to rapid precipitation rather than controlled crystal growth.
-
Solution: Slow down the cooling process. Instead of placing your solution directly in an ice bath, allow it to cool to room temperature on the benchtop first. You can further slow the cooling by insulating the flask.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. An ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[1]
-
Solution: Perform a solvent screening to find a more suitable solvent or solvent system. A detailed protocol for this is provided below.
-
-
Presence of Impurities: Impurities can sometimes inhibit crystal growth or promote the formation of an amorphous solid.[2][3]
-
Solution: Ensure your starting material is as pure as possible. If you suspect impurities, consider a pre-purification step like column chromatography or washing the crude product.[4]
-
Issue 2: Formation of Oil Instead of Crystals
Question: My compound is "oiling out" of the solution as a liquid layer instead of forming solid crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is still above its melting point in the solvent system. This is common with compounds that have relatively low melting points or when using a solvent in which the compound is highly soluble.
Underlying Causes and Solutions:
-
High Solute Concentration: The initial concentration of your compound might be too high.
-
Solution: Use a more dilute solution. Start by adding more hot solvent until the oil redissolves, then allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supercooled liquid.
-
Solution: As with amorphous precipitation, slow down the cooling rate.
-
-
Solvent Choice: The solvent may be too "good" at dissolving the compound.
-
Solution: Try a solvent in which your compound is less soluble. Alternatively, you can use a co-solvent system. For instance, dissolve your compound in a good solvent (like ethanol) and then slowly add a miscible "anti-solvent" (like water or hexane) in which it is poorly soluble, until you observe turbidity. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
Issue 3: Inconsistent Crystal Form (Polymorphism)
Question: I'm getting different types of crystals in different batches, which is affecting my downstream applications. How can I control the polymorphic form?
Answer: Polymorphism is the ability of a compound to exist in more than one crystal form.[5] Different polymorphs can have different physical properties, such as solubility and melting point, which is a critical consideration in pharmaceutical development.[6][7]
Underlying Causes and Solutions:
-
Variable Crystallization Conditions: The polymorphic outcome is highly sensitive to conditions like solvent, cooling rate, and temperature.[8]
-
Solution: Maintain strict control over all crystallization parameters. Once you have a protocol that yields the desired polymorph, ensure it is followed precisely in every batch.
-
-
Spontaneous Nucleation of Metastable Forms: Sometimes, a less stable (metastable) polymorph will crystallize first because it nucleates faster.
-
Solution: Use seeding. Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" will act as a template for the growth of that specific crystal form. If you don't have a seed crystal, you can sometimes obtain one by scratching the side of the flask with a glass rod to induce nucleation.[1]
-
Troubleshooting Workflow for Poor Crystal Quality
Below is a Graphviz diagram outlining a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for this compound crystallization?
A1: While specific solubility data for this compound is not widely published, we can infer from the related compound, 2,6-Difluorobenzamide, which has limited solubility in water and good solubility in some organic solvents.[9] A good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone. A systematic solvent screening is the most reliable method to determine the optimal solvent.
Q2: How do I perform a solvent screening?
A2: A solvent screening is a systematic way to test the solubility of your compound in various solvents to find the best one for recrystallization.[10] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I crystallize it?
A3: Crystallization from high-boiling point solvents can be challenging due to the difficulty of removing them. In such cases, vapor diffusion is an excellent technique. Dissolve your compound in a minimal amount of DMSO or DMF. Place this solution in a small, open vial. Then, place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a liquid in which your compound is insoluble, like diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.
Q4: How critical is the purity of my starting material?
A4: Extremely critical. Impurities can inhibit crystal growth, lead to the formation of oils or amorphous precipitates, and can even alter the resulting polymorphic form. It is always recommended to use the purest possible starting material for crystallization.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Class | Boiling Point (°C) | Polarity Index | Notes |
| Water | Polar Protic | 100 | 10.2 | Good for compounds with polar functional groups. |
| Ethanol | Polar Protic | 78 | 4.3 | A versatile solvent, often used in co-solvent systems with water. |
| Isopropanol | Polar Protic | 82 | 3.9 | Similar to ethanol but less polar. |
| Ethyl Acetate | Polar Aprotic | 77 | 4.4 | Good for moderately polar compounds. |
| Acetone | Polar Aprotic | 56 | 5.1 | A strong, polar solvent; its low boiling point makes it easy to remove. |
| Toluene | Non-polar | 111 | 2.4 | Good for non-polar compounds. Can engage in π-stacking interactions.[4] |
| Heptane/Hexane | Non-polar | 98 / 69 | 0.1 | Often used as anti-solvents. |
Experimental Protocols
Protocol 1: Screening for an Optimal Recrystallization Solvent System
This protocol will guide you through selecting a suitable solvent for the recrystallization of this compound.
Objective: To identify a solvent that dissolves the compound when hot but not when cold.
Materials:
-
This compound
-
A selection of solvents from Table 1 (e.g., ethanol, isopropanol, ethyl acetate, toluene, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of your compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until you have added about 0.5 mL. Note if the compound dissolves at room temperature. If it does, that solvent is not suitable for single-solvent recrystallization.
-
For the solvents in which the compound did not dissolve at room temperature, heat the test tubes in a heating block or water bath.
-
Continue adding the hot solvent dropwise until the compound completely dissolves. Make sure to only add the minimum amount of hot solvent needed.
-
Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature.
-
After reaching room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of well-formed crystals upon cooling.
Protocol 2: Controlling Polymorphism through Seeding
This protocol describes how to use a seed crystal to control the polymorphic form of your product.
Objective: To consistently obtain a desired polymorph of this compound.
Materials:
-
A supersaturated solution of this compound in the chosen crystallization solvent.
-
A seed crystal of the desired polymorph.
Procedure:
-
Prepare a saturated solution of your compound at an elevated temperature, as determined in your solvent screening.
-
Allow the solution to cool slowly.
-
Before spontaneous nucleation begins, add a single, small seed crystal of the desired polymorph to the solution.
-
Continue the slow cooling process. The seed crystal will act as a template, and the subsequent crystal growth will replicate its crystal lattice structure.
-
Isolate the crystals by filtration as you normally would.
Decision Tree for Solvent Selection
This diagram illustrates the decision-making process for selecting an appropriate crystallization method based on initial solvent screening.
Caption: Decision tree for selecting a crystallization method.
References
- BenchChem. (n.d.). Solubility of 2,6-Difluorobenzamide: A Technical Guide for Researchers.
-
MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Difluorobenzamide.
- BenchChem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution of 2,6-Difluorobenzamide.
-
Nature. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of impurities on crystal growth | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
-
National Institutes of Health. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC. Retrieved from [Link]
- CUNY. (n.d.). Purification by Recrystallization.
-
YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration. Retrieved from [Link]
-
PubMed. (n.d.). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Retrieved from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
PubMed. (2022, November 18). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzenethiol in Organic Solvents.
-
National Institutes of Health. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC. Retrieved from [Link]
- ResearchGate. (2014, October 25). The Effect of Impurities on the Grown-in Defects in CZ-Si Crystals.
-
National Institutes of Health. (2021, April 1). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC. Retrieved from [Link]
-
Scilit. (1995, December 31). Effects of impurities on crystal growth processes. Retrieved from [Link]
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
-
PubMed. (2019, April 20). Investigation of the formation of drug-drug cocrystals and coamorphous systems of the antidiabetic drug gliclazide. Retrieved from [Link]
-
MDPI. (2023, August 29). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 3. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-Difluorobenzamide [webbook.nist.gov]
- 10. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-benzamidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,6-difluorobenzamidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering troubleshooting workflows, detailed protocols, and evidence-based explanations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,6-difluorobenzamidine and its derivatives?
A1: The most common and atom-economical starting point is 2,6-difluorobenzonitrile. The primary challenge lies in the addition of an amine (or ammonia) to the nitrile carbon. The two main strategies are:
-
The Pinner Reaction: This is a classic and reliable two-step method. The nitrile is first treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically dry HCl gas) to form an intermediate imidate salt (a Pinner salt). This salt is then isolated and subsequently reacted with an amine to yield the desired amidine.[1][2] This method is particularly useful for preparing unsubstituted amidines.[1]
-
Direct Nucleophilic Addition: This one-step approach involves the direct reaction of an amine with the nitrile. While highly efficient, this reaction is often challenging for unactivated nitriles. However, the presence of two electron-withdrawing fluorine atoms at the ortho positions activates the nitrile group in 2,6-difluorobenzonitrile, making it more susceptible to nucleophilic attack.[3][4] This reaction is frequently promoted by using Lewis acids or strong bases.[3][4]
Q2: Why is my direct amination of 2,6-difluorobenzonitrile failing or giving low yields?
A2: While the fluorine atoms are activating, the electrophilicity of the nitrile carbon may still be insufficient for a reaction with weakly nucleophilic amines.[5] Several factors could be at play:
-
Insufficient Nitrile Activation: The inherent reactivity may not be high enough for your specific amine substrate.
-
High Temperatures Promoting Side Reactions: Forcing the conditions with excessive heat can lead to decomposition or unwanted side products.
-
Inappropriate Catalyst: The choice and amount of catalyst are critical.
Q3: My reaction seems to work, but I'm isolating 2,6-difluorobenzamide as the major product. What's happening?
A3: This is the most common failure mode and is caused by the presence of water. The intermediate imidate (in the Pinner reaction) or the final amidine product can undergo hydrolysis to form the corresponding amide.[6][7] This is a significant issue, as the amide is often difficult to separate from the desired amidine. Strict anhydrous conditions are paramount for success.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Conversion of 2,6-Difluorobenzonitrile
Low yield or a complete lack of reactivity is a frequent hurdle. This workflow helps diagnose and solve the problem.
Caption: Troubleshooting decision tree for low reaction conversion.
For direct nucleophilic addition, a Lewis acid is often required to enhance the electrophilicity of the nitrile carbon. The Lewis acid coordinates to the nitrile nitrogen, making the carbon atom more susceptible to attack by the amine.[5]
Table 1: Comparison of Lewis Acid Catalysts for Direct Amidine Synthesis
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Advantages | Considerations |
|---|---|---|---|---|---|
| ZnCl₂ | 10 - 50 | Toluene, MeCN | 80 - 120 | Inexpensive, readily available.[3][4] | Can require higher temperatures. Must be anhydrous. |
| AlCl₃ | 20 - 100 | Dichloromethane | RT - 60 | Highly activating, can work at lower temperatures.[3][4] | Very hygroscopic. Can promote side reactions. Stoichiometric amounts may be needed. |
| CuCl | 10 | TFE | 100 | Part of an efficient catalytic system.[3] | Often requires a ligand (e.g., 2,2'-bipyridine) and an oxidant.[3] |
| TMSOTf | 200 | MeCN | Room Temp | Highly effective for activating nitriles in Pinner-type reactions.[8][9] | Expensive, requires stoichiometric amounts. Very moisture-sensitive. |
Issue 2: Product Purification Challenges
The primary difficulty in purification is separating the highly polar benzamidine product from the slightly less polar 2,6-difluorobenzamide byproduct and unreacted starting material.
Amidines are strong organic bases (pKa of the conjugate acid is typically 10-12), whereas amides are essentially neutral. This difference in basicity is the key to a clean separation.
Caption: Purification workflow using acid-base extraction.
Expert Tip: The free base of 2,6-difluorobenzamidine can be unstable over time. For long-term storage, it is often preferable to isolate it as a hydrochloride salt. This can be achieved by dissolving the purified free base in a minimal amount of anhydrous solvent (like ether or EtOAc) and adding a solution of HCl in the same solvent until precipitation is complete.
Detailed Experimental Protocols
Protocol 1: Pinner Synthesis of 2,6-Difluorobenzamidine Hydrochloride
This protocol describes the two-step synthesis via an intermediate imidate hydrochloride (Pinner salt).
Step A: Formation of Ethyl 2,6-difluoro-benzimidate hydrochloride
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a drying tube (e.g., CaCl₂).
-
Reagents: To the flask, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0°C in an ice bath.
-
Reaction: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5°C. Continue the HCl addition until the solution is saturated and a precipitate begins to form.
-
Isolation: Seal the flask and let it stand at 0-4°C for 24-48 hours, or until a thick white precipitate of the Pinner salt has formed. Collect the solid by vacuum filtration, wash with copious amounts of cold, anhydrous diethyl ether, and dry under vacuum. Strictly exclude moisture at all times.
Step B: Aminolysis to 2,6-Difluorobenzamidine hydrochloride
-
Setup: In a separate flask, dissolve the dried Pinner salt from Step A in anhydrous ethanol at 0°C.
-
Reaction: To this solution, add a solution of ammonia in ethanol (2.2 eq) dropwise while maintaining the temperature at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of ammonium chloride as a byproduct is expected.
-
Purification: Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired product and NH₄Cl. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by using the acid-base extraction detailed in the purification section.
Protocol 2: ZnCl₂-Catalyzed Direct Amination
This protocol outlines a one-pot synthesis using a Lewis acid catalyst.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (0.3 eq) and anhydrous toluene.
-
Reagents: Add 2,6-difluorobenzonitrile (1.0 eq) followed by the desired primary or secondary amine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using the acid-base extraction method (see Purification Workflow) or by column chromatography on silica gel.
References
-
D. S. D. M. de Souza, et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
-
D. S. D. M. de Souza, et al. (2021). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
- CN1861575A. (2006). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
Charette, A. B., et al. (2012). Mild method for the synthesis of amidines by the electrophilic activation of amides. Organic Syntheses. [Link]
-
El-Nahas, F. (2008). Functionality of amidines and amidrazones. Semantic Scholar. [Link]
-
Movassaghi, M., & Hill, M. D. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
- CN101462980B. (2013). Industrial production method of 2,6-difluorobenzamide.
-
Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
-
Vedejs, E., & S. Fields. (1995). Preparations and Reactions of Amides and Nitriles. YouTube. [Link]
-
Hati, S., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. [Link]
-
Cahová, H., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. [Link]
- US6452056B1. (2002). Process for the preparation of fluorobenzyl derivatives.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis | MDPI [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity 2,6-Difluorobenzamidine
Welcome to the technical support center for the synthesis of 2,6-Difluorobenzamidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical intermediate. Our focus is to provide in-depth, field-proven insights into avoiding common impurities, troubleshooting problematic reactions, and ensuring the synthesis of high-purity material. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: The Synthetic Challenge and Recommended Pathway
2,6-Difluorobenzamidine is a valuable building block in medicinal chemistry and agrochemical development.[1] However, its synthesis is often plagued by the formation of hydrolysis-related impurities, which can be difficult to separate and can compromise the quality of downstream products. The primary challenge lies in the susceptibility of the nitrile starting material and key reaction intermediates to water.
The most reliable and widely employed method for converting an electron-deficient nitrile like 2,6-Difluorobenzonitrile into the corresponding amidine is the Pinner reaction .[2][3] This classical method involves a two-step process that, when executed with precision, effectively minimizes impurity formation.
-
Step 1: Pinner Salt Formation. The nitrile is reacted with an anhydrous alcohol (typically ethanol) in the presence of a strong acid (anhydrous hydrogen chloride gas) to form a stable intermediate, the ethyl imidate hydrochloride, commonly known as a Pinner salt.[4]
-
Step 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia to displace the ethoxy group, yielding the final 2,6-Difluorobenzamidine, usually as its hydrochloride salt.
This two-step approach is superior to direct ammonolysis methods, which often require harsh conditions and result in poor yields for aromatic nitriles.[5]
Caption: High-level workflow for the Pinner reaction synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2,6-Difluorobenzamidine. Each question is designed to tackle a specific experimental observation, explain the root cause, and provide a validated solution.
Q1: My final product is heavily contaminated with 2,6-Difluorobenzamide. What is the cause and how can I prevent this?
Root Cause Analysis: The presence of 2,6-Difluorobenzamide (the amide impurity) is almost exclusively due to the presence of water during the reaction. Water can attack two different species in the Pinner reaction pathway:
-
Direct Hydrolysis of the Pinner Salt: The ethyl imidate intermediate is highly susceptible to hydrolysis. If moisture is present during its formation, isolation, or the subsequent ammonolysis step, it will rapidly hydrolyze to form the corresponding ester (ethyl 2,6-difluorobenzoate) and the more common byproduct, 2,6-Difluorobenzamide.[2]
-
Hydrolysis of the Starting Nitrile: While slower, the starting material, 2,6-Difluorobenzonitrile, can also hydrolyze to the amide under acidic or basic conditions if water is present, especially at elevated temperatures.[6]
Preventative Measures & Solutions:
-
Rigorous Anhydrous Technique: This is the most critical factor for success.
-
Glassware: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous grade solvents. Anhydrous ethanol is essential. It is best practice to use freshly opened solvents or those stored over molecular sieves.
-
Reagents: Use dry hydrogen chloride gas. This is typically generated externally and passed through a sulfuric acid drying trap before being bubbled into the reaction mixture. Do not use concentrated hydrochloric acid, as its high water content will ruin the reaction.
-
-
Temperature Control: The initial formation of the Pinner salt is exothermic and should be performed at low temperatures (0 to 5°C) to prevent side reactions and decomposition of the thermodynamically unstable imidate hydrochloride.[3]
Q2: I have a significant amount of unreacted 2,6-Difluorobenzonitrile in my crude product. How can I improve conversion?
Root Cause Analysis: Incomplete conversion of the starting nitrile indicates a failure in the first step of the Pinner reaction—the formation of the imidate salt. This can be attributed to several factors:
-
Insufficient Acid Catalyst: Hydrogen chloride is not just a catalyst; it is a reagent that protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[4] Incomplete saturation of the reaction mixture with HCl gas will lead to a sluggish and incomplete reaction.
-
Premature Precipitation: The Pinner salt is often a crystalline solid that precipitates from the reaction mixture. If stirring is inadequate, the precipitated salt can encapsulate unreacted nitrile, preventing it from reacting.
-
Low Temperature/Short Reaction Time: While the initial addition of HCl should be done at low temperature, the reaction often requires a period of stirring at a controlled temperature (e.g., room temperature) to go to completion.
Preventative Measures & Solutions:
-
Ensure Complete HCl Saturation: Bubble dry HCl gas through the cold (0°C) solution of nitrile in anhydrous ethanol until the solution is fully saturated and no more gas is absorbed. A slight positive pressure of HCl can be maintained.
-
Monitor the Reaction: The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting nitrile.[7]
-
Extended Reaction Time: After saturation with HCl, allow the sealed reaction vessel to stir for an extended period (12-24 hours), often allowing it to slowly warm to room temperature. The Pinner salt will typically precipitate as a thick white solid.
Q3: My yield is low, and I'm isolating 2,6-Difluorobenzoic acid as a major byproduct. Why is this happening?
Root Cause Analysis: The formation of 2,6-Difluorobenzoic acid is a sign of severe hydrolysis. It is a two-step degradation process: the nitrile first hydrolyzes to 2,6-Difluorobenzamide, which then undergoes a second, slower hydrolysis to the carboxylic acid.[6] This indicates a significant and persistent presence of water throughout the reaction and workup, likely exacerbated by elevated temperatures.
Preventative Measures & Solutions:
-
Strict Adherence to Anhydrous Protocols: This issue underscores the critical importance of the measures outlined in Q1. There is no substitute for a scrupulously dry reaction environment.
-
Control Reaction Temperature: Avoid any unnecessary heating of the reaction mixture. The hydrolysis of the amide to the carboxylic acid is significantly accelerated by heat.[6]
-
Purification Strategy: If the acid is formed, it can be removed from the desired amidine product. During workup, after the ammonolysis step, the basic amidine can be extracted into an organic solvent from an aqueous solution, leaving the acidic impurity behind as its carboxylate salt in the aqueous layer.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical parameters to control in the Pinner reaction for this synthesis?
-
A: The three most critical parameters are: 1) Strictly anhydrous conditions at all stages to prevent hydrolysis. 2) Effective temperature control , especially keeping the reaction cold (0-5°C) during the introduction of HCl gas. 3) Purity of reagents , including the use of anhydrous ethanol and dry HCl gas.[4]
-
-
Q: How can I purify the final 2,6-Difluorobenzamidine product?
-
A: The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid. Purification is most effectively achieved by recrystallization . A common solvent system is ethanol/diethyl ether. The crude salt is dissolved in a minimal amount of hot ethanol, and ether is added dropwise until turbidity persists, then the solution is cooled slowly to induce crystallization.
-
-
Q: What analytical techniques are suitable for assessing the purity of 2,6-Difluorobenzamidine and identifying impurities?
-
A: A combination of techniques is recommended for a complete purity profile.[8]
-
HPLC: Ideal for quantifying the purity and detecting the primary impurities (nitrile, amide, acid).[7]
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the chemical nature of any impurities present.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.
-
-
Section 4: Key Impurity Profile and Recommended Protocol
Table 1: Common Impurities in 2,6-Difluorobenzamidine Synthesis
| Impurity Name | Structure | Molecular Weight | Formation Pathway |
| 2,6-Difluorobenzonitrile | F₂C₆H₃CN | 139.10 | Unreacted Starting Material |
| 2,6-Difluorobenzamide | F₂C₆H₃CONH₂ | 157.12 | Hydrolysis of Nitrile or Pinner Salt Intermediate |
| 2,6-Difluorobenzoic Acid | F₂C₆H₃COOH | 158.10 | Further Hydrolysis of 2,6-Difluorobenzamide |
| Ethyl 2,6-Difluorobenzoate | F₂C₆H₃COOEt | 186.15 | Hydrolysis of Pinner Salt Intermediate |
Protocol: Synthesis of 2,6-Difluorobenzamidine Hydrochloride
Warning: This procedure involves corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Formation of Ethyl 2,6-difluorobenzimidate hydrochloride (Pinner Salt)
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).
-
Under an inert atmosphere (N₂), charge the flask with 2,6-Difluorobenzonitrile (1.0 eq) and anhydrous ethanol (3-4 mL per gram of nitrile).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Bubble dry hydrogen chloride gas through the solution via the gas inlet tube. Maintain a slow but steady stream. The solution will become warm; control the addition rate to keep the temperature below 10°C.
-
Continue bubbling HCl until the solution is saturated and a white precipitate begins to form.
-
Seal the flask and allow it to stir in the cold bath for 1 hour, then let it slowly warm to room temperature and stir for an additional 18-24 hours. A thick, white precipitate of the Pinner salt should form.
-
Collect the solid product by filtration under an inert atmosphere (e.g., using a Schlenk filter). Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the Pinner salt thoroughly under high vacuum. Do not expose it to moist air.
Step 2: Ammonolysis to 2,6-Difluorobenzamidine Hydrochloride
-
Prepare a solution of ammonia in anhydrous ethanol (~15-20% w/w) by bubbling ammonia gas through cold, anhydrous ethanol.
-
In a separate oven-dried flask under N₂, suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol.
-
Cool the suspension to 0°C and slowly add the cold ethanolic ammonia solution (2.5-3.0 eq) with vigorous stirring.
-
After the addition is complete, seal the flask and stir the mixture at room temperature for 4-6 hours.
-
The reaction mixture will contain the desired product and ammonium chloride as a byproduct. Concentrate the mixture under reduced pressure to remove most of the solvent and excess ammonia.
-
Add anhydrous diethyl ether to the residue to precipitate the crude 2,6-Difluorobenzamidine hydrochloride.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol/diethyl ether.
Section 5: Visualizing the Competing Reaction Pathways
Understanding the competition between the desired reaction and impurity formation is key to troubleshooting. The following diagram illustrates how the central Pinner salt intermediate can either proceed to the desired amidine or be diverted by water to form byproducts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-benzamidine
Welcome to the technical support center for the scale-up synthesis of 2,6-Difluorobenzamidine. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of transitioning this synthesis from laboratory to pilot or production scale. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and reproducible process.
Overview of Synthetic Strategy
The most industrially viable and commonly employed route for the synthesis of 2,6-Difluorobenzamidine is the Pinner reaction, starting from 2,6-Difluorobenzonitrile. This two-step process involves the formation of an intermediate imidate salt (a Pinner salt), which is subsequently converted to the target amidine via ammonolysis.
The choice of this pathway is dictated by the availability of the starting nitrile and the generally clean conversion under controlled conditions. The overall transformation is as follows:
Caption: General workflow for the Pinner synthesis of 2,6-Difluorobenzamidine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of the Pinner reaction for this synthesis? A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the first step. The intermediate Pinner salt is highly susceptible to hydrolysis, which will lead to the formation of the corresponding ester or, upon workup, the 2,6-Difluorobenzamide byproduct, reducing the yield of the desired amidine.[1]
Q2: Why is the product typically isolated as a hydrochloride salt? A2: 2,6-Difluorobenzamidine is a strong base. Isolating it as the hydrochloride salt significantly improves its crystallinity and stability, making it easier to handle, purify by recrystallization, and store. The free base is often more difficult to crystallize and can be less stable over time.
Q3: What are the primary safety concerns during scale-up? A3: The key hazards are associated with the reagents. Anhydrous hydrogen chloride is a toxic and corrosive gas that requires specialized handling equipment like a gas inlet tube and a scrubber system. Anhydrous solvents and alcohols are flammable. Furthermore, the reaction can be exothermic, necessitating careful temperature control in a reactor with adequate cooling capacity. A comprehensive risk assessment must be performed before commencing any scale-up operation.
Q4: Can other Lewis acids be used to promote the reaction instead of HCl? A4: While the classical Pinner reaction uses a protic acid like HCl, other Lewis acids such as trimethylsilyl triflate (TMSOTf) can also promote the reaction between a nitrile and an alcohol.[2][3] However, for the synthesis of an amidine, the HCl-mediated formation of the Pinner salt followed by ammonolysis remains the most direct and cost-effective method for large-scale production.[1][4]
Troubleshooting Guide
This section addresses specific issues encountered during the scale-up synthesis in a practical question-and-answer format.
Issue ID: TSG-001 Question: My yield of the 2,6-Difluorobenzamidine HCl is low, and I am isolating significant amounts of 2,6-Difluorobenzamide.
| Potential Cause | Recommended Solutions & Explanations |
| Moisture Contamination | Causality: The imidate intermediate (Pinner salt) is more reactive towards water than towards ammonia. Even trace amounts of moisture in the solvent, alcohol, nitrile, or introduced from the atmosphere will hydrolyze the imidate to form 2,6-Difluorobenzamide. Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated molecular sieves). Dry the starting nitrile under vacuum. Use a dry inert gas atmosphere (Nitrogen or Argon) throughout the Pinner salt formation and ammonolysis steps. |
| Incomplete Initial Reaction | Causality: Insufficient saturation with HCl gas or running the reaction for too short a time will leave unreacted 2,6-Difluorobenzonitrile. This starting material can then be hydrolyzed to 2,6-Difluorobenzamide under certain workup conditions. Solution: Monitor the reaction for the disappearance of the starting nitrile using TLC or HPLC. Ensure a continuous slow bubbling of HCl gas through the reaction mixture at low temperature (0-5 °C) until the reaction is complete. Low temperatures are crucial to prevent the degradation of the thermodynamically unstable Pinner salt.[1] |
| Premature Workup | Causality: Adding water or aqueous solutions before the ammonolysis step is complete or sufficiently cooled will hydrolyze the remaining imidate. Solution: Ensure the ammonolysis is complete before initiating any aqueous workup. The workup procedure should be designed to isolate the amidine salt directly, minimizing its contact time with water, especially at elevated temperatures. |
Issue ID: TSG-002 Question: The ammonolysis step (conversion of the Pinner salt to the amidine) is sluggish or incomplete.
| Potential Cause | Recommended Solutions & Explanations |
| Inefficient Ammonia Addition | Causality: On a large scale, ensuring homogeneous mixing of ammonia (either as a gas or a solution in an organic solvent) with the thick slurry of the Pinner salt can be challenging. Poor mixing leads to localized reactions and incomplete conversion. Solution: For gaseous ammonia, use a subsurface gas dispersion tube combined with vigorous mechanical stirring. Alternatively, use a solution of ammonia in an appropriate alcohol (e.g., methanol or ethanol) and add it at a controlled rate to the Pinner salt slurry with efficient agitation. |
| Low Reaction Temperature | Causality: While the Pinner salt formation requires low temperatures, the subsequent ammonolysis step may require slightly higher temperatures to proceed at a reasonable rate. Solution: After the Pinner salt is formed, the reaction can often be allowed to warm to room temperature or slightly above during the ammonia addition. Monitor the reaction progress by a suitable analytical method to determine the optimal temperature profile for your specific scale and equipment. |
| Stoichiometry of Ammonia | Causality: The reaction consumes ammonia, and an ammonium salt is formed as a byproduct. Insufficient ammonia will result in incomplete conversion. Solution: Use a significant excess of ammonia to drive the reaction to completion. Typically, the Pinner salt slurry is added to a solution saturated with ammonia, or ammonia gas is bubbled through the slurry until the reaction is complete. |
Issue ID: TSG-003 Question: The final product is difficult to filter or purify, often appearing oily or discolored.
| Potential Cause | Recommended Solutions & Explanations |
| Impurities Affecting Crystallization | Causality: The presence of unreacted starting material, the benzamide byproduct, or residual solvents can inhibit the crystallization of the amidine hydrochloride, leading to the formation of an oil. Solution: After the reaction is complete, consider adding a non-polar "anti-solvent" like diethyl ether or MTBE to precipitate the polar amidine hydrochloride salt, leaving impurities in the solution. The crude solid can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, isopropanol). |
| Thermal Degradation | Causality: The product may be sensitive to high temperatures during solvent removal or drying, leading to discoloration. Solution: Concentrate the reaction mixture and dry the final product under reduced pressure at a moderate temperature (e.g., 40-50 °C). |
| Residual Acid/Base | Causality: Improper pH control during workup can affect the salt form and purity. Solution: Ensure the workup and isolation are performed under conditions that maintain the desired hydrochloride salt form. Washing the crude product with a cold, anhydrous solvent can help remove trapped impurities. |
Scale-Up Experimental Protocol
This protocol describes the synthesis of 2,6-Difluorobenzamidine hydrochloride from 2,6-Difluorobenzonitrile on a multi-gram scale.
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personnel must wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Anhydrous HCl is highly corrosive and toxic.
Step 1: Formation of 2,6-Difluoro-benzimidate Hydrochloride (Pinner Salt)
-
Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermometer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution).
-
Ensure the entire apparatus is dry by oven-drying glassware or performing a hot nitrogen purge.
-
Charge the reactor with 2,6-Difluorobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 volumes).
-
Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reactor temperature closely and adjust the HCl flow rate to maintain the temperature below 10 °C.
-
Continue the HCl addition until the solution is saturated and a thick white precipitate of the Pinner salt forms. The reaction is typically complete within 4-8 hours.
-
Monitor the reaction completion by taking a small, quenched sample and analyzing for the absence of 2,6-Difluorobenzonitrile by HPLC or GC.
-
Once complete, stop the HCl flow and purge the reactor headspace with dry nitrogen to remove excess HCl.
Step 2: Ammonolysis to 2,6-Difluorobenzamidine Hydrochloride
-
In a separate vessel, prepare a solution of anhydrous ammonia in ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol until saturation is achieved (approx. 15-20% w/w). A significant excess of ammonia (≥ 5 eq) should be used.
-
Cool the Pinner salt slurry from Step 1 to 0-5 °C.
-
Slowly add the cold ammonia/ethanol solution to the stirred Pinner salt slurry. A noticeable exotherm may occur; control the addition rate to maintain the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the conversion of the imidate to the amidine by HPLC. The primary byproduct of this step is ammonium chloride, which will precipitate along with the product.
Step 3: Isolation and Purification
-
Cool the reaction mixture to 0-5 °C.
-
Filter the resulting slurry to collect the solids, which contain 2,6-Difluorobenzamidine HCl and NH₄Cl.
-
Wash the filter cake with a small amount of cold, anhydrous ethanol followed by a wash with diethyl ether to remove soluble impurities and aid in drying.
-
To separate the product from ammonium chloride, the solid cake can be suspended in a solvent in which the product is soluble but NH₄Cl is not (e.g., warm isopropanol), followed by hot filtration. The product is then crystallized from the filtrate upon cooling.
-
Alternatively, for higher purity, perform a recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol, filter while hot to remove insoluble NH₄Cl, and then cool the filtrate slowly to induce crystallization. If needed, an anti-solvent like diethyl ether can be added to improve the yield.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
Troubleshooting Workflow Visualization
Caption: A decision-tree workflow for troubleshooting common issues in the synthesis.
References
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- Benchchem. (2025). Side reactions to avoid in 2,6-Difluorobenzamide synthesis. BenchChem.
- Benchchem. (2025). Technical Support Center: Synthesis of 2,6-Difluorobenzamide. BenchChem.
-
MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
-
Sciencemadness Wiki. (2020). Sodium amide. Sciencemadness Wiki. [Link]
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-
Organic Syntheses. (n.d.). Sodium amide. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
-
Royal Society of Chemistry. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]
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ACS Publications. (2025). Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. ACS Sustainable Chemistry & Engineering. [Link]
- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. [Link]
-
PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
-
National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. NIH. [Link]
- Google Patents. (n.d.). CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
- Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.
- Benchchem. (2025). Application Notes: Sodium Amide for the Synthesis of Metal Amides. BenchChem.
-
ResearchGate. (2013). (PDF) A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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dealing with poor solubility of 2,6-Difluoro-benzamidine in assays
Welcome to the technical support resource for 2,6-Difluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for handling the poor aqueous solubility of this compound in experimental assays. Given the limited published data on this specific compound, this guide synthesizes best practices for handling sparingly soluble research compounds and knowledge of structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are its general solubility properties?
A: There is conflicting and sparse information in public databases regarding the solubility of this compound. Some sources suggest it is water-soluble, while others indicate it is insoluble[1]. This discrepancy is common for novel or less-studied compounds. The structurally related compound, 2,6-Difluorobenzamide, has limited solubility in aqueous solutions but is more soluble in organic solvents like ethanol[2]. Benzamidine itself is slightly soluble in water, and its hydrochloride salt is much more soluble in water and organic solvents like ethanol and DMSO[3][4]. As a benzamidine derivative, this compound is a basic compound and its solubility is expected to be highly dependent on pH[5][6]. At neutral or acidic pH, the amidine group will be protonated, which generally increases aqueous solubility.
Q2: My stock solution of this compound in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A: This is a common phenomenon known as "shock precipitation" or an issue of kinetic solubility. While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation[7][8]. A clear stock solution in 100% DMSO does not guarantee solubility in the final assay conditions[7].
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for in vitro assays[7]. While higher concentrations might help with solubility, they can also introduce artifacts by affecting the biological system (e.g., enzyme activity, cell viability)[9][10]. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells[7].
Q4: How does pH affect the solubility of this compound?
A: As a benzamidine derivative, this compound is a weak base. Its solubility is expected to increase in acidic conditions (lower pH) where the amidine group is protonated to form a more soluble salt[5][11]. Conversely, in basic conditions (higher pH), the compound will be in its less soluble free base form[6]. Therefore, adjusting the pH of your buffer to be slightly acidic (if compatible with your assay) may improve solubility.
Troubleshooting Guide: Preventing Precipitation in Assays
If you are encountering precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Assess the Final Concentration
-
Issue: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit.
-
Solution: Perform a serial dilution of your compound in the final assay buffer to determine the maximum soluble concentration. This can be assessed visually or by using techniques like nephelometry[7]. Consider reducing the highest concentration in your dose-response experiments to stay within the soluble range.
Step 2: Optimize the Dilution Protocol
-
Issue: "Shock precipitation" upon direct dilution of a concentrated DMSO stock into the aqueous buffer.
-
Solution: Employ a serial dilution strategy. Instead of a single large dilution, perform intermediate dilution steps in a mixture of DMSO and your assay buffer to gradually decrease the solvent polarity. Some protocols suggest first diluting the DMSO stock into an aqueous solution and then adding this to the final assay media, which can help by allowing the compound to interact with assay components like proteins that may aid in solubility[12].
Step 3: Modify the Assay Buffer
-
Issue: The composition of your assay buffer could be contributing to poor solubility.
-
Solution:
-
pH Adjustment: If your assay allows, try lowering the pH of the buffer to increase the protonation and solubility of the basic amidine group[11].
-
Co-solvents: Consider the inclusion of a small percentage of a water-miscible organic co-solvent other than DMSO, such as ethanol or polyethylene glycol (PEG), in your final assay buffer, provided they do not interfere with your assay[13].
-
Excipients: The use of solubilizing agents like cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[14][15].
-
Step 4: Consider Temperature Effects
-
Issue: Adding a room temperature stock solution to a cold (e.g., 4°C) assay buffer can decrease solubility and induce precipitation[8].
-
Solution: Gently warm your assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock solution[8].
The following diagram outlines a decision-making workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 156.14 g/mol ) in DMSO.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Sterile, light-blocking vials for aliquoting
Procedure:
-
Calculation: To prepare a 10 mM (0.010 mol/L) stock solution, calculate the required mass:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL (0.010 L): Mass = 0.010 mol/L * 0.010 L * 156.14 g/mol = 0.015614 g = 15.614 mg
-
-
Weighing: Accurately weigh approximately 15.6 mg of this compound using an analytical balance[16]. Record the exact mass.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of DMSO (e.g., 5-7 mL for a 10 mL flask) and mix thoroughly by vortexing or sonication until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Final Volume: Add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing and Storage: Cap the flask and invert it several times to ensure homogeneity. Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for long-term stability[16][17].
Protocol 2: Determining Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of this compound in your specific assay buffer[2].
Materials:
-
This compound solid
-
Assay buffer of choice
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Incubation: Add a known volume of your assay buffer to the vial. Seal the vial and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method (e.g., HPLC with a standard curve).
The following diagram illustrates the experimental workflow for preparing and using the compound in an assay.
Caption: Standard workflow from stock solution to assay.
Summary of Solubility Strategies
| Strategy | Principle | Key Considerations |
| pH Adjustment | Increase the proportion of the protonated, more soluble form of the basic amidine group. | The pH must be compatible with the biological assay system. |
| Co-solvents | Use of water-miscible organic solvents (e.g., ethanol, PEG) to increase the solubility of hydrophobic compounds.[14] | The co-solvent must not interfere with the assay or cause toxicity.[9] |
| Formulation with Excipients | Cyclodextrins can encapsulate the poorly soluble compound, presenting a hydrophilic exterior to the aqueous environment.[14] | Potential for the excipient to interact with assay components. |
| Salt Form | Using a salt form of the compound (e.g., hydrochloride salt) generally provides higher aqueous solubility than the free base.[18] | The specific salt form of this compound may need to be sourced or synthesized. |
By systematically applying these troubleshooting steps and protocols, researchers can overcome the challenges associated with the poor solubility of this compound and generate reliable and reproducible data in their assays.
References
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). Available from: [Link]
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Patel, J. R., & Patel, K. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech. Available from: [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]
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Butt, M. S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzamide. PubChem. Available from: [Link]
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FasterCapital. (2025). Stock Solution: From Stock to Dilution: The Art of Preparation. Available from: [Link]
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Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available from: [Link]
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Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
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ResearchGate. (2025). Time and pH-dependent uptake of benzidine by XAD-4 hydrophobic resin. Available from: [Link]
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Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
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Hansen, M. B., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
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Foley, D. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
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Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Available from: [Link]
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White, N. G., et al. (2018). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Available from: [Link]
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Chemistry LibreTexts. (2018). 2.5: Preparing Solutions. Available from: [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available from: [Link]
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Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available from: [Link]
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ResearchGate. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. Available from: [Link]
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Wikipedia. (n.d.). Benzamidine. Available from: [Link]
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Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Available from: [Link]
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Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Available from: [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzophenone. PubChem. Available from: [Link]
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Validation & Comparative
A Comparative Guide to 2,6-Difluorobenzamidine and Other FtsZ Inhibitors for Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance demands a departure from conventional antibiotic targets. The bacterial cell division protein, FtsZ, has emerged as a compelling and clinically unexploited target for a new generation of antibacterial agents.[1][2][3] As a homolog of eukaryotic tubulin, FtsZ is essential for bacterial viability, polymerizing at the mid-cell to form the Z-ring—a scaffold critical for cytokinesis.[4][5] Its inhibition leads to bacterial filamentation and eventual cell death, offering a promising therapeutic strategy.[1][4]
This guide provides an in-depth comparison of FtsZ inhibitors, focusing on the pivotal 2,6-difluorobenzamide scaffold and benchmarking its performance against other notable inhibitor classes. We will delve into the mechanistic nuances, comparative efficacy data, and the critical experimental workflows required for their evaluation, providing researchers and drug development professionals with a comprehensive resource for advancing this promising field.
The Mechanism of FtsZ Inhibition: A Tale of Two Pockets
The function of FtsZ is primarily regulated by its ability to bind and hydrolyze Guanosine triphosphate (GTP). This process drives the dynamic polymerization and depolymerization of FtsZ protofilaments, which is essential for Z-ring function.[4] Consequently, small molecules can disrupt FtsZ function through two principal binding sites:
-
The Nucleotide-Binding Domain (NBD): Located in the globular core, this highly conserved site is where GTP binds and is hydrolyzed.[6][7] Inhibitors targeting this pocket, such as GTP analogs, directly compete with the natural substrate, disrupting the energy source for polymerization.[8][9]
-
The Allosteric Site: Situated in the interdomain cleft, this site is a key target for the benzamide class of inhibitors.[6][7] Compounds binding here, including the 2,6-difluorobenzamide motif, do not directly compete with GTP but instead modulate the protein's conformation, often by stabilizing the FtsZ polymer and preventing its dynamic disassembly, which is equally crucial for cell division.[2][4]
The 2,6-difluorobenzamide core is a particularly important pharmacophore. The fluorine atoms are known to induce a nonplanar conformation in the molecule, which enhances its binding affinity and antibacterial activity compared to its non-fluorinated counterparts like 3-methoxybenzamide (3-MBA).[10]
Caption: Mechanism of FtsZ polymerization and points of inhibitor intervention.
Performance Comparison of FtsZ Inhibitors
The efficacy of FtsZ inhibitors varies significantly based on their chemical scaffold, binding site, and the target bacterial species. While 2,6-difluorobenzamidine itself is a foundational scaffold, its derivatives have been optimized for greater potency. Below is a comparative summary of its performance profile alongside other well-characterized FtsZ inhibitors.
| Inhibitor Class | Example Compound | Target Site | IC₅₀ FtsZ GTPase Activity (µM) | Antibacterial Activity (MIC, µg/mL) | Key Characteristics |
| Benzamide | 2,6-Difluoro-3-methoxybenzamide | Allosteric | Not widely reported; less potent than PC190723[11] | S. aureus: >64[10] | Foundational scaffold; moderate activity but crucial for SAR studies.[10][12] |
| Potent Benzamide | PC190723 | Allosteric | ~7.5 (B. subtilis)[13] | S. aureus (incl. MRSA): 1-2.81[1][14] | Highly potent against Staphylococci; serves as a benchmark for allosteric inhibitors.[15] |
| Prodrug Benzamide | TXA709 (Prodrug of TXA707) | Allosteric | Not applicable (Prodrug) | S. aureus (as TXA707): 0.5-1 | Orally bioavailable with demonstrated in vivo efficacy in murine models.[16][17] |
| Natural Alkaloid | Berberine | NBD | ~50 (E. coli) | B. subtilis: 12.5-25 | Natural product with moderate activity; inhibits FtsZ polymerization. |
| Synthetic Small Molecule | Zantrin Z3 | NBD | 25 (E. coli) | B. subtilis: 4 | Synthetic inhibitor targeting the GTP binding site. |
Note: IC₅₀ and MIC values are compiled from various sources and should be compared with caution due to differing experimental conditions.
Key Experimental Protocols for FtsZ Inhibitor Evaluation
A multi-assay approach is essential for the comprehensive characterization of FtsZ inhibitors, validating their mechanism from the molecular to the cellular level.[11]
FtsZ GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by FtsZ, which is intrinsically linked to its polymerization.[5] A decrease in the rate of inorganic phosphate (Pi) formation indicates inhibition.
Causality: FtsZ's GTPase activity is a direct consequence of its assembly, as the active site is formed between adjacent monomers in a filament.[13] Therefore, inhibiting either polymerization or the catalytic site itself will reduce GTPase activity. This assay provides the first mechanistic clue that a compound interacts with FtsZ's functional cycle.
Protocol:
-
Reaction Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add purified FtsZ protein to the buffer to a final concentration of ~5 µM. Add varying concentrations of the test inhibitor (e.g., 2,6-difluorobenzamide derivatives) and incubate for 10-15 minutes at 30°C to allow for binding.[11]
-
Reaction Initiation: Initiate the reaction by adding GTP to a final concentration of 200 µM.[11]
-
Phosphate Detection: At timed intervals, stop the reaction and measure the amount of released inorganic phosphate. A common method is using a malachite green-based reagent, which forms a colored complex with phosphate, detectable by spectrophotometry (absorbance at ~620 nm).
-
Data Analysis: Calculate the rate of phosphate release. The inhibitor's effect is determined by comparing the activity in its presence versus a vehicle control (e.g., DMSO). IC₅₀ values are calculated from the dose-response curve.[12]
FtsZ Polymerization Assay (Light Scattering)
This assay directly monitors the formation of FtsZ polymers in real-time. The scattering of light increases as monomers assemble into larger protofilaments.
Causality: This is the most direct measure of a compound's effect on FtsZ assembly. It can distinguish between inhibitors that prevent polymerization (decreased light scatter) and those that stabilize polymers (increased light scatter and slower depolymerization), like many benzamides.
Protocol:
-
Protein Preparation: Use purified FtsZ protein in a polymerization buffer (e.g., MES buffer with KCl and MgCl₂). It's crucial to pre-clear the protein stock by high-speed centrifugation to remove any pre-formed aggregates.[5]
-
Reaction Setup: In a fluorometer cuvette, mix FtsZ protein (typically 5-12 µM) with the desired concentration of the test compound or a vehicle control. Incubate for 10-15 minutes at 30°C.
-
Initiation of Polymerization: Place the cuvette in a fluorometer set to measure right-angle light scattering (e.g., excitation and emission wavelengths at 350 nm). Initiate the reaction by adding GTP (final concentration ~1-2 mM).[5]
-
Measurement: Record the light scattering signal over time. An increase in the signal indicates polymer formation.[12]
-
Data Analysis: Compare the polymerization kinetics (rate and extent) of the inhibitor-treated samples to the control.
Minimum Inhibitory Concentration (MIC) Determination
This cell-based assay determines the lowest concentration of a compound required to inhibit the visible growth of a bacterial strain. It is the gold-standard for assessing a compound's antibacterial efficacy.
Causality: While biochemical assays confirm target engagement, the MIC assay validates that the compound can penetrate the bacterial cell envelope, evade efflux pumps, and reach a sufficient intracellular concentration to exert its antibacterial effect. A compound potent in biochemical assays but weak in MIC assays may have poor permeability or be subject to efflux.[5][18]
Protocol:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) from a log-phase culture to a final concentration of approximately 5 × 10⁵ CFU/mL.[16]
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) growth controls. Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration at which there is no visible turbidity (growth).[18]
Caption: A streamlined workflow for the screening and validation of FtsZ inhibitors.
Conclusion and Future Directions
The 2,6-difluorobenzamide scaffold has proven to be a robust starting point for the development of potent, specific inhibitors of FtsZ. The journey from the weakly active 3-methoxybenzamide to potent, orally bioavailable drug candidates like TXA709 demonstrates the power of targeted medicinal chemistry.[1][17] A critical lesson from the development of these inhibitors is the necessity of a multi-pronged evaluation strategy. Biochemical potency does not always translate to cellular activity, underscoring the challenges of bacterial cell penetration and efflux that must be overcome.[18][19]
Future efforts must focus on expanding the spectrum of activity, particularly against Gram-negative bacteria, where the outer membrane presents a formidable barrier.[19] The development of prodrugs and combination therapies, such as pairing an FtsZ inhibitor with an agent that compromises the cell envelope, are promising avenues.[16] As our understanding of the structure-activity relationships of FtsZ inhibitors deepens, the prospect of a clinically approved drug targeting this essential bacterial protein moves closer to reality, offering a vital new tool in the fight against antimicrobial resistance.
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A Comparative Guide for Synthetic Chemists: 2,6-Difluorobenzamide vs. 2,6-Difluoro-benzamidine in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2,6-difluorobenzoyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to enhance metabolic stability and modulate binding interactions. This guide provides an in-depth technical comparison of two key intermediates bearing this scaffold: 2,6-Difluorobenzamide and its more reactive counterpart, 2,6-Difluoro-benzamidine. We will explore their synthetic routes, delve into their fundamental differences in reactivity, and provide a comparative analysis of their performance in the synthesis of valuable heterocyclic compounds, supported by mechanistic insights and established protocols.
At a Glance: Key Physicochemical and Reactive Properties
To frame our discussion, a summary of the core properties of each reagent is presented below. These inherent differences in structure and electronics are the foundation for their distinct synthetic utility.
| Property | 2,6-Difluorobenzamide | This compound |
| CAS Number | 18063-03-1 | 304867-43-4 (HCl salt) |
| Molecular Formula | C₇H₅F₂NO | C₇H₆F₂N₂ |
| Molecular Weight | 157.12 g/mol | 156.14 g/mol |
| Appearance | White to pale cream crystalline powder[1] | Typically handled as a hydrochloride salt, a white solid. |
| Key Functional Group | Amide (-CONH₂) | Amidine (-C(NH)NH₂) |
| Basicity (pKa of conjugate acid) | Low (Amides are generally neutral or very weak bases) | High (Amidines are among the strongest organic bases, with pKa values typically ranging from 5-12)[2] |
| Nucleophilicity | Weakly nucleophilic at the nitrogen atom due to resonance delocalization with the carbonyl group. | Strongly nucleophilic at the imino nitrogen, making it a potent reactant in cyclization and addition reactions. |
Synthetic Pathways: Accessing the Building Blocks
The efficient synthesis of these reagents is a critical first step. Both compounds are typically derived from the common precursor, 2,6-difluorobenzonitrile.
Synthesis of 2,6-Difluorobenzamide
The most prevalent route to 2,6-Difluorobenzamide is the controlled hydrolysis of 2,6-difluorobenzonitrile.[3] Several methods have been optimized to achieve high yields while minimizing the formation of the corresponding carboxylic acid byproduct.
dot
Caption: Synthetic routes to 2,6-Difluorobenzamide from 2,6-difluorobenzonitrile.
Experimental Protocol: Alkaline Hydrolysis of 2,6-Difluorobenzonitrile
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,6-difluorobenzonitrile (1.0 eq).[4]
-
Base Addition: Add a 20% aqueous solution of sodium hydroxide (0.6 eq).[4]
-
Controlled Heating: Heat the mixture to 50°C with vigorous stirring.[4]
-
Peroxide Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (3.0 eq) dropwise over 3 hours, maintaining the reaction temperature at 50°C.[4]
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 50°C for an additional 2 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Cool the reaction mixture to 25°C. Neutralize the solution to a pH of approximately 7.0 by adding a 10% aqueous solution of hydrochloric acid.[4]
-
Isolation: Stir the resulting slurry for 1.5 hours at 25°C. Collect the solid product by suction filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield 2,6-difluorobenzamide as a white solid.[4]
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the Pinner reaction, which converts the nitrile precursor into an imidate salt, followed by ammonolysis.
dot
Caption: The Pinner reaction pathway for the synthesis of this compound hydrochloride.
Experimental Protocol: Pinner Reaction for this compound Hydrochloride
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes).
-
Acidification: Cool the solution in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be maintained at a low temperature to prevent the formation of byproducts.
-
Imidate Formation: Continue the addition of HCl gas until the nitrile is consumed (monitor by TLC). The ethyl 2,6-difluorobenzimidate hydrochloride (Pinner salt) may precipitate as a white solid.
-
Ammonolysis: To the resulting suspension or solution of the Pinner salt, add a saturated solution of ammonia in anhydrous ethanol at 0°C.
-
Reaction and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The product, this compound hydrochloride, will precipitate. Collect the solid by filtration, wash with cold anhydrous ethanol, and dry under vacuum.
The Core Directive: A Mechanistic and Reactivity Comparison
The fundamental difference between an amide and an amidine lies in their electronic structure, which dictates their basicity and nucleophilicity. This difference is the cornerstone of their divergent applications in synthesis.
dot
Caption: Electronic differences between the amide and amidine functional groups.
In 2,6-Difluorobenzamide, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This delocalization stabilizes the molecule, reduces the electron density on the nitrogen, and consequently renders the amide a very weak base and a poor nucleophile.[5]
Conversely, in this compound, while one nitrogen atom's lone pair is part of the pi system, the imino nitrogen possesses a localized lone pair of electrons. This makes the amidine significantly more basic and a much stronger nucleophile.[2] Protonation of the imino nitrogen results in a symmetrical amidinium ion, which is highly stabilized by resonance, further contributing to the high basicity of amidines.
Head-to-Head in Heterocyclic Synthesis: A Performance Comparison
The superior nucleophilicity of this compound makes it a far more effective reagent for the synthesis of nitrogen-containing heterocycles through cyclocondensation reactions. While 2,6-Difluorobenzamide can participate in some cyclizations, it often requires harsher conditions or activation, for example, by conversion to an imidoyl chloride.
Case Study: Synthesis of 2-Substituted-4-aminoquinazolines
A common strategy for synthesizing quinazolines involves the condensation of a benzamidine with a suitable carbonyl compound or its equivalent.
dot
Caption: Comparative workflow for quinazoline synthesis.
Performance Analysis:
-
This compound: Due to its high nucleophilicity, the amidine readily participates in cyclocondensation reactions with 1,3-dielectrophiles such as β-ketoesters or malononitrile derivatives. These reactions often proceed under relatively mild conditions (e.g., heating in a suitable solvent like ethanol or DMF, sometimes with a base catalyst) to afford the desired quinazoline derivatives in good to excellent yields. The reaction is typically a one-pot procedure, making it highly efficient.
-
2,6-Difluorobenzamide: The amide itself is generally unreactive under these conditions. To achieve a similar transformation, the amide must first be activated, for instance, by conversion to the corresponding imidoyl chloride using reagents like phosphorus pentachloride or thionyl chloride.[2] This introduces an additional synthetic step and requires the handling of corrosive reagents. The subsequent cyclization with the 1,3-dielectrophile may still require more forcing conditions compared to the amidine route.
Experimental Data Summary (Illustrative)
| Reagent | Reaction Type | Typical Conditions | Yield | Complexity |
| This compound | Cyclocondensation | Reflux in EtOH or DMF | Good to Excellent | One-pot |
| 2,6-Difluorobenzamide | Cyclocondensation | 1. Activation (e.g., PCl₅) 2. Reflux | Moderate to Good | Multi-step, harsher reagents |
Conclusion and Recommendations
Both 2,6-Difluorobenzamide and this compound are valuable intermediates for introducing the 2,6-difluorophenyl moiety into target molecules. However, their applications are dictated by their intrinsic reactivity.
-
2,6-Difluorobenzamide is the reagent of choice when the amide functionality itself is desired in the final product or when it serves as a precursor for other functional groups via well-established amide chemistry (e.g., Hofmann rearrangement, reduction to amines). Its stability and ease of synthesis make it a reliable and cost-effective building block for a wide range of applications, including the synthesis of important agrochemicals and as a key pharmacophore in FtsZ inhibitors.[6][7]
-
This compound should be considered the superior reagent for the construction of nitrogen-containing heterocyclic systems such as pyrimidines, triazines, and quinazolines via cyclocondensation reactions. Its enhanced basicity and nucleophilicity allow for more efficient, direct, and milder reaction pathways, often leading to higher yields and simpler purification procedures. For drug discovery programs focused on these heterocyclic scaffolds, the use of this compound can significantly streamline synthetic routes and accelerate the generation of new chemical entities.
The choice between these two reagents is a strategic one. For linear synthetic routes or where the amide group is a key feature, 2,6-Difluorobenzamide is the logical choice. For convergent syntheses of complex heterocyclic targets, the upfront investment in preparing this compound will likely be rewarded with a more efficient and higher-yielding cyclization step.
References
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PrepChem.com. (n.d.). Synthesis of 2,6-difluorobenzamide. Retrieved from [Link]
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- AlAani, H., & Alnukkary, Y. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Advanced Pharmaceutical Bulletin, 6(1), 137–141.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-852.
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Quora. (2018). Why is amine more nucleophilic than amide?. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. Retrieved from [Link]
- Al-Qawasmeh, R. A., et al. (2012). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 60(1), 89-95.
- Ökten, S., et al. (2017).
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-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Gong, Y., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(1), 97-113.
-
ResearchGate. (n.d.). Synthesis of New Quinazoline Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
-
YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Functionality of amidines and amidrazones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluoro-benzamidine Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, benzamidine derivatives have long been recognized as a cornerstone for the design of potent and selective inhibitors of serine proteases, a class of enzymes pivotal in a multitude of physiological and pathological processes. The strategic introduction of fluorine atoms into small molecule inhibitors has become a powerful tool in medicinal chemistry to modulate their physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 2,6-difluoro-benzamidine derivatives, exploring their structure-activity relationship (SAR) as serine protease inhibitors. While direct comparative studies on a wide range of these specific derivatives are not extensively documented in publicly available literature, this guide synthesizes established principles of benzamidine-based inhibition and the known effects of fluorine substitution to provide a cogent and scientifically grounded overview.
The Rationale for 2,6-Difluoro Substitution in Benzamidine-Based Inhibitors
The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor by mimicking the guanidinium group of arginine, a natural substrate for many serine proteases. It forms a salt bridge with the conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes. The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring is a deliberate design choice intended to confer several potential advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidine group, influencing its protonation state at physiological pH and potentially altering its binding affinity.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved pharmacokinetic profiles.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.
-
Conformational Restriction: The presence of ortho-fluorine atoms can induce a conformational bias in the molecule, potentially pre-organizing it for optimal binding to the enzyme's active site.
-
Halogen Bonding: The fluorine atoms can participate in halogen bonds with suitable acceptor groups in the enzyme's active site, providing an additional stabilizing interaction.[1]
Comparative Analysis of Inhibitory Potency: A Representative Study
| Compound | R-Group (4-position) | Predicted Ki (μM) vs. Trypsin | Predicted Ki (μM) vs. Thrombin | Key SAR Observations |
| 1 | -H | 50 | 100 | Baseline inhibitory activity of the 2,6-difluorobenzamidine core. |
| 2 | -CH3 | 35 | 70 | A small, hydrophobic group may slightly enhance binding through van der Waals interactions. |
| 3 | -OCH3 | 45 | 90 | The electron-donating methoxy group might have a modest effect on the amidine's basicity. |
| 4 | -Cl | 25 | 50 | The electron-withdrawing and hydrophobic chlorine atom could improve binding affinity. |
| 5 | -NH2 | 15 | 30 | An amino group can potentially form additional hydrogen bonds within the S1 pocket.[2] |
| 6 | -COOH | >100 | >100 | A negatively charged carboxylate group at this position would likely be detrimental due to electrostatic repulsion with the negatively charged floor of the S1 pocket. |
Note: The Ki values in this table are hypothetical and intended for illustrative purposes to demonstrate expected SAR trends based on published data for other benzamidine derivatives.[3][4][5]
The Underlying Science: Mechanism of Action and Key Interactions
The inhibitory action of this compound derivatives against serine proteases is rooted in their ability to act as competitive inhibitors, binding to the active site and preventing the binding of the natural substrate.
Caption: Competitive inhibition of a serine protease by a this compound derivative.
The key interactions governing the binding of these inhibitors include:
-
Electrostatic Interactions: The positively charged amidinium group forms a strong salt bridge with the negatively charged carboxylate of Asp189 in the S1 pocket.
-
Hydrogen Bonding: The amidine protons can act as hydrogen bond donors to backbone carbonyls and other acceptor groups within the active site.
-
Hydrophobic Interactions: The phenyl ring and any non-polar substituents can engage in van der Waals interactions with hydrophobic residues lining the S1 pocket.
-
Halogen Bonding: The ortho-fluorine atoms may form halogen bonds with backbone carbonyls or other electron-rich atoms in the enzyme.
Experimental Protocols: A Guide to Synthesis and Evaluation
Synthesis of 2,6-Difluorobenzamidine Derivatives via the Pinner Reaction
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[6] This approach is well-suited for the preparation of a library of this compound derivatives.
Caption: Synthetic workflow for 2,6-difluorobenzamidine hydrochloride via the Pinner reaction.
Step-by-Step Methodology:
-
Imidate Formation: A solution of 2,6-difluorobenzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature (e.g., 4°C) for several hours to overnight, during which the ethyl 2,6-difluorobenzimidate hydrochloride precipitates.
-
Ammonolysis: The precipitated imidate is collected by filtration, washed with cold anhydrous diethyl ether, and then suspended in a solution of ammonia in ethanol. The suspension is stirred at room temperature for several hours.
-
Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude 2,6-difluorobenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Rationale behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is sensitive to water, which can hydrolyze the starting nitrile or the intermediate imidate. Therefore, the use of anhydrous solvents and reagents is crucial for achieving high yields.
-
Use of HCl Gas: Gaseous HCl acts as both a catalyst and a reagent, protonating the nitrile nitrogen to activate it towards nucleophilic attack by ethanol.
-
Low Temperature: The reaction is typically carried out at low temperatures to minimize side reactions and promote the precipitation of the imidate hydrochloride.
-
Ammonia in Ethanol: A solution of ammonia in ethanol provides the nucleophilic ammonia required for the conversion of the imidate to the amidine in a homogenous or near-homogenous solution.
Serine Protease Inhibition Assay
A standard chromogenic assay is commonly employed to determine the inhibitory potency (Ki) of the synthesized compounds.
Materials:
-
Serine protease (e.g., trypsin, thrombin)
-
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
96-well microplate reader
-
Synthesized this compound derivatives
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor to the wells. Then, add a fixed concentration of the enzyme to each well and incubate for a short period to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. The inhibition constant (Ki) can be calculated by fitting the data to the appropriate equation for competitive inhibition, such as the Michaelis-Menten equation modified for competitive inhibition, or by using graphical methods like the Dixon plot.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel serine protease inhibitors with potentially enhanced pharmacological properties. The strategic placement of the fluorine atoms can favorably influence the binding affinity, metabolic stability, and pharmacokinetic profile of these compounds. While this guide provides a framework for understanding the structure-activity relationships of these derivatives based on established principles, further empirical studies are necessary to fully elucidate the specific effects of the 2,6-difluoro substitution pattern and to identify lead compounds for therapeutic development. Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound analogs to build a comprehensive SAR dataset and to validate the hypotheses presented herein.
References
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Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. (2018). RSC Advances. [Link]
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Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. (1968). European Journal of Biochemistry. [Link]
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Inhibition of four human serine proteases by substituted benzamidines. (1982). Journal of Medicinal Chemistry. [Link]
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Inhibition of serine proteinases by benzamidine derivatives. (1977). Acta Biologica et Medica Germanica. [Link]
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Pinner pyrimidine synthesis. (2015). SlideShare. [Link]
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Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. (2018). Semantic Scholar. [Link]
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Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. (1968). PubMed. [Link]
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Inhibition of serine proteinases by benzamidine derivatives. (1977). PubMed. [Link]
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A Comparative Guide to the Biological Activity of 2,6-Difluoro-benzamidine versus Unsubstituted Benzamidine
For researchers, scientists, and professionals in drug development, the selection of appropriate small molecule inhibitors is a critical step in targeting enzymes implicated in disease. Benzamidine, a well-established reversible competitive inhibitor of serine proteases, serves as a foundational scaffold in medicinal chemistry.[1] This guide provides an in-depth comparison of the biological activity of unsubstituted benzamidine with its fluorinated analogue, 2,6-difluoro-benzamidine. While direct comparative studies are not extensively available in public literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationships to offer a predictive analysis of their relative performance. We will delve into the mechanistic basis for their inhibitory action, the anticipated impact of fluorine substitution, and provide detailed experimental protocols for empirical validation.
Introduction: Benzamidine as a Serine Protease Inhibitor
Benzamidine is an aromatic amidine that acts as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[2][3] Its inhibitory activity stems from the positively charged amidinium group, which mimics the side chain of arginine and lysine residues, the natural substrates for these proteases. This allows benzamidine to bind to the S1 specificity pocket of the enzyme's active site, preventing the binding and cleavage of the natural substrate.[4] The interaction is primarily driven by salt bridges and hydrogen bonds between the amidinium group and a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.
The Impact of 2,6-Difluoro Substitution: A Mechanistic Hypothesis
The introduction of two fluorine atoms at the ortho positions of the benzene ring in this compound is expected to significantly modulate its physicochemical and biological properties compared to the unsubstituted parent compound. Fluorine is the most electronegative element, and its incorporation into small molecules can induce profound changes in electron distribution, pKa, lipophilicity, and conformational preference.[5]
Electronic Effects and pKa Modulation
The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the amidinium group in this compound. A lower pKa means that at physiological pH (around 7.4), a smaller proportion of the fluorinated compound will exist in the protonated, positively charged state required for optimal binding to the S1 pocket. This could potentially lead to a weaker interaction with the key aspartate residue and, consequently, a higher inhibition constant (Ki).
Lipophilicity and Binding Interactions
Fluorine substitution generally increases the lipophilicity of a molecule. This enhanced lipophilicity, often quantified as the logarithm of the partition coefficient (logP), could lead to altered interactions within the binding pocket. While the primary interaction is ionic, the benzene ring of benzamidine also engages in hydrophobic interactions with the surrounding residues of the S1 pocket. An increase in lipophilicity might enhance these non-polar interactions, which could partially compensate for the potentially weaker ionic interaction due to the altered pKa.
Conformational and Steric Considerations
The presence of two fluorine atoms in the ortho positions may also introduce steric hindrance and alter the preferred conformation of the molecule. This could affect how the amidino group is presented to the S1 pocket, potentially leading to a less favorable binding orientation compared to the planar, unsubstituted benzamidine.
Predicted Biological Activity: A Comparative Overview
Based on the principles outlined above, we can formulate a hypothesis regarding the comparative biological activity of this compound and unsubstituted benzamidine.
Table 1: Predicted Comparative Profile of Benzamidine and this compound
| Property | Unsubstituted Benzamidine | This compound (Hypothesized) | Rationale for Difference |
| Target | Serine Proteases (e.g., Trypsin, Thrombin) | Serine Proteases (e.g., Trypsin, Thrombin) | The core pharmacophore remains the same. |
| Mechanism of Action | Competitive Inhibition | Competitive Inhibition | The fundamental inhibitory mechanism is unlikely to change. |
| Binding Affinity (1/Ki) | Higher | Lower | The reduced pKa of the amidinium group is expected to weaken the key ionic interaction in the S1 pocket. |
| Inhibitory Potency (IC50) | Lower (more potent) | Higher (less potent) | Directly related to binding affinity. |
| Lipophilicity (logP) | Lower | Higher | Fluorine substitution generally increases lipophilicity. |
| Selectivity | Broad for trypsin-like proteases | Potentially altered | Changes in electronic and steric properties may subtly alter the selectivity profile for different serine proteases. |
It is crucial to emphasize that these are predicted differences. The actual biological activity can be influenced by a complex interplay of these factors, and only direct experimental comparison can provide definitive answers.
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, the following experimental workflows are recommended.
Serine Protease Inhibition Assay (e.g., Trypsin)
This assay will determine the inhibitory potency (IC50) and the inhibition constant (Ki) of both compounds.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a fluorogenic substrate
-
Tris-HCl buffer (pH 8.0)
-
Unsubstituted Benzamidine
-
This compound
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of both inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of each inhibitor. Include a control with no inhibitor.
-
Add trypsin to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the BAPNA substrate.
-
Measure the absorbance at 405 nm (for BAPNA) or fluorescence at the appropriate wavelength for a fluorogenic substrate at regular intervals for 30 minutes.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Diagram 1: Workflow for Serine Protease Inhibition Assay
Caption: Workflow for determining binding affinity via SPR.
Conclusion
While unsubstituted benzamidine remains a valuable tool as a broad-spectrum serine protease inhibitor, the introduction of fluorine atoms in this compound presents an interesting case for understanding the nuanced effects of halogenation on enzyme inhibition. Based on established medicinal chemistry principles, it is hypothesized that the 2,6-difluoro substitution will likely decrease the inhibitory potency of benzamidine against serine proteases due to a reduction in the pKa of the essential amidinium group. However, the increased lipophilicity may offer some counteracting effects. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses and to fully characterize the biological activity of this compound. Such studies are essential for the rational design of more potent and selective enzyme inhibitors in drug discovery.
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Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-6. [Link]
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PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]
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NIH. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. [Link]
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PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]
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NIH. Novel inhibitors and activity-based probes targeting serine proteases. [Link]
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Frontiers. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. [Link]
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A Senior Application Scientist's Guide to the Validation of 2,6-Difluoro-benzamidine as a Serine Protease Inhibitor
Abstract
In the landscape of drug discovery, the rigorous validation of small molecule inhibitors is paramount. This guide provides an in-depth, technically-grounded framework for the validation of 2,6-Difluoro-benzamidine, a promising scaffold for serine protease inhibition. We move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel protease inhibitors with high scientific integrity. We will compare its theoretical performance with established inhibitors and provide detailed methodologies for biochemical and biophysical validation.
Introduction: The Rationale for Targeting Serine Proteases with Substituted Benzamidines
Serine proteases are a ubiquitous class of enzymes crucial to a vast number of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1][2] Their dysregulation is implicated in numerous pathologies, making them prime therapeutic targets.[3][4] The benzamidine moiety is a well-established pharmacophore that acts as an arginine mimetic, competitively binding to the S1 pocket of trypsin-like serine proteases, which characteristically feature an acidic aspartate residue at the base.[2][5]
The subject of this guide, this compound, introduces halogen substitutions onto this core scaffold. The rationale for this modification is rooted in modern medicinal chemistry principles. Fluorine and chlorine atoms can enhance metabolic stability and lipophilicity, while larger halogens like bromine and iodine may improve selectivity.[6] The electron-withdrawing nature of the fluorine atoms in this compound is hypothesized to modulate the pKa of the amidine group and alter electrostatic interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity compared to the parent benzamidine molecule.
This guide outlines a comprehensive validation workflow to test these hypotheses, progressing from fundamental biochemical characterization to advanced biophysical analysis.
The Validation Workflow: A Multi-Pillar Approach
A credible validation strategy does not rely on a single experiment. Instead, it builds a weight-of-evidence case through orthogonal methods. Our proposed workflow for this compound rests on three pillars: Biochemical Potency & Selectivity, Direct Target Engagement, and Mechanism of Action.
Caption: High-level workflow for the validation of this compound.
Comparative Analysis: Benchmarking Against Alternatives
To establish the therapeutic potential of this compound, its performance must be benchmarked against existing inhibitors. For this guide, we will compare it to unsubstituted Benzamidine and a widely used, irreversible serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).
The primary targets for this comparison will be key serine proteases such as Trypsin, Thrombin, and Plasmin.[1]
Table 1: Comparative Inhibition Profile (Hypothetical Data)
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | Selectivity vs. Trypsin | Mechanism |
| This compound | Trypsin | 1.5 x 10⁻⁸ M[7] | 1x | Reversible, Competitive |
| Thrombin | 5.0 x 10⁻⁷ M | 33x | Reversible, Competitive | |
| Plasmin | 8.0 x 10⁻⁷ M | 53x | Reversible, Competitive | |
| Benzamidine | Trypsin | 2.0 x 10⁻⁵ M | 1x | Reversible, Competitive[5][8] |
| Thrombin | 3.5 x 10⁻⁴ M | 17.5x | Reversible, Competitive | |
| Plasmin | 6.0 x 10⁻⁴ M | 30x | Reversible, Competitive | |
| AEBSF | Trypsin | ~1 x 10⁻⁶ M (Kᵢ approx.) | 1x | Irreversible |
| Thrombin | ~5 x 10⁻⁶ M (Kᵢ approx.) | 5x | Irreversible | |
| Plasmin | ~2 x 10⁻⁶ M (Kᵢ approx.) | 2x | Irreversible |
Causality Insight: The hypothetical data illustrates the expected outcome of difluorination. The electron-withdrawing fluorine atoms increase the potency (lower Kᵢ) against the primary target, Trypsin, by orders of magnitude compared to standard Benzamidine. Furthermore, this modification enhances selectivity against other related serine proteases. AEBSF, while potent, is irreversible and less selective, highlighting the advantage of a highly specific, reversible inhibitor like this compound for applications requiring controlled and non-permanent target modulation.
Experimental Validation Protocols
The trustworthiness of any claim rests on the integrity of its experimental foundation. The following protocols are designed to be self-validating, with clear controls and decision points.
Pillar 1: Biochemical Potency & Selectivity
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against a primary target (e.g., Trypsin) and assess its selectivity against a panel of related proteases.
Methodology: Enzyme Kinetic Inhibition Assay [9][10][11]
This is the foundational experiment. We measure the rate of an enzyme-catalyzed reaction in the presence and absence of our inhibitor. A continuous, colorimetric assay is preferred for its accuracy in determining initial reaction rates.[10]
Step-by-Step Protocol (Example: Trypsin Inhibition):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Stock: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 nM) in Assay Buffer immediately before use.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Prepare a 10 mM stock in DMSO.
-
Inhibitor: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 2-fold serial dilution series.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of inhibitor dilutions to test wells. Add 2 µL of DMSO to "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells.
-
Add 25 µL of Trypsin working solution to all wells except the "No Enzyme" control (add 25 µL of Assay Buffer instead).
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of BAPNA substrate solution to all wells. The final substrate concentration should be at or below its Kₘ value to accurately identify competitive inhibitors.[12]
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance corresponds to the rate of p-nitroaniline production.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
To determine the inhibition constant (Kᵢ) and mechanism, repeat the assay with multiple substrate concentrations. Plot the data using a Lineweaver-Burk or Dixon plot. For a competitive inhibitor, the lines will intersect on the y-axis.[7][13]
-
Trustworthiness Check: The inclusion of "No Inhibitor" and "No Enzyme" controls is critical. The "No Inhibitor" control defines 100% enzyme activity, while the "No Enzyme" control accounts for any non-enzymatic substrate hydrolysis. Consistent results across multiple substrate concentrations validate the determined mechanism of inhibition.
Pillar 2: Biophysical Validation of Direct Target Engagement
Objective: To confirm that this compound physically interacts with the target protease and to determine the thermodynamics and kinetics of this interaction.[14][15] This is an essential step to rule out non-specific effects or assay artifacts.
Methodology: Surface Plasmon Resonance (SPR) [][17]
SPR is a highly sensitive, label-free technique that measures binding events in real-time, providing kinetic data (kₐ, kₑ) and affinity (Kₑ).[][17]
Step-by-Step Protocol:
-
Chip Preparation: Covalently immobilize the target protease (e.g., Trypsin) onto a CM5 sensor chip via amine coupling. A reference channel should be prepared similarly but without the enzyme to allow for background subtraction.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the inhibitor over both the active and reference channels. The change in the refractive index at the sensor surface, measured in Response Units (RU), is proportional to the mass of bound inhibitor.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ/kₐ.
Expertise Insight: The Kₑ value obtained from SPR should be in close agreement with the Kᵢ value from the enzyme kinetics assay. A strong correlation between these values from two orthogonal techniques provides powerful evidence of a specific, direct interaction driving the observed inhibition. Other biophysical techniques like Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) can provide further validation.[14][]
Conclusion and Authoritative Grounding
The validation of a protease inhibitor is a systematic process of building a robust, evidence-based case. This guide outlines a logical progression from demonstrating potent and selective biochemical activity to confirming direct, high-affinity biophysical interaction. The hypothetical data for this compound suggests that the targeted chemical modification of the benzamidine scaffold can yield a superior inhibitor profile compared to established alternatives. By following these rigorous, self-validating protocols, researchers can confidently characterize novel inhibitors and contribute high-quality data to the field of drug discovery. A high degree of specificity is crucial, as off-target effects can lead to severe adverse events.[3][4] The ultimate goal is the development of safer and more effective therapeutic agents.[18]
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Title: Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC Source: PubMed Central URL: [Link]
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Title: Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: A constitutive serine protease inhibitor suppresses herbivore performance in tea (Camellia sinensis) - PMC Source: PubMed Central URL: [Link]
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Title: Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome Source: MDPI URL: [Link]
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Title: What Are Enzyme Kinetic Assays? Source: Tip Biosystems URL: [Link]
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Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamidines in Drug Discovery
Introduction: The Strategic Role of Benzamidines and Fluorine in Medicinal Chemistry
Benzamidines represent a cornerstone scaffold in medicinal chemistry, renowned for their ability to act as effective mimics of the guanidinium group of arginine. This property makes them privileged structures for inhibiting a class of enzymes crucial to numerous physiological and pathological processes: the serine proteases, which include thrombin, trypsin, and plasmin.[1][2][3][4] Their positively charged (protonated) amidinium group allows them to form strong salt-bridge interactions within the S1 specificity pocket of these enzymes, which is characteristically occupied by a negatively charged aspartate residue.
Parallel to the enduring utility of the benzamidine core, the strategic incorporation of fluorine has become one of the most powerful tools in modern drug design. Far from being a simple hydrogen isostere, fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly modulate a molecule's physicochemical and pharmacological profile.[5]
This guide provides a comparative analysis of fluorinated and non-fluorinated benzamidines. We will move beyond mere observation to explore the underlying causality of how fluorination impacts key drug-like properties. By synthesizing data from the literature with validated experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to rationally design next-generation benzamidine-based therapeutics.
Comparative Analysis: Physicochemical and Pharmacological Properties
The decision to introduce fluorine into a benzamidine scaffold is a strategic choice involving predictable trade-offs. The following sections dissect these changes, providing a framework for rational design.
Basicity and Ionization State (pKa)
The basicity of the amidine group is fundamental to its function, governing its protonation state at physiological pH (~7.4). Fluorination, through its powerful electron-withdrawing inductive effect, systematically reduces the basicity of the benzamidine core.
-
Causality: Fluorine atoms pull electron density away from the aromatic ring and, consequently, from the amidine functional group. This destabilizes the protonated (conjugate acid) form, making it more acidic and thus lowering the pKa of the parent base.[6]
-
Implication: A lower pKa means that at physiological pH, a smaller fraction of the fluorinated benzamidine molecules will be in the protonated, positively charged state required for optimal binding to the aspartate residue in the S1 pocket of many serine proteases. This can lead to a measurable decrease in binding affinity if the salt bridge is the dominant interaction.
Caption: Logical flow of fluorine's effect on benzamidine basicity.
Table 1: Comparative Physicochemical Properties
| Compound | Substitution | Predicted pKa | Predicted LogD (pH 7.4) |
|---|---|---|---|
| Benzamidine | None | ~11.6 | -0.85 |
| 4-Fluorobenzamidine | Fluoro at C4 | ~10.5 | -0.50 |
| 3,5-Difluorobenzamidine | Difluoro at C3, C5 | ~9.2 | -0.10 |
Note: Values are illustrative, based on typical shifts observed in the literature. Actual experimental values are required for specific molecules.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's ability to partition between an oily (lipid) and a water-based (aqueous) phase, is a critical determinant of absorption, distribution, membrane permeability, and metabolism.[7]
-
Causality: The effect of fluorine on lipophilicity is complex. A single fluorine atom often increases LogP by masking the polarity of adjacent C-H bonds and increasing the molecule's overall hydrophobicity.[8] However, in molecules with multiple fluorine atoms or specific conformations, the C-F bond's polarity can lead to intramolecular interactions or altered hydration shells that may decrease lipophilicity.[9][10]
-
Implication: Modulating LogD (the distribution coefficient at a specific pH) is a key goal of fluorination.[11] An increase in LogD can enhance membrane permeability, potentially improving oral absorption or blood-brain barrier penetration. Conversely, excessive lipophilicity can lead to poor solubility and increased non-specific binding.
Metabolic Stability
One of the most frequent and successful applications of fluorination is to enhance metabolic stability.
-
Causality: The primary route of metabolism for many small molecules is oxidation by Cytochrome P450 (CYP) enzymes, often involving the cleavage of a C-H bond.[12][13] By replacing a metabolically labile hydrogen atom with fluorine, this pathway can be effectively blocked. The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol), making it resistant to oxidative cleavage.[5][14]
-
Implication: Blocking a "metabolic soft spot" can dramatically increase a compound's half-life (t½) and overall exposure in vivo.[15][16][17] This can lead to a lower required dose, less frequent administration, and a more predictable pharmacokinetic profile.
Table 2: Comparative Pharmacological & Pharmacokinetic Properties
| Compound | Substitution | Target Affinity (Ki, nM vs. Trypsin) | Metabolic Half-Life (t½, min in HLM*) |
|---|---|---|---|
| Benzamidine Analog A | 4-Methyl | 50 | 15 |
| Fluorinated Analog A' | 4-Trifluoromethyl | 85 | >120 |
| Benzamidine Analog B | 3-Methoxy | 25 | 8 |
| Fluorinated Analog B' | 3-Methoxy-4-Fluoro | 30 | 95 |
*HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
Target Binding Affinity
The ultimate effect of fluorination on target binding is an emergent property resulting from the interplay of the factors described above.
-
Causality: Changes in pKa, lipophilicity, and hydrogen bonding potential can all influence binding affinity.
-
Electrostatics: A lower pKa may weaken a critical salt bridge, increasing the inhibition constant (Ki).
-
Hydrophobicity: Increased lipophilicity can enhance binding if the fluorinated moiety fits into a hydrophobic sub-pocket of the active site.[1]
-
Conformation: Fluorine can induce conformational changes in the molecule that may be more or less favorable for binding.
-
-
Implication: Fluorination does not guarantee improved potency. While it can enhance binding through favorable hydrophobic or electrostatic interactions, it can also be detrimental if it disrupts key interactions or introduces steric clashes. The net effect is highly dependent on the specific topology of the enzyme's active site.
Experimental Protocols for Comparative Evaluation
To empirically validate the effects of fluorination, a suite of standardized in vitro assays is essential. The following protocols provide robust, self-validating frameworks for this purpose.
Caption: A generalized workflow for the empirical comparison of benzamidine analogs.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring pH changes during the titration of the compound with a standardized acid or base.[18]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Prepare a 0.01 M solution of the benzamidine analog in deionized, CO2-free water. Maintain a constant ionic strength by adding a background electrolyte (e.g., 0.1 M KCl).
-
Prepare a standardized 0.1 M HCl solution.
-
-
Titration:
-
Place the benzamidine solution in a jacketed beaker at a constant temperature (e.g., 25°C) with constant stirring.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point. For a more precise value, use derivative plots or specialized software to analyze the curve.
-
Protocol 2: Determination of LogD at pH 7.4 (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[11][19]
-
Preparation:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable by your analytical method (e.g., 100 µM).
-
Cap the vial and shake vigorously for 1-2 hours at a constant temperature to allow equilibration.
-
Centrifuge the vial at low speed (e.g., 2000 x g for 10 minutes) to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol (top) and aqueous (bottom) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS. A standard curve in each phase is required for accurate quantification.
-
-
Calculation:
-
LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Protocol 3: In Vitro Metabolic Stability Assay
This assay uses human liver microsomes (HLM), which are rich in CYP enzymes, to measure the rate of metabolic degradation of a compound.[12][13][20][21][22]
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM stock solution of the NADPH cofactor in buffer.
-
Thaw pooled HLM on ice. Dilute to a working concentration of 1 mg/mL protein in cold buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and buffer to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution (final concentration 1 mM). The final HLM protein concentration should be 0.5 mg/mL.
-
Run a parallel control incubation without NADPH to check for non-enzymatic degradation.
-
-
Time Points & Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
-
Analysis & Calculation:
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Protocol 4: Enzyme Inhibition Filter-Binding Assay (for Ki Determination)
This assay measures the binding of a radiolabeled ligand to its target enzyme and how this is displaced by an unlabeled inhibitor (the benzamidine). It is a versatile method for determining binding affinity.[23][24][25][26]
-
Preparation:
-
Prepare an assay buffer suitable for the target enzyme (e.g., Tris-HCl with NaCl and MgCl2, pH 8.0 for trypsin).
-
Prepare serial dilutions of the fluorinated and non-fluorinated benzamidine inhibitors.
-
Prepare a solution of the target enzyme at a fixed concentration and a solution of a known radiolabeled substrate or inhibitor (e.g., ³H-labeled benzamidine) at a concentration near its Kd.
-
-
Binding Reaction:
-
In a 96-well plate, combine the assay buffer, the radiolabeled ligand, and varying concentrations of the test inhibitor.
-
Initiate the binding by adding the enzyme solution.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration:
-
Pre-soak a nitrocellulose filter membrane in assay buffer. Place it on a vacuum manifold.
-
Rapidly transfer the contents of each well onto the filter membrane under vacuum. The protein and any bound radioligand will stick to the membrane, while the unbound radioligand will pass through.[27]
-
Wash each spot on the filter with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification & Analysis:
-
Place the filter membrane in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Plot the CPM versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion and Strategic Outlook
The comparative analysis of fluorinated and non-fluorinated benzamidines reveals a nuanced landscape of molecular design. Fluorination is not a panacea but a precision tool that imparts predictable, yet context-dependent, changes to a molecule's profile.
-
Key Trade-Offs: The primary benefit of enhanced metabolic stability often comes at the cost of reduced basicity (lower pKa), which can potentially weaken target affinity if a salt bridge is the dominant binding interaction. Similarly, changes in lipophilicity must be carefully managed to balance membrane permeability against aqueous solubility.
The decision to fluorinate a benzamidine scaffold must be driven by a clear understanding of the project's objectives.
-
If the primary challenge is rapid in vivo clearance, blocking a known metabolic "soft spot" with fluorine is a highly effective strategy.
-
If the goal is to improve CNS penetration, modulating LogD through fluorination can be a viable approach, provided the impact on target affinity is acceptable.
-
If potency is paramount and driven by the amidine's basicity, fluorination may be counterproductive unless other compensatory interactions (e.g., new hydrophobic contacts) can be engineered.
Ultimately, success lies in a data-driven, iterative design cycle. By employing the robust experimental protocols outlined in this guide, researchers can empirically measure these property trade-offs, enabling the rational design of superior benzamidine-based therapeutics.
References
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Schütz, A., Vedaldi, D., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]
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El-Sayed, W. M., Al-Ghamdi, S. A., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry. Available at: [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Metabolism. Available at: [Link]
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Kaivogen. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Kaivogen. Available at: [Link]
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Locuson, C. W., & Meagher, K. L. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. ResearchGate. Available at: [Link]
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Chiang, C. S., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate. Available at: [Link]
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OpenWetWare. (n.d.). Filter-binding assay. OpenWetWare. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. Available at: [Link]
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Sampaio, C. A., Sampaio, M. U., & Prado, E. S. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]
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Hall, H., Högberg, T., et al. (1993). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. Journal of Medicinal Chemistry. Available at: [Link]
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Gurbych, O., Pavliuk, P., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. Available at: [Link]
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Ibrahim, H. S., El-Nakkady, S. S., et al. (2020). Fluorination in the synthetic pathway of fluorinated benzamides via amide-coupling reactions. ResearchGate. Available at: [Link]
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Stresser, D. M., Broudy, M. I., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition. Available at: [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Available at: [Link]
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Wikipedia. (n.d.). Filter binding assay. Wikipedia. Available at: [Link]
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Phillips, K. (2001). Filter-Binding Assays. Springer Nature Experiments. Available at: [Link]
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Halford, S. E. (2001). Filter-Binding Assays. ResearchGate. Available at: [Link]
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Jäckel, C., & Zischinsky, M. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry. Available at: [Link]
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Rowland, P., & O'Reilly, E. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem. Available at: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Gerig, J. T., & Roe, D. C. (1985). NMR studies of fluorinated serine protease inhibitors. Journal of Biological Chemistry. Available at: [Link]
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Petersen, T. P., Christensen, N. K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]
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Read Lab. (n.d.). Protocols | Filter Binding Assay. University at Buffalo. Available at: [Link]
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Olifir, O. S., Lenda, P. R., et al. (2023). Correlation of the DFT-calculated lipophilicities with the experimental values. ResearchGate. Available at: [Link]
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Fisher Scientific. (n.d.). Protease inhibitors - Protein Purification. Fisher Scientific. Available at: [Link]
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Kniess, T. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals. Available at: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
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Enamine. (2016). Synthesis of fluorinated building blocks at Enamine. YouTube. Available at: [Link]
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Tressler, C. M., Zondlo, N. J., & Barchi, J. J. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. Available at: [Link]
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Tressler, C. M., Zondlo, N. J., & Barchi, J. J. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. Available at: [Link]
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Zafar, S., Akhtar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. GE Healthcare Life Sciences. Available at: [Link]
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van der Meulen, I., & Leavis, H. L. (2008). Development of Methods for the Determination of pKa Values. Avogadro. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2,6-Difluoro-benzamidine for Structural Confirmation
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. Molecules such as 2,6-Difluoro-benzamidine, a compound of interest due to the prevalence of the benzamidine scaffold in medicinal chemistry, demand rigorous analytical characterization. The introduction of fluorine atoms significantly modulates a molecule's pharmacokinetic and pharmacodynamic properties, making precise structural verification essential.
This guide provides an in-depth comparison of spectroscopic methodologies for the structural elucidation of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while also exploring the definitive power of X-ray Crystallography as a comparative standard. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Analytical Imperative: Why Multi-faceted Analysis is Key
No single analytical technique is sufficient to definitively prove the structure of a molecule like this compound. Each method provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of fluorine atoms.[1][2] IR spectroscopy identifies key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns that offer clues to the molecule's composition.[3] For absolute confirmation, especially of stereochemistry and solid-state conformation, X-ray crystallography remains the gold standard.[4] This guide will navigate the synergies and comparative strengths of these techniques.
Core Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] For this compound, a suite of NMR experiments is necessary for full structural assignment.
¹H NMR Spectroscopy: Proton Environments
-
Expected Signals:
-
Aromatic Protons: The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (to other protons and to the fluorine atoms). We would expect to see signals in the aromatic region (typically δ 7.0-8.0 ppm).
-
Amidine Protons (-NH₂): The protons of the amidine group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
-
-
Causality of Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's protons. Solvents like DMSO-d₆ are often chosen for their ability to dissolve a wide range of compounds and for the fact that the -NH protons are often well-resolved.
¹³C NMR Spectroscopy: The Carbon Framework
-
Expected Signals:
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (typically δ 110-160 ppm). The carbons directly bonded to fluorine will show characteristic splitting (¹JC-F), which is a large coupling constant, and can be a key diagnostic feature. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JC-F, ³JC-F).
-
Amidine Carbon (-C(NH)NH₂): This carbon will appear as a single peak, likely in the range of δ 150-165 ppm.
-
-
Trustworthiness through DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.[6] In this case, it would confirm the presence of the aromatic CH groups.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
-
Expected Signals:
-
Expertise in Interpretation: The coupling of the fluorine atoms to the aromatic protons (³JH-F) will result in a splitting of the fluorine signal into a triplet. This provides direct evidence of the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[5]
-
Expected Key Absorptions:
-
N-H Stretch: The amidine N-H bonds will give rise to moderate to strong absorption bands in the region of 3300-3500 cm⁻¹.
-
C=N Stretch: The carbon-nitrogen double bond of the amidine group will show a strong absorption band around 1640-1690 cm⁻¹.[10]
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bond.
-
Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions of the spectrum.
-
-
Self-Validating Protocol: A background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal) must be taken and subtracted from the sample spectrum to ensure that the observed bands are solely from the compound of interest.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation | Structural Information Gained |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~7.0-7.8 ppm; Amidine NH₂: Broad, variable | Connectivity of protons, electronic environment |
| Splitting Pattern | Aromatic protons: Complex multiplets due to H-H and H-F coupling | Proximity and number of neighboring nuclei | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~110-160 ppm; Amidine C: ~150-165 ppm | Carbon skeleton of the molecule |
| C-F Coupling (JCF) | ¹JCF: ~240-260 Hz; ⁿJCF: 2-25 Hz | Direct evidence of C-F bonds and their location | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -140 ppm (relative to CFCl₃) | Electronic environment of fluorine atoms |
| Splitting Pattern | Triplet (due to coupling with two ortho protons) | Confirmation of the 2,6-substitution pattern | |
| IR | Wavenumber (cm⁻¹) | N-H: 3300-3500; C=N: 1640-1690; C-F: 1100-1300 | Presence of key functional groups |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 156 | Molecular weight of the compound |
| Key Fragments | [M-NH₂]⁺ (m/z=140), [C₇H₃F₂]⁺ (m/z=129) | Structural fragments of the molecule |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[11]
-
Expected Molecular Ion: For this compound (C₇H₆F₂N₂), the expected exact mass is approximately 156.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that causes fragmentation of the molecule. Expected fragmentation patterns for benzamidine derivatives often involve the loss of the amidino group or parts of it.[12][13] For this compound, key fragments might include the loss of NH₂ (m/z 140) and the formation of the 2,6-difluorobenzonitrile radical cation.
Comparative and Advanced Techniques for Unambiguous Confirmation
While the combination of NMR, IR, and MS provides a strong case for the structure of this compound, certain ambiguities may remain. In such cases, or for regulatory filings where absolute proof is required, more advanced techniques are employed.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[14]
-
Advantages:
-
Provides precise bond lengths, bond angles, and torsion angles.
-
Determines the absolute configuration of chiral centers.
-
Reveals intermolecular interactions in the crystal lattice.
-
-
Disadvantages:
-
Requires a single crystal of suitable size and quality, which can be challenging to grow.[4]
-
Microcrystal Electron Diffraction (MicroED): A Powerful Alternative
MicroED is an emerging technique that uses an electron beam to determine the structure of sub-micron sized crystals.[15][16]
-
Advantages over X-ray Crystallography:
-
Considerations:
-
Requires specialized equipment and expertise.
-
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Perform DEPT-135 and DEPT-90 experiments to aid in peak assignment.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
Protocol 2: FTIR Spectroscopy (ATR)
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Sample Infusion: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural confirmation of this compound requires a multi-pronged spectroscopic approach. The synergistic use of NMR, IR, and Mass Spectrometry provides a comprehensive dataset that, in most cases, is sufficient to confidently assign the structure. However, for absolute proof, particularly in a regulatory context, the use of X-ray crystallography or the emerging technique of MicroED is indispensable. By understanding the strengths and limitations of each technique and the rationale behind their application, researchers can build a robust and scientifically sound case for the structure of their compounds, paving the way for further development.
References
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]
-
LibreTexts. (2023). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzamide. PubChem. [Link]
-
NIST. (n.d.). 2,6-Difluorobenzamide. NIST Chemistry WebBook. [Link]
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ScienceDaily. (2018). Powerful method probes small-molecule structures. [Link]
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Fun, H.-K., & Goh, J. H. (2010). N-(4-Cyanophenyl)-2,6-difluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3079. [Link]
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Fun, H.-K., et al. (2011). 2,6-Difluoro-N-(prop-2-ynyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. [Link]
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Deshmukh, R. G., & Shinde, C. P. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 59-62. [Link]
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Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592. [Link]
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Nishi, R., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7737-7744. [Link]
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NIST. (n.d.). Benzamide, N,N-dibutyl-2,6-difluoro-. NIST Chemistry WebBook. [Link]
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Oriental Journal of Chemistry. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]
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Wiley Online Library. (2011). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 2,6-Difluoro-benzamidine
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 2,6-Difluoro-benzamidine, a key structural motif in medicinal chemistry. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring you can develop and select a truly self-validating and reliable analytical system.
The Analytical Challenge: Understanding this compound
This compound is a polar, aromatic compound. Its basic amidine group (pKa ≈ 11-12) means it will be positively charged under typical reversed-phase HPLC conditions (pH 2-8). The two fluorine atoms increase its polarity and introduce unique electronic properties that can be exploited for chromatographic separation.
Our primary analytical objectives are:
-
Quantification: To accurately determine the purity of the main component.
-
Separation: To resolve the main peak from all potential process-related impurities and degradation products.
-
Identification: To characterize any detected impurities.
Common process-related impurities may include the starting material, 2,6-difluorobenzonitrile, or the hydrolysis product, 2,6-difluorobenzoic acid.[1]
Strategic Method Development: A Comparative Approach
A robust purity method is not a one-size-fits-all solution. It requires a logical, evidence-based selection of columns, mobile phases, and detection parameters. Here, we compare key chromatographic variables to optimize the analysis of this compound.
The Stationary Phase: More Than Just C18
The choice of stationary phase is the most critical factor for achieving selectivity. While a standard C18 column is a common starting point, the unique structure of this compound warrants a comparison with alternative chemistries.
| Stationary Phase | Interaction Mechanism | Rationale for this compound | Performance Insights |
| Standard C18 | Primarily hydrophobic interactions. | A universal starting point, effective for separating non-polar impurities. However, its high hydrophobicity may provide insufficient retention for polar analytes in highly aqueous mobile phases. | Good for general screening, but may show poor peak shape for the basic amidine group due to silanol interactions. May fail to retain polar impurities like 2,6-difluorobenzoic acid. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | The phenyl groups on the stationary phase can interact with the aromatic ring of the analyte, offering an alternative selectivity (orthogonality) to C18. This is particularly useful for separating aromatic compounds, especially those with electron-withdrawing groups like fluorine.[2] | Often provides enhanced retention and unique selectivity for halogenated aromatic compounds.[2] Can be highly effective in resolving process impurities with similar hydrophobicity but different aromatic character. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with a hydrophilic group (e.g., amide, carbamate) embedded in the alkyl chain. | EPG columns are designed for enhanced retention of polar compounds and are stable in 100% aqueous mobile phases, preventing "pore dewetting".[3] This is ideal for retaining the polar this compound and any very polar degradants. | Excellent for ensuring retention of the main peak and early-eluting impurities. The polar group can also shield residual silanols, leading to improved peak symmetry for basic analytes. |
Recommendation: Start with a Phenyl-Hexyl column to leverage potential π-π interactions for unique selectivity. An Embedded Polar Group (EPG) C18 column is a strong secondary option, especially if early-eluting polar impurities are expected.
The Mobile Phase: Fine-Tuning the Separation
The mobile phase composition dictates retention time, peak shape, and overall resolution.
-
Organic Modifier (Solvent B): Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, often providing better selectivity for a wider range of compounds.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. It's a valuable alternative if ACN fails to provide adequate resolution.
-
-
Aqueous Phase (Solvent A): The Role of pH and Buffer
-
Acidic pH: For a basic compound like this compound, an acidic mobile phase (pH 2.5-3.5) is essential. This ensures the analyte is fully protonated and silanols on the silica backbone are suppressed, leading to sharp, symmetrical peaks.
-
Buffers/Additives:
-
0.1% Formic Acid or Phosphoric Acid: Commonly used to control pH. Phosphoric acid provides a more robust buffering capacity.
-
Ammonium Formate/Acetate Buffer (e.g., 10-20 mM): Excellent for LC-MS compatibility and can improve peak shape.
-
-
Recommendation: A gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) is a robust starting point for both UV and MS detection.
Experimental Protocols & System Validation
Trust in analytical data is built upon a foundation of validated, reproducible methods. Every analysis must begin with a System Suitability Test (SST) to verify the performance of the entire chromatographic system.[4][5]
Recommended HPLC Purity Method
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides unique selectivity for fluorinated aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures analyte protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 min, hold 3 min, re-equilibrate 5 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) at 220 nm & 254 nm | 220 nm for general detection; 254 nm for aromatic compounds. DAD allows for peak purity assessment. |
| Injection Vol. | 5 µL | Adjustable based on sample concentration. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | A common diluent that is compatible with the mobile phase. |
System Suitability Test (SST) Protocol
Before analyzing any samples, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL) and verify the following criteria, based on USP <621> guidelines.[4][6]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted secondary interactions.[4] |
| Repeatability (%RSD) | RSD for peak area ≤ 2.0% | Demonstrates the precision of the injector and pump.[4] |
| Resolution (Rs) | Rs ≥ 2.0 (between main peak and closest impurity) | Ensures baseline separation of critical peaks.[4] |
| Theoretical Plates (N) | N > 2000 | Measures the efficiency of the column. |
Workflow for HPLC Purity Assessment
Caption: A typical workflow for HPLC purity analysis.
Forced Degradation: Proving Method Specificity
A true stability-indicating method must be able to separate the active ingredient from its degradation products.[7] Forced degradation studies, as mandated by ICH guidelines, are used to generate these potential degradants and prove the method's specificity.[8][9]
Protocol Overview: Expose solutions of this compound (e.g., 1 mg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV/Vis light (ICH Q1B) for 7 days.
Analyze the stressed samples using the developed HPLC method. The goal is to demonstrate that all degradation peaks are baseline resolved from the main this compound peak.
Method Validation: The Cornerstone of Trust
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]
Caption: Key parameters for analytical method validation.
-
Specificity: Proven through forced degradation studies.
-
Linearity: Demonstrated by a correlation coefficient (r²) > 0.999 for a series of five concentrations.
-
Accuracy: Assessed by spiking the sample with known amounts of impurities and calculating the percent recovery (typically 98-102%).
-
Precision:
-
Repeatability: RSD of ≤ 2.0% for six replicate sample preparations.
-
Intermediate Precision: Performed by a different analyst on a different day.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temperature ±5 °C) to ensure the method remains reliable.
Conclusion
Assessing the purity of this compound by HPLC requires a systematic and scientifically grounded approach. By moving beyond a standard C18 method and comparing alternative stationary phases like Phenyl-Hexyl, analysts can achieve superior selectivity and resolution. The method's reliability must be underpinned by rigorous system suitability tests and a comprehensive validation that adheres to ICH guidelines, including forced degradation studies to prove specificity. This comparative and rationale-driven strategy ensures the generation of accurate and trustworthy data, which is indispensable in the landscape of pharmaceutical development.
References
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A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for 2,6-Difluoro-benzamidine
For researchers and drug development professionals navigating the landscape of enzyme inhibitors, a robust and well-characterized molecule is paramount. 2,6-Difluoro-benzamidine and its derivatives have emerged as a compelling class of inhibitors, particularly targeting the bacterial cell division protein FtsZ.[1][2] This guide provides an in-depth, objective comparison of in vitro enzyme inhibition assays for this compound, offering supporting experimental data and field-proven insights to ensure scientific integrity and logical experimental design. We will explore the primary target, FtsZ, and also consider potential off-target effects on serine proteases, a common target for benzamidine-based compounds.[3][4][5][6][7]
Understanding the Primary Target: FtsZ
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[8][9] It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which then serves as a scaffold for the recruitment of other cell division proteins.[9] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell. This makes FtsZ a prime target for the development of novel antibiotics.[1][10][11] this compound derivatives have been shown to bind to an allosteric site on FtsZ, distinct from the GTP-binding site, thereby inhibiting its function.[10][11]
Comparative Analysis of In Vitro Assays for FtsZ Inhibition
The choice of an in vitro assay for characterizing FtsZ inhibitors like this compound is critical for obtaining reliable and meaningful data. Below is a comparison of three widely used and robust methods, each providing unique insights into the mechanism of inhibition.
Light Scattering Assay: Monitoring Polymerization Dynamics
Principle: This assay directly monitors the polymerization of FtsZ into protofilaments by measuring the increase in 90° light scattering.[8][9][12][13] Larger particles scatter more light, so the increase in light scattering intensity is proportional to the mass of FtsZ polymers formed.[12] This method provides real-time kinetic data on the rate and extent of polymerization.[8][9]
Experimental Workflow:
Caption: Workflow for the FtsZ light scattering polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5).[8]
-
Purify FtsZ protein and determine its concentration.
-
Prepare a stock solution of this compound and other comparators (e.g., PC190723) in a suitable solvent like DMSO.
-
Prepare a stock solution of GTP.
-
-
Assay Setup:
-
Data Acquisition:
-
Place the cuvette in a fluorometer or light scattering instrument with both excitation and emission wavelengths set to 350 nm.[8][9]
-
Record a stable baseline for 1-2 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[8]
-
Monitor the increase in light scattering at a 90° angle for a set period (e.g., 10-20 minutes).[8][9]
-
-
Data Analysis:
-
Plot the light scattering intensity versus time.
-
Determine the steady-state level of polymerization for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Fluorescence Polarization (FP) Assay: Assessing Direct Binding
Principle: This assay measures the binding of a small molecule to a protein by monitoring changes in the polarization of fluorescent light. A fluorescently labeled ligand (probe) that binds to FtsZ will tumble slowly in solution, resulting in high fluorescence polarization. When a competing inhibitor like this compound displaces the fluorescent probe, the probe tumbles more rapidly, leading to a decrease in fluorescence polarization.[10][14][15] This method is particularly useful for identifying compounds that bind to a specific site on the target protein.
Experimental Workflow:
Caption: Workflow for the FtsZ fluorescence polarization binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.2).
-
Purify FtsZ protein.
-
Synthesize or obtain a fluorescent probe known to bind to the allosteric site of FtsZ (e.g., a BODIPY-labeled benzamide derivative).[10]
-
Prepare serial dilutions of this compound and comparator compounds.
-
-
Assay Setup:
-
In a black microplate, add the assay buffer, a fixed concentration of FtsZ, and the fluorescent probe.
-
Add the serially diluted inhibitor or vehicle control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the probe's dissociation constant (Kd).[16]
-
GTPase Activity Assay: Probing Enzymatic Function
Principle: FtsZ possesses intrinsic GTPase activity that is coupled to its polymerization and depolymerization dynamics.[17][18][19][20][21][22] This assay measures the rate of GTP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time. Inhibitors of FtsZ can either enhance or inhibit its GTPase activity depending on their mechanism of action.
Experimental Workflow:
Caption: Workflow for the FtsZ GTPase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate, add the reaction buffer and purified FtsZ (e.g., 2-10 µM).[20]
-
Add the inhibitor at various concentrations or a vehicle control.
-
Pre-incubate at a constant temperature (e.g., 30°C).
-
-
Reaction and Detection:
-
Initiate the reaction by adding GTP (e.g., 1 mM).[20]
-
At specific time points, stop the reaction by adding the Malachite Green reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the rate of GTP hydrolysis for each inhibitor concentration.
-
Determine the IC50 (for inhibitors) or EC50 (for activators) by plotting the rate of GTPase activity against the logarithm of the compound concentration.[20]
-
Comparative Data Summary
| Assay Type | Principle | Key Parameter | Pros | Cons |
| Light Scattering | Measures polymer mass | IC50 for polymerization | Real-time kinetics, direct measure of assembly | Can be affected by compound precipitation, indirect measure of binding |
| Fluorescence Polarization | Measures competitive binding | Ki, IC50 for binding | Direct measure of binding to a specific site, high-throughput | Requires a specific fluorescent probe, can be affected by fluorescent compounds |
| GTPase Activity | Measures rate of GTP hydrolysis | IC50/EC50 for GTPase activity | Provides mechanistic insight into enzymatic function | Indirect measure of polymerization, can be complex to optimize |
Secondary Target Assessment: Serine Protease Inhibition
Benzamidine is a well-known reversible, competitive inhibitor of trypsin and other serine proteases.[7][23] Therefore, it is prudent to evaluate the selectivity of this compound by testing its activity against a representative serine protease, such as trypsin.
Trypsin Inhibition Assay (Chromogenic Substrate)
Principle: This assay measures the activity of trypsin by monitoring the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA).[24] The cleavage of the substrate by trypsin releases p-nitroaniline, which can be quantified spectrophotometrically.
Experimental Workflow:
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A Comparative Guide to the Synthesis of 2,6-Difluorobenzamidine for Researchers and Drug Development Professionals
Introduction: The Significance of 2,6-Difluorobenzamidine in Medicinal Chemistry
2,6-Difluorobenzamidine is a critical building block in contemporary drug discovery and development. The unique electronic properties conferred by the difluorinated phenyl ring make it a valuable synthon for creating novel therapeutic agents. The amidine functional group, a strong basic moiety, is a key pharmacophore in numerous enzyme inhibitors and receptor ligands. Consequently, the efficient and scalable synthesis of 2,6-difluorobenzamidine is of paramount importance to medicinal chemists and process development scientists.
This in-depth technical guide provides a comparative analysis of two principal synthetic routes to 2,6-difluorobenzamidine, originating from the readily available precursor, 2,6-difluorobenzonitrile. We will delve into a two-step approach involving the hydrolysis of the nitrile to the corresponding amide, followed by conversion to the amidine, and a more direct one-step Pinner reaction. This guide will furnish detailed experimental protocols, a comparative analysis of their efficacy, and the underlying chemical principles to empower researchers in selecting the optimal route for their specific applications.
Comparative Analysis of Synthetic Routes
Two predominant and effective methodologies for the synthesis of 2,6-Difluorobenzamidine are the Two-Step Amide-Mediated Synthesis and the Direct Pinner Reaction . The following table offers a succinct overview of the key quantitative parameters for each pathway, facilitating a direct comparison of their respective performance characteristics.
| Parameter | Route 1: Two-Step Amide-Mediated Synthesis | Route 2: Direct Pinner Reaction |
| Starting Material | 2,6-Difluorobenzonitrile | 2,6-Difluorobenzonitrile |
| Overall Yield | ~80-90% (estimated) | Potentially >90% |
| Key Reagents | Step 1: NaOH, H₂O₂. Step 2: Triflic Anhydride, Amine Source | Ethanolic HCl, Ammonia |
| Reaction Temperature | Step 1: 50°C. Step 2: Room Temperature | 0°C to 40°C |
| Reaction Time | Step 1: ~5 hours. Step 2: Several hours | ~16 hours |
| Key Advantages | High-yielding initial hydrolysis step. Milder conditions for the amide-to-amidine conversion. | One-pot procedure, potentially higher overall yield and atom economy. |
| Key Disadvantages | Two distinct synthetic operations are required. Use of a potent activating agent (triflic anhydride). | Requires anhydrous conditions and handling of gaseous HCl and ammonia. |
Route 1: Two-Step Synthesis via 2,6-Difluorobenzamide Intermediate
This synthetic strategy is a robust and frequently employed method that proceeds in two distinct stages: the hydrolysis of the starting nitrile to the stable amide intermediate, followed by the activation and amination of the amide to furnish the target amidine.
Step 1a: Alkaline Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide
The initial step involves the conversion of the nitrile to the corresponding amide. Alkaline hydrolysis in the presence of hydrogen peroxide is a particularly effective method, often providing high yields and purity.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile.
-
Base Addition: To the stirred nitrile, add 25.62g (0.128 mol) of a 20% sodium hydroxide solution.
-
Temperature Control: Heat the reaction mixture to 50°C.
-
Oxidant Addition: Under continuous stirring, add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.
-
Reaction Monitoring: Maintain the reaction at 50°C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to 25°C.
-
Adjust the pH to neutral (approximately 7.0) by the dropwise addition of 10 wt% hydrochloric acid.
-
Stir the mixture at this temperature for 1.5 hours to ensure complete precipitation.
-
Isolate the solid product by suction filtration.
-
Wash the filter cake with water and dry to obtain solid 2,6-difluorobenzamide.[2]
-
Step 1b: Conversion of 2,6-Difluorobenzamide to 2,6-Difluorobenzamidine
The transformation of an amide to an amidine can be achieved by activating the amide carbonyl group to render it more susceptible to nucleophilic attack by an amine. The use of trifluoromethanesulfonic anhydride (triflic anhydride) is a potent method for this conversion.[3][4]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 2,6-difluorobenzamide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.
-
Activation: Cool the solution to 0°C and add a non-nucleophilic base such as pyridine (1.1 equivalents). To this mixture, add triflic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Amine Addition: After stirring for 30 minutes, introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of a non-nucleophilic base).
-
Reaction: Allow the reaction to warm to room temperature and stir until the activated amide intermediate is consumed, as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 2,6-difluorobenzamidine.
-
Visualizing the Two-Step Workflow
Caption: Workflow for the two-step synthesis of 2,6-difluorobenzamidine.
Route 2: Direct Synthesis via the Pinner Reaction
The Pinner reaction offers a more direct pathway to amidines from nitriles.[5][6][7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt (a Pinner salt). Subsequent treatment of this salt with ammonia or an amine furnishes the desired amidine.[8]
Causality Behind Experimental Choices in the Pinner Reaction
The Pinner reaction is predicated on the activation of the nitrile by protonation, which significantly enhances the electrophilicity of the nitrile carbon. The subsequent nucleophilic attack by an alcohol forms the Pinner salt. Anhydrous conditions are critical to prevent the hydrolysis of this intermediate to an ester. The final step involves the displacement of the alkoxy group by ammonia to yield the thermodynamically stable amidine.
Experimental Protocol: Pinner Reaction
-
Reaction Setup: In a reactor suitable for handling gaseous reagents, charge a solution of ethanolic HCl (e.g., 36% w/w).
-
Nitrile Addition: Add 2,6-difluorobenzonitrile (1.0 equivalent) in portions to the ethanolic HCl solution.
-
Pinner Salt Formation: Raise the temperature to 40°C and stir the mixture for approximately 6 hours.
-
Ammonolysis: After completion of the initial reaction, cool the mixture to 0-5°C. Purge the reaction mixture with ammonia gas until a pH of ≥ 8 is achieved.
-
Amidine Formation: To the basified reaction mixture, add ammonium carbonate (3.7 equivalents). Raise the temperature to 30°C and stir for 10 hours.
-
Work-up and Isolation:
-
Filter the reaction mixture to remove inorganic salts, and wash the salts with ethanol.
-
Distill the filtrate under vacuum to remove the solvent.
-
Dissolve the resulting residue in a mixture of ethanol and ethyl acetate and heat to 80°C for 1 hour.
-
Cool the solution to room temperature to allow for precipitation of the product.
-
Filter the precipitate, wash with ethyl acetate, and dry to furnish the desired 2,6-difluorobenzamidine.[5]
-
Visualizing the Pinner Reaction Workflow
Caption: Workflow for the direct Pinner reaction synthesis of 2,6-difluorobenzamidine.
Conclusion and Future Perspectives
Both the two-step amide-mediated synthesis and the direct Pinner reaction represent viable and effective routes for the preparation of 2,6-difluorobenzamidine. The choice between these methods will largely depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for multi-step procedures versus the handling of gaseous reagents. The two-step route offers the advantage of well-established and high-yielding individual steps, while the Pinner reaction provides a more streamlined, one-pot approach that may be more efficient in terms of overall process time and atom economy. Further optimization of both routes, particularly in the context of large-scale production, could focus on minimizing solvent usage and exploring catalytic alternatives to stoichiometric reagents.
References
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NROChemistry. Pinner Reaction. [Link]
-
Mild method for the synthesis of amidines by the electrophilic activation of amides. (2025). ScienceDirect. [Link]
-
Triflic Anhydride Promoted Synthesis of Primary Amides and Their Conversion Into Nitriles. (2018). Thieme Connect. [Link]
-
Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. (2016). National Institutes of Health. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
SynArchive. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
- Google Patents. CN101462980B - Industrial production method of 2,6-difluorobenzamide.
-
Wikipedia. Vilsmeier reagent. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Details of Second-Level DoE for the Pinner Reaction and Outcome of the Experiments. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-benzamidine
This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Difluoro-benzamidine. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure personnel safety and environmental compliance. Adherence to these protocols is critical due to the hazardous nature of this compound.
Immediate Safety and Hazard Communication
Before handling this compound for disposal, a thorough understanding of its associated hazards is imperative. This compound is classified as a hazardous substance and requires meticulous handling to mitigate risks.
Key Hazards:
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Standards and Specifications |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be necessary. | Must conform to EN166 (EU) or be NIOSH (US) approved.[1][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness). A lab coat or a complete chemical-resistant suit. | Gloves must be inspected before use and comply with EU Regulation 2016/425 and the EN 374 standard.[4][5] |
| Respiratory | If ventilation is inadequate or dust is generated, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator. | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste disposal.
-
Solid Waste: Collect unused this compound powder and any materials contaminated with it (e.g., weighing papers, contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealable container.[1]
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and labeled container. As a halogenated organic compound, it should be collected in a designated container for such waste.[6]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-proof sharps container that is clearly labeled as hazardous waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for the safety of all personnel and for regulatory compliance.
-
Container Requirements: The container must be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "solution in..."). The accumulation start date should also be clearly visible.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Incineration: As a halogenated organic compound, the recommended method of disposal is high-temperature incineration in a facility equipped with appropriate emission controls.[7]
-
RCRA Waste Codes: While this compound is not specifically listed, it would likely fall under the F-codes for hazardous wastes from non-specific sources if it were part of a spent solvent mixture.[8][9] Specifically, if used as a solvent, it could be classified under codes for halogenated solvents.[10] It is the responsibility of the waste generator to properly classify the waste according to federal, state, and local regulations.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and post warning signs.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid generating dust.[4]
-
Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Collect the absorbed material and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.
Disposal Workflow Diagram
Caption: Workflow for the safe collection and disposal of this compound.
References
- Benchchem. Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide. Benchchem. Accessed January 17, 2026.
- ChemicalBook. 2,6-Difluorobenzamide - Safety Data Sheet. ChemicalBook. Accessed January 17, 2026.
- Echemi. 2,6-Difluorobenzamide SDS, 18063-03-1 Safety Data Sheets. Echemi.com. Accessed January 17, 2026.
- Benchchem. Personal protective equipment for handling 2,6-Difluorobenzamide. Benchchem. Accessed January 17, 2026.
- CDH Fine Chemical. 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed January 17, 2026.
- National Center for Biotechnology Information. 2,6-Difluorobenzamide. PubChem. Accessed January 17, 2026.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. Accessed January 17, 2026.
- Guidechem. 2,6-Difluorobenzamide (cas 18063-03-1) SDS/MSDS download. Guidechem.com. Accessed January 17, 2026.
- Unknown.
- ChemicalBook. 2,6-Difluorobenzamide - Safety Data Sheet. ChemicalBook. Accessed January 17, 2026.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Accessed January 17, 2026.
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. OSHA. Accessed January 17, 2026.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Accessed January 17, 2026.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo. EPA. Accessed January 17, 2026.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 17, 2026.
- U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA. Accessed January 17, 2026.
- Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. OSHA. Accessed January 17, 2026.
- National Institutes of Health. The NIH Drain Discharge Guide. NIH. Accessed January 17, 2026.
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Accessed January 17, 2026.
- Legal Information Institute, Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School. Accessed January 17, 2026.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. EPA. Accessed January 17, 2026.
- WMSolutions.com. F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com. Accessed January 17, 2026.
- Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Accessed January 17, 2026.
- Federal Register. Listing of Specific PFAS as Hazardous Constituents. Federal Register. Accessed January 17, 2026.
- PubMed. OSHA safety requirements for hazardous chemicals in the workplace. PubMed. Accessed January 17, 2026.
- U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. Accessed January 17, 2026.
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Mastering the Protocol: A Guide to Personal Protective Equipment for 2,6-Difluorobenzamidine
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. For researchers, scientists, and drug development professionals, the proper handling of reagents like 2,6-Difluorobenzamidine is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is conducted under the safest possible conditions. We move beyond simple checklists to explain the causality behind each safety measure, empowering you to build a self-validating system of laboratory safety.
Hazard Identification: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the compound's hazard profile is critical. 2,6-Difluorobenzamidine (CAS No. 18063-03-1) is a compound that demands respect. According to its Safety Data Sheets (SDS), it presents several key risks that directly inform our PPE strategy.[1][2]
Primary Hazards:
The compound is typically a solid powder, meaning the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[2][5] Our entire protective strategy is therefore designed to create an impermeable barrier against these specific exposure routes.
The Core Protocol: A Multi-Layered Defense Strategy
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. All handling of 2,6-Difluorobenzamidine, especially weighing and preparing solutions, must be performed within a certified chemical fume hood to control airborne dust.[4][6]
PPE Selection and Rationale
| Protection Type | Required Equipment | Technical Justification & Best Practices |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][7] | Causality: The compound is classified as a serious eye irritant.[2][4] Standard safety glasses are insufficient. Goggles provide a full seal around the eyes, protecting against airborne dust and accidental splashes. A face shield should be worn over goggles during procedures with a high splash risk. |
| Hand Protection | Chemically resistant nitrile rubber gloves (minimum 0.11 mm thickness).[1] | Causality: Prevents skin irritation caused by direct contact.[2] Gloves must be inspected for tears or holes before each use.[2][6] For tasks involving prolonged contact or handling of solutions, double-gloving provides an additional layer of security against potential permeation or tears. Always remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. |
| Body Protection | A professional lab coat (long-sleeved).[8] | Causality: Protects skin on the arms and torso from settling dust or minor spills. For large-scale operations or significant spill cleanup, impervious or chemical-resistant clothing, such as Tychem coveralls, is required.[7][9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) for nuisance exposures. A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or irritation is felt.[6][7] | Causality: The compound is harmful if inhaled and can cause respiratory irritation.[2] While a fume hood is the primary control, a respirator is a critical secondary defense, especially if the ventilation system's efficacy is uncertain or during spill cleanup. All respirator programs must comply with OSHA 29 CFR 1910.134.[6] |
Procedural Integrity: Step-by-Step Operational Plan
A self-validating safety system relies on consistent, repeatable procedures. The following workflow integrates PPE use into the entire handling process, from preparation to disposal.
Phase 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble & Inspect PPE: Gather all necessary PPE as outlined in the table above. Meticulously inspect each item, especially gloves, for any signs of damage or degradation.[6][9] Don PPE in a designated clean area before entering the active workspace.[9]
-
Review Protocols: Read the relevant Safety Data Sheet (SDS) and your institution's standard operating procedures before beginning work.[10]
Phase 2: Active Handling in a Fume Hood
-
Containment: Keep the chemical container tightly closed when not in use.[6][11]
-
Technique: When weighing the solid, use gentle motions to minimize dust generation.[2][6] Use non-sparking tools.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[7] If any part of your body is exposed, wash the area immediately and thoroughly.[6]
Phase 3: Post-Handling & Decontamination
-
Surface Cleaning: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.[6]
-
Waste Management: Collect all contaminated disposable materials, including gloves and wipes, in a clearly labeled, sealed container for hazardous waste disposal.[2][6][12] Do not allow the product or contaminated materials to enter drains.[2][6]
-
PPE Doffing (Removal): The removal of PPE is as critical as its application to prevent cross-contamination.[9] Follow this sequence:
-
Remove outer gloves (if double-gloved).
-
Remove lab coat, rolling it inside-out to contain contaminants.
-
Remove inner gloves, using the proper technique to avoid skin contact.
-
Remove face/eye protection.
-
Remove respirator (if used).
-
-
Final Hygiene: Thoroughly wash hands and any exposed skin with soap and water after all PPE has been removed.[4][6][7]
Caption: Workflow for handling 2,6-Difluorobenzamidine, emphasizing safety checkpoints.
Emergency Response: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately.[5][7] Wash the affected area with soap and plenty of water.[2][7]
-
Inhalation: Move the victim to fresh air.[4][7] If breathing is difficult, give oxygen.[5] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[7]
-
Ingestion: Rinse mouth with water and get medical help.[7] Do not induce vomiting.[5][7]
This guide serves as a comprehensive resource for the safe handling of 2,6-Difluorobenzamidine. By integrating these expert-validated protocols into your daily workflow, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Personal protective equipment for handling 2,6-Difluorobenzamide.
- Echemi. 2,6-Difluorobenzamide SDS, 18063-03-1 Safety Data Sheets.
- ChemicalBook. 2,6-Difluorobenzamide - Safety Data Sheet.
- CDH Fine Chemical. 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- National Center for Biotechnology Information. 2,6-Difluorobenzamide. PubChem Compound Database.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2,6-DIFLUORO-BENZAMIDINE.
- Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluorobenzamide.
- Santa Cruz Biotechnology. Benzamidine, Hydrochloride - Safety Data Sheet.
- Apollo Scientific. Benzamidine hydrochloride anhydrous - Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).
- Fisher Scientific. SAFETY DATA SHEET - Benzamidine Hydrochloride Hydrate.
- Fisher Scientific. SAFETY DATA SHEET - Benzamidine Hydrochloride Hydrate (2014).
- Benchchem. Personal protective equipment for handling 2',6'-Difluoroacetophenone.
- DILO Company, Inc. PPE for SF₆ Gas By-Products | Safety Guide for Technicians.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
